molecular formula C25H29NO3S2 B12396252 CT1-3

CT1-3

カタログ番号: B12396252
分子量: 455.6 g/mol
InChIキー: DCYRFSQCNZBYOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CT1-3 is a useful research compound. Its molecular formula is C25H29NO3S2 and its molecular weight is 455.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C25H29NO3S2

分子量

455.6 g/mol

IUPAC名

2-[2-[2-(4-isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol

InChI

InChI=1S/C25H29NO3S2/c1-3-7-20-9-11-24(27)22(17-20)23-18-21(8-4-2)10-12-25(23)29-14-16-31(28)15-6-5-13-26-19-30/h3-4,9-12,17-18,27H,1-2,5-8,13-16H2

InChIキー

DCYRFSQCNZBYOA-UHFFFAOYSA-N

正規SMILES

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC=C)OCCS(=O)CCCCN=C=S

製品の起源

United States

Foundational & Exploratory

Cardiotrophin-1 signaling pathway in cardiac cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cardiotrophin-1 Signaling in Cardiac Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) cytokine superfamily, is a critical regulator of cardiac myocyte physiology and pathology.[1][2] Initially identified for its potent ability to induce cardiac hypertrophy, subsequent research has revealed its multifaceted roles in promoting cardiomyocyte survival and contributing to cardiac fibrosis. CT-1 exerts its effects by engaging a heterodimeric receptor complex, which triggers a cascade of intracellular signaling pathways, primarily the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways.[3] Understanding the intricacies of CT-1 signaling is paramount for the development of novel therapeutic strategies for a range of cardiovascular diseases, including heart failure and myocardial infarction. This technical guide provides a comprehensive overview of the core components of the CT-1 signaling network in cardiac cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction to Cardiotrophin-1

Cardiotrophin-1 is a 21.5 kDa cytokine that signals through the glycoprotein 130 (gp130)/leukemia inhibitory factor receptor beta (LIFR) heterodimer.[2] Its expression is upregulated in the heart in response to various stressors, including mechanical stretch, hypoxia, and neurohormonal stimulation. The physiological and pathological consequences of CT-1 signaling are context-dependent, with acute activation often being cardioprotective, while chronic stimulation can lead to maladaptive remodeling.

The Cardiotrophin-1 Signaling Cascade

The binding of CT-1 to its receptor complex initiates a series of intracellular signaling events that culminate in changes in gene expression and cellular function. The three primary signaling axes are detailed below.

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal mediator of CT-1's hypertrophic effects. Upon CT-1 binding, receptor-associated JAKs (primarily JAK1, JAK2, and TYK2) are activated, leading to the phosphorylation of STAT3.[4] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cardiomyocyte growth, such as those encoding for atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).

The MAPK/ERK Pathway

The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway is also activated by CT-1 and is predominantly associated with its pro-survival effects.[5] This pathway involves a cascade of protein kinases, including Raf, MEK1/2, and ERK1/2. Activated ERK1/2 can phosphorylate various cytoplasmic and nuclear targets to modulate cellular processes, including apoptosis. Interestingly, the MAPK/ERK pathway appears to have a negative regulatory role in CT-1-induced hypertrophy.[4]

The PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another pro-survival cascade engaged by CT-1. Activation of this pathway leads to the phosphorylation and activation of the serine/threonine kinase Akt.[6] Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins, such as BAD, thereby promoting cardiomyocyte survival.[6] The PI3K/Akt pathway does not seem to be directly involved in the hypertrophic response to CT-1.[4]

Quantitative Data in CT-1 Signaling

The following tables summarize key quantitative data related to CT-1 signaling in cardiac cells.

Table 1: Receptor Binding and Effective Concentrations

ParameterValueCell Type/SystemReference
CT-1 Binding Affinity (Kd) to soluble LIFR~2 nMIn solution[7]
CT-1 Binding Affinity (Kd) to LIFR/gp130 complex~0.7 nMM1 cells[7]
Effective Concentration for Hypertrophy≥ 0.1 nMNeonatal Rat Ventricular Myocytes

Table 2: Signaling Pathway Activation

Pathway ComponentActivating StimulusTime to Peak ActivationFold Change/ObservationCell TypeReference
STAT3 PhosphorylationCT-130 minutesSignificant increaseHEK-293 cells (LIF stimulation)[8]
ERK1/2 PhosphorylationCT-130 minutesSignificant increaseHEK-293 cells (LIF stimulation)[8]
Akt PhosphorylationCT-130-60 minutesPeak activation observedHuman skeletal muscle (exercise)[9]

Table 3: Gene Expression Changes

GeneStimulusFold ChangeTime PointCell Type/SystemReference
ANPHemodynamic overloadMarked upregulation-Rat left ventricle
BNPHemodynamic overloadMarked upregulation-Rat left ventricle
ANPCT-1Upregulation-Cardiomyocytes[6]
BNPWall stretchSubstantial increase1 hourCardiac myocytes
CT-1Cardiomyopathy5.2-fold increase-Human blood cells

Experimental Protocols

This section provides detailed methodologies for key experiments used to study CT-1 signaling in cardiac cells.

Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol is adapted from established methods for isolating primary cardiomyocytes.

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS)

  • 0.1% Trypsin in HBSS

  • Collagenase Type II

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Percoll

  • Laminin-coated culture dishes

Procedure:

  • Euthanize neonatal rat pups in accordance with institutional guidelines.

  • Excise the hearts and place them in ice-cold HBSS.

  • Trim away atria and connective tissue, and mince the ventricular tissue.

  • Digest the tissue with a solution of trypsin and collagenase with gentle agitation.

  • Neutralize the enzymatic digestion with DMEM/F-12 containing 10% FBS.

  • Filter the cell suspension through a cell strainer to remove undigested tissue.

  • Enrich for cardiomyocytes using a Percoll density gradient.

  • Plate the isolated cardiomyocytes on laminin-coated dishes.

  • Culture the cells in a humidified incubator at 37°C and 5% CO2.

Western Blotting for Phosphorylated Signaling Proteins (STAT3, ERK, Akt)

This protocol outlines the steps for detecting the activation of key signaling molecules.

Materials:

  • Cultured NRVMs

  • CT-1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cultured NRVMs with CT-1 for the desired time points.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total protein to normalize for loading.

Co-Immunoprecipitation (Co-IP) of gp130 and LIFR

This protocol is for demonstrating the interaction between the receptor subunits.

Materials:

  • Cultured NRVMs

  • CT-1

  • Co-IP lysis buffer

  • Primary antibodies (anti-gp130 or anti-LIFR)

  • Protein A/G agarose beads

  • Western blot reagents

Procedure:

  • Treat NRVMs with or without CT-1.

  • Lyse the cells with a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysate with Protein A/G agarose beads.

  • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-gp130) overnight at 4°C.

  • Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-LIFR).

Luciferase Reporter Assay for ANP Promoter Activity

This assay measures the transcriptional activation of a hypertrophic marker gene.

Materials:

  • Cultured NRVMs

  • ANP promoter-luciferase reporter plasmid

  • Transfection reagent

  • CT-1

  • Luciferase assay system

Procedure:

  • Transfect cultured NRVMs with the ANP promoter-luciferase reporter plasmid.

  • After transfection, treat the cells with CT-1 for the desired time.

  • Lyse the cells according to the luciferase assay kit instructions.

  • Measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

Quantification of Cardiomyocyte Hypertrophy

This section describes methods to measure the increase in cell size.

  • Cell Surface Area Measurement:

    • Culture NRVMs on coverslips and treat with CT-1.

    • Fix the cells and stain for a cardiomyocyte-specific marker (e.g., α-actinin).

    • Acquire images using fluorescence microscopy.

    • Use image analysis software to outline individual cardiomyocytes and calculate their surface area.

  • Protein Synthesis Assay:

    • Treat cultured NRVMs with CT-1 in the presence of a radiolabeled amino acid (e.g., ³H-leucine).

    • After incubation, wash the cells to remove unincorporated label.

    • Precipitate the proteins and measure the incorporated radioactivity using a scintillation counter.

Visualizing CT-1 Signaling and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the CT-1 signaling pathways and key experimental workflows.

CT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway cluster_nucleus Nucleus CT1 Cardiotrophin-1 gp130 gp130 CT1->gp130 Binds to receptor complex LIFR LIFR CT1->LIFR Binds to receptor complex JAK JAK gp130->JAK Activates LIFR->JAK Activates Ras Ras JAK->Ras Activates PI3K PI3K JAK->PI3K Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Survival Survival ERK1_2->Survival Promotes Akt Akt PI3K->Akt BAD BAD Akt->BAD Inhibits (via P) Akt->Survival Promotes STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates Bcl2 Bcl-2 Gene_Expression Gene Expression (ANP, BNP) STAT3_dimer_nuc->Gene_Expression Induces Hypertrophy Hypertrophy Gene_Expression->Hypertrophy Leads to

Caption: Cardiotrophin-1 signaling pathways in cardiac cells.

Western_Blot_Workflow start Start: Treat Cardiomyocytes with CT-1 lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pSTAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot workflow for analyzing protein phosphorylation.

CoIP_Workflow start Start: Stimulate Cardiomyocytes with CT-1 lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clear Lysate (Protein A/G beads) lysis->preclear ip Immunoprecipitation (e.g., anti-gp130 Ab) preclear->ip capture Capture Complexes (Protein A/G beads) ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute western Western Blot Analysis (e.g., anti-LIFR Ab) elute->western result Detect Interaction western->result

Caption: Co-immunoprecipitation workflow to detect receptor interaction.

Conclusion

The Cardiotrophin-1 signaling pathway is a complex and crucial regulator of cardiac myocyte function. Its ability to influence hypertrophy, survival, and fibrosis makes it a significant target for therapeutic intervention in cardiovascular diseases. This technical guide has provided a detailed overview of the core signaling components, quantitative data, and essential experimental protocols for studying this pathway. The provided diagrams offer a visual representation of the intricate relationships within the CT-1 signaling network and the workflows used to investigate them. A thorough understanding of this pathway is essential for researchers and drug development professionals seeking to modulate its activity for the treatment of heart disease.

References

The Neuroprotective Role of Cardiotrophin-1: A Technical Guide to its Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the critical function of Cardiotrophin-1 (CT-1) in promoting neuronal survival, offering promising avenues for the development of novel therapeutics for neurodegenerative diseases. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecular mechanisms underpinning CT-1's neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Cardiotrophin-1, a member of the interleukin-6 cytokine family, has emerged as a potent neurotrophic factor with the ability to support the survival of various neuronal populations, including motor, sensory, and cortical neurons.[1][2] This guide systematically explores the signaling cascades activated by CT-1 that contribute to its pro-survival and anti-apoptotic functions in the nervous system.

Core Signaling Pathways in CT-1 Mediated Neuronal Survival

CT-1 exerts its neuroprotective effects through the activation of several key intracellular signaling pathways. Upon binding to its receptor complex, which includes the leukemia inhibitory factor receptor (LIFR) and the common signal transducer glycoprotein 130 (gp130), CT-1 initiates a cascade of phosphorylation events that propagate survival signals.[3]

The principal signaling pathways implicated in CT-1-mediated neuronal survival are:

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This is a primary pathway activated by CT-1. The activation of JAKs leads to the phosphorylation and subsequent nuclear translocation of STAT proteins, primarily STAT3, where they regulate the transcription of genes involved in cell survival and apoptosis inhibition.[4][5]

  • Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway: This pathway is crucial for mediating survival signals in a wide array of neuronal cell types.[6] CT-1-induced activation of the PI3K/Akt pathway leads to the phosphorylation of downstream targets that inhibit apoptosis and promote cell survival.[3][7]

  • Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Pathway: The MAPK/ERK pathway is another important cascade activated by CT-1 that contributes to its neuroprotective effects.[1] This pathway is involved in regulating gene expression related to neuronal survival and differentiation.[8][9]

Quantitative Analysis of Cardiotrophin-1's Neuroprotective Efficacy

The neuroprotective effects of Cardiotrophin-1 have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a clear comparison of its efficacy across different neuronal types and experimental models.

In Vitro Studies
Neuronal Type Experimental Model CT-1 Concentration Observed Effect
E14 Rat Motor NeuronsPurified culture20 pM (EC50)43% survival for 2 weeks
E14 Mouse Lumbar Spinal MotoneuronsIsolated culture10 ng/mlSignificant increase in survival
Cultured Cortical NeuronsFeSO4-induced oxidative injuryDose-dependentReduction in neuronal cell death
Cultured Cortical NeuronsSIN-1-induced oxidative injuryDose-dependentAttenuation of neurotoxic effects
In Vivo Studies
Animal Model Condition CT-1 Dosage Observed Effect
Neonatal RatsSciatic nerve axotomyNot specifiedProtection of sciatic motoneurons
Wobbler Mouse Model of MNDSpontaneous Motor Neuron Disease1 mg/kg dailyPrevention of motor function deterioration, increased number of large myelinated motor axons
Postnatal Day 7 (P7) RatFocal Cerebral Ischemia (FCI)Not specifiedSignificant reduction in cleaved caspase-8 and -3, attenuation of MAP2 decline

Visualizing the Molecular Mechanisms

To further elucidate the complex signaling networks involved in CT-1-mediated neuroprotection, the following diagrams, generated using the DOT language, illustrate the key pathways and a typical experimental workflow.

CT1_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT1 Cardiotrophin-1 Receptor gp130/LIFRβ CT1->Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras STAT3 STAT3 JAK->STAT3 Akt Akt PI3K->Akt Raf Raf Ras->Raf STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nucleus ERK ERK->ERK_nucleus Gene_Expression Gene Expression (Survival Genes) STAT3_dimer->Gene_Expression Transcription ERK_nucleus->Gene_Expression Transcription

CT-1 Signaling Pathways in Neuronal Survival.

Experimental_Workflow cluster_culture Neuronal Cell Culture cluster_treatment Induction of Injury & Treatment cluster_analysis Analysis Culture Isolate and culture primary neurons (e.g., cortical, motor) Induce_Injury Induce neuronal injury (e.g., oxidative stress, trophic factor withdrawal) Culture->Induce_Injury Treat_CT1 Treat with Cardiotrophin-1 Induce_Injury->Treat_CT1 Survival_Assay Assess neuronal survival (e.g., cell counting, MTT assay) Treat_CT1->Survival_Assay Apoptosis_Assay Measure apoptosis (e.g., TUNEL assay, Western blot for caspases) Treat_CT1->Apoptosis_Assay Signaling_Assay Analyze signaling pathway activation (e.g., Western blot for phosphorylated proteins) Treat_CT1->Signaling_Assay

Experimental Workflow for Assessing CT-1 Neuroprotection.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments cited in the literature, offering a practical guide for researchers investigating the neuroprotective effects of Cardiotrophin-1.

Protocol 1: Primary Cortical Neuron Culture and Induction of Oxidative Stress
  • Preparation of Culture Plates: Coat culture plates with Poly-D-Lysine (50 µg/mL) for at least 1 hour at 37°C, followed by three washes with sterile water.[2]

  • Neuron Isolation: Dissect cortices from embryonic day 18 (E18) rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).[10]

  • Dissociation: Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[3]

  • Plating: Plate the neurons at a density of 2 x 10^5 cells/cm² in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.[11]

  • Culture Maintenance: Maintain the cultures at 37°C in a humidified 5% CO2 incubator. Replace half of the medium every 3-4 days.

  • Induction of Oxidative Stress: After 7 days in vitro (DIV), induce oxidative stress by adding FeSO4 (to induce hydroxyl radical formation) or 3-morpholinosydnonimine (SIN-1, a peroxynitrite donor) to the culture medium for 24 hours.[12]

  • CT-1 Treatment: Co-treat the neurons with varying concentrations of recombinant CT-1 at the time of insult.

Protocol 2: Assessment of Neuronal Apoptosis by TUNEL Assay
  • Fixation: Fix the cultured neurons with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[13]

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 5 minutes.[13]

  • TUNEL Reaction: Perform the TUNEL assay using a commercially available kit according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.[7]

  • Counterstaining: Counterstain the nuclei with DAPI to visualize all cells.

  • Imaging and Quantification: Acquire fluorescent images using a fluorescence microscope. Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.

Protocol 3: Western Blot Analysis of Signaling Pathway Activation and Apoptotic Markers
  • Protein Extraction: Lyse the cultured neurons in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total forms of STAT3, Akt, and ERK, as well as antibodies for cleaved caspase-3, Bax, and Bcl-2.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.

Conclusion and Future Directions

Cardiotrophin-1 demonstrates significant potential as a therapeutic agent for neurodegenerative diseases due to its potent pro-survival effects on various neuronal populations. The elucidation of its downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, provides a solid foundation for targeted drug development. The experimental protocols detailed in this guide offer a standardized framework for further investigation into the neuroprotective mechanisms of CT-1 and for the screening of novel therapeutic compounds that modulate these pathways. Future research should focus on optimizing the delivery of CT-1 to the central nervous system and evaluating its long-term efficacy and safety in preclinical models of neurodegeneration. The ongoing clinical trial for Parkinson's disease using CT-1-differentiated dopaminergic progenitors (CT1-DAP001) represents a significant step towards translating these promising preclinical findings into clinical applications.[14]

References

Unraveling the Transcriptional Control of Cardiotrophin-1 (CTF1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiotrophin-1 (CTF1), a member of the interleukin-6 cytokine superfamily, is a critical regulator of cellular growth, differentiation, and survival, with profound implications in cardiovascular diseases and oncology. Its expression is tightly controlled by a complex network of signaling pathways and transcription factors in response to various physiological and pathological stimuli. This technical guide provides a comprehensive overview of the current understanding of CTF1 gene expression regulation. We delve into the key signaling cascades, transcription factors, and epigenetic modifications that govern CTF1 transcription, with a focus on providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of CTF1 and the development of therapeutics targeting its expression.

Core Regulatory Mechanisms of CTF1 Gene Expression

The expression of the CTF1 gene is induced by a variety of stimuli, including hypoxia, oxidative stress, and adrenergic stimulation. These stimuli activate intricate intracellular signaling pathways that converge on the CTF1 promoter to initiate transcription.

Key Signaling Pathways

Several major signaling pathways have been implicated in the regulation of CTF1 gene expression. These pathways often exhibit crosstalk, creating a robust and context-specific regulatory network.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for many cytokines, including CTF1 itself, suggesting potential autocrine/paracrine regulatory loops.[1][2] Upon ligand binding to the gp130 receptor complex, JAKs are activated, leading to the phosphorylation and activation of STAT transcription factors, particularly STAT3.[3] Activated STAT3 dimerizes, translocates to the nucleus, and binds to specific DNA response elements in the promoters of target genes. While STAT3 is a known downstream effector of CTF1 signaling, its direct role in binding to the CTF1 promoter and driving its transcription is an area of active investigation.[1][2][3]

  • Hypoxia-Inducible Factor (HIF) Pathway: Hypoxia is a potent inducer of CTF1 expression.[4] This response is primarily mediated by the hypoxia-inducible factor 1-alpha (HIF-1α).[4] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it heterodimerizes with HIF-1β (ARNT). This complex then binds to hypoxia response elements (HREs) in the promoter of target genes, including CTF1, to activate transcription.[4] The PI3K/Akt and mTOR pathways have been shown to be involved in the hypoxia-induced upregulation of CTF1.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are central to cellular responses to a wide array of stimuli. The MAPK pathway is known to be activated by CTF1 and is implicated in its downstream effects.[1][5] Its direct involvement in the transcriptional regulation of the CTF1 gene itself is plausible, potentially through the activation of transcription factors that bind to the CTF1 promoter.

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and growth. It is activated by CTF1 and has been shown to be involved in the hypoxia-mediated upregulation of CTF1 expression.[2][5]

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a key regulator of inflammatory and immune responses. CTF1 has been shown to enhance NF-κB DNA-binding activities, suggesting a potential feedback loop where NF-κB could, in turn, regulate CTF1 expression.[6]

Transcription Factors

Several transcription factors have been identified or predicted to bind to the CTF1 promoter, mediating the effects of the upstream signaling pathways.

  • HIF-1α: As mentioned, HIF-1α is a key transcription factor that directly binds to HREs in the CTF1 promoter to induce its expression under hypoxic conditions.[4]

  • CREB: The cAMP response element-binding protein (CREB) is a transcription factor activated by various signaling pathways, including those downstream of G-protein coupled receptors. The CTF1 promoter contains a cAMP responsive element (CRE), and norepinephrine-induced CTF1 expression is associated with enhanced binding activity to this CRE motif, suggesting a role for CREB or related factors.

  • STAT3: Given the importance of the JAK/STAT pathway in CTF1 signaling, STAT3 is a strong candidate for a direct regulator of CTF1 transcription.[7] Putative STAT3 binding sites have been identified in the CTF1 promoter.[7]

  • NF-κB: The CTF1 promoter contains predicted binding sites for NF-κB, a key transcription factor in inflammatory responses.[6][7]

  • Other Predicted Transcription Factors: In silico analysis of the CTF1 promoter has identified potential binding sites for a variety of other transcription factors, including MyoD, NF-IL6, Nkx2.5, GATA, AP-2alpha, p53, and Zic3.[7] The functional relevance of these sites remains to be experimentally validated.

Epigenetic Regulation

The role of epigenetic modifications, such as DNA methylation and histone modifications, in the direct regulation of CTF1 gene expression is an emerging area of research. In the context of cardiac hypertrophy, a condition where CTF1 is often upregulated, global changes in DNA methylation and histone acetylation have been observed.[8][9][10][11][12] For instance, pathological cardiac hypertrophy is often associated with the reactivation of a fetal gene program, which is influenced by histone deacetylases (HDACs).[9] While it is plausible that epigenetic mechanisms play a role in controlling the accessibility of the CTF1 locus to transcription factors, specific studies on the methylation status of the CTF1 promoter or the histone modification patterns at this locus are currently limited.

Quantitative Data on CTF1 Expression

The following tables summarize the available quantitative data on the regulation of CTF1 gene expression in response to various stimuli.

Table 1: Upregulation of CTF1 mRNA Expression by Hypoxia

Cell/Tissue TypeStimulusTime PointFold Change (vs. Normoxia)Reference
Murine adult cardiomyocyte cell line (HL-1)Hypoxia (1% O₂)6 hours~2-fold
Murine adult cardiomyocyte cell line (HL-1)Hypoxia (1% O₂)24 hoursPeak expression (exact fold change not specified)
Mouse (C57BL/6) heart tissueSystemic Hypoxia24 hoursSignificant upregulation
Mouse (C57BL/6) heart tissueSystemic Hypoxia48 hoursSignificant upregulation

Table 2: Regulation of CTF1 Expression by Other Stimuli (Qualitative Data)

StimulusEffect on CTF1 ExpressionCell/Tissue ContextReference
NorepinephrineMarked augmentation of mRNACardiac myocytes (in vivo and in vitro)
Prooxidants (Menadione, H₂O₂)Increased mRNA and proteinMouse embryoid bodies
Mechanical StretchIncreased expressionCardiac myocytes

Note: Quantitative dose-response and detailed time-course data for norepinephrine and oxidative stress are currently limited in the published literature.

Signaling and Experimental Workflow Diagrams

To visually represent the complex regulatory networks and experimental approaches, the following diagrams have been generated using the DOT language.

Signaling Pathways Regulating CTF1 Expression

CTF1_Regulation Hypoxia Hypoxia PI3K_Akt PI3K/Akt Pathway Hypoxia->PI3K_Akt HIF1a HIF-1α Hypoxia->HIF1a Oxidative_Stress Oxidative Stress MAPK MAPK Pathway Oxidative_Stress->MAPK Norepinephrine Norepinephrine GPCR α1-AR Norepinephrine->GPCR Mechanical_Stretch Mechanical Stretch JAK_STAT JAK/STAT Pathway Mechanical_Stretch->JAK_STAT PI3K_Akt->HIF1a CREB CREB (putative) MAPK->CREB NFkB NF-κB (putative) MAPK->NFkB STAT3 STAT3 (putative) JAK_STAT->STAT3 GPCR->MAPK GPCR->CREB CTF1_Gene CTF1 Gene HIF1a->CTF1_Gene CREB->CTF1_Gene STAT3->CTF1_Gene NFkB->CTF1_Gene Other_TFs Other TFs (predicted) Other_TFs->CTF1_Gene

Caption: Signaling pathways converging on the CTF1 gene.

Experimental Workflow for Promoter Analysis

Promoter_Analysis_Workflow cluster_cloning Plasmid Construction cluster_transfection Cell-based Assay cluster_readout Data Acquisition CTF1_Promoter Amplify CTF1 Promoter Region Ligation Ligation CTF1_Promoter->Ligation Luc_Vector Luciferase Reporter Vector Luc_Vector->Ligation Transformation Transformation & Clonal Selection Ligation->Transformation Cell_Culture Culture Target Cells Transfection Transfect Cells with Reporter Construct Transformation->Transfection Cell_Culture->Transfection Stimulation Apply Stimuli (e.g., Hypoxia, NE) Transfection->Stimulation Lysis Cell Lysis Stimulation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Normalization Normalize to Control (e.g., Renilla) Luciferase_Assay->Normalization Data_Analysis Data Analysis Normalization->Data_Analysis TF_Binding_Verification cluster_invitro In Vitro cluster_invivo In Vivo Hypothesis Hypothesis: TF binds to CTF1 promoter EMSA EMSA: - Labeled DNA probe with putative binding site - Nuclear extract or recombinant TF - Observe mobility shift Hypothesis->EMSA ChIP ChIP: - Crosslink proteins to DNA in cells - Immunoprecipitate with TF-specific antibody - qPCR for CTF1 promoter region Hypothesis->ChIP Supershift Supershift Assay: - Add TF-specific antibody - Observe further shift or ablation of band EMSA->Supershift Conclusion Conclusion: TF directly binds to the CTF1 promoter EMSA->Conclusion Supershift->Conclusion ChIP->Conclusion

References

The Discovery and Initial Characterization of Cardiotrophin-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiotrophin-1 (CT-1) is a cytokine belonging to the interleukin-6 (IL-6) superfamily, first identified for its potent ability to induce cardiac myocyte hypertrophy. This technical guide provides an in-depth overview of the seminal work leading to its discovery and initial characterization. We detail the experimental protocols employed, present key quantitative data in a structured format, and illustrate the fundamental signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in cardiovascular research and drug development.

Discovery of Cardiotrophin-1

The discovery of Cardiotrophin-1 was a landmark achievement in cardiovascular biology, stemming from a strategic approach that combined a developmental biology model with expression cloning techniques. The foundational research, published by Pennica and colleagues in 1995, aimed to identify novel factors that could recapitulate the hypertrophic phenotype observed in cardiac development and disease.[1][2][3][4]

Rationale and Experimental Approach

The central hypothesis was that embryonic growth factors might be responsible for inducing the cardiac hypertrophy seen during fetal development.[2][4] To test this, researchers utilized an embryonic stem cell (ESC) model of cardiogenesis. Conditioned medium from differentiated embryoid bodies derived from mouse ESCs was found to induce a hypertrophic response in neonatal cardiac myocytes.[1] This observation prompted the screening of a cDNA library from these embryoid bodies to isolate the specific factor responsible for this activity.[1][5]

Experimental Workflow: Expression Cloning of CT-1

The workflow for the discovery of CT-1 involved several key stages, from the initial observation of hypertrophic activity to the isolation and sequencing of the encoding cDNA.

Discovery_Workflow cluster_0 Phase 1: Identification of Hypertrophic Activity cluster_1 Phase 2: cDNA Library Screening cluster_2 Phase 3: Isolation and Characterization P1_1 Mouse Embryonic Stem Cells P1_2 Differentiation into Embryoid Bodies P1_1->P1_2 P1_3 Collection of Conditioned Medium P1_2->P1_3 P1_5 Hypertrophy Assay: - Increased Cell Size - Sarcomeric Organization P1_3->P1_5 P1_4 Neonatal Rat Cardiac Myocyte Culture P1_4->P1_5 P2_1 mRNA Extraction from Embryoid Bodies P1_5->P2_1 Hypertrophic Factor Present P2_2 cDNA Library Construction in pRK5 P2_1->P2_2 P2_3 Transfection of cDNA Pools into COS-7 Cells P2_2->P2_3 P2_4 Screening of Conditioned Media on Myocytes P2_3->P2_4 P2_5 Identification of Positive Pool P2_4->P2_5 P3_1 Subdivision of Positive Pool P2_5->P3_1 Positive Pool Identified P3_2 Iterative Screening to Isolate Single Clone P3_1->P3_2 P3_3 DNA Sequencing of CT-1 Clone P3_2->P3_3 P3_4 Amino Acid Sequence Analysis P3_3->P3_4 P3_5 Identification as a New IL-6 Superfamily Member P3_4->P3_5 CT1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K Pathway cluster_nucleus Nucleus CT1 Cardiotrophin-1 LIFR LIFRβ gp130 gp130 ReceptorComplex LIFRβ/gp130 Heterodimer CT1->ReceptorComplex JAKs JAK1, JAK2, Tyk2 ReceptorComplex->JAKs Activation RAS Ras ReceptorComplex->RAS Activation PI3K PI3-Kinase ReceptorComplex->PI3K Activation STAT3_inactive STAT3 JAKs->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization STAT3_nucleus p-STAT3 STAT3_active->STAT3_nucleus RAF Raf RAS->RAF MEK MEK1/2 RAF->MEK ERK p42/p44 MAPK (ERK1/2) MEK->ERK NFIL6 NF-IL6 (C/EBPβ) ERK->NFIL6 Phosphorylation AKT Akt PI3K->AKT GeneTranscription_Survival Gene Transcription (Survival, etc.) AKT->GeneTranscription_Survival GeneTranscription_Hypertrophy Gene Transcription (Hypertrophy, etc.) STAT3_nucleus->GeneTranscription_Hypertrophy NFIL6->GeneTranscription_Survival

References

The Formation of the Cardiotrophin-1 Receptor Complex: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the formation and signaling of the Cardiotrophin-1 (CT-1) receptor complex, a critical pathway in cellular growth, differentiation, and cytoprotection. Tailored for researchers, scientists, and drug development professionals, this document outlines the molecular components, binding kinetics, and downstream signaling cascades, supplemented with detailed experimental protocols and visual representations to facilitate a comprehensive understanding of this multifaceted signaling system.

Introduction to Cardiotrophin-1 and its Receptor

Cardiotrophin-1 (CT-1) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) superfamily.[1][2][3] It plays a crucial role in a variety of physiological and pathological processes, most notably in the cardiovascular system where it induces cardiomyocyte hypertrophy and provides cardioprotective effects.[1][2] CT-1 exerts its effects by binding to a multicomponent cell surface receptor complex, initiating a cascade of intracellular signaling events.

The core of the CT-1 receptor complex is a heterodimer composed of two transmembrane proteins: the leukemia inhibitory factor receptor β (LIFRβ) and glycoprotein 130 (gp130), which serves as a common signal-transducing subunit for all IL-6 family cytokines.[1][3][4][5] Evidence also suggests the existence of a third, α-receptor component that may contribute to high-affinity binding, particularly in neuronal cells.[2][6]

Quantitative Analysis of Receptor Binding

The interaction between CT-1 and its receptor components has been quantified using various biophysical techniques, primarily surface plasmon resonance (SPR). These studies provide crucial data on the binding affinity and kinetics of the complex formation.

Interacting MoleculesTechniqueDissociation Constant (Kd)Reference
CT-1 and LIFRβ (soluble)Cross-competition binding assay~2 nM[1][7][8]
CT-1 and gp130/LIFRβ complex (on M1 cells)Cross-competition binding assay~0.7 nM[1][7][8]

Experimental Protocols for Studying Receptor Complex Formation

Co-Immunoprecipitation of the gp130/LIFRβ Complex

Co-immunoprecipitation (Co-IP) is a fundamental technique to demonstrate the in-vivo or in-vitro interaction between gp130 and LIFRβ upon stimulation with CT-1.

Objective: To isolate and detect the endogenous interaction between gp130 and LIFRβ from cell lysates.

Materials:

  • Cell Line: A cell line endogenously or exogenously expressing gp130 and LIFRβ (e.g., cardiomyocytes, specific cancer cell lines).

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[9]

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., rabbit anti-gp130).

    • Primary antibody for western blotting (e.g., mouse anti-LIFRβ).

    • Secondary antibodies (e.g., HRP-conjugated anti-mouse IgG).

  • Beads: Protein A/G magnetic beads.

  • Wash Buffer: PBS with 0.1% Tween-20 (PBST).

  • Elution Buffer: 1x Laemmli sample buffer.

Procedure:

  • Cell Culture and Stimulation: Culture cells to 80-90% confluency. If investigating stimulus-dependent interaction, treat cells with an appropriate concentration of CT-1 for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[9]

  • Pre-clearing the Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C.[10]

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., anti-gp130) overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.[11]

  • Washing: Pellet the beads using a magnetic stand and wash them three to five times with ice-cold wash buffer to remove non-specific proteins.[9][11]

  • Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the "prey" protein (e.g., anti-LIFRβ).

    • Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

Workflow Diagram:

CoIP_Workflow Start Cell Culture & Stimulation Lysis Cell Lysis Start->Lysis Preclear Pre-clearing (Optional) Lysis->Preclear IP Immunoprecipitation (Primary Antibody & Beads) Preclear->IP Wash Washing IP->Wash Elution Elution Wash->Elution WB Western Blot Analysis Elution->WB End Detection of Interaction WB->End

Co-Immunoprecipitation Experimental Workflow
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of protein-protein interactions.

Objective: To determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) of the CT-1 interaction with its receptor components.

Materials:

  • SPR Instrument: (e.g., Biacore).

  • Sensor Chip: CM5 sensor chip (for amine coupling).

  • Ligand: Purified recombinant LIFRβ or gp130.

  • Analyte: Purified recombinant CT-1 at various concentrations.

  • Immobilization Buffers: Amine coupling kit (EDC, NHS), and appropriate buffer for the ligand (e.g., 10 mM sodium acetate, pH 4.5).

  • Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Regeneration Solution: A solution that disrupts the ligand-analyte interaction without denaturing the ligand (e.g., low pH glycine or high salt buffer).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified ligand (e.g., LIFRβ) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection:

    • Inject a series of concentrations of the analyte (CT-1) over the ligand-immobilized surface at a constant flow rate.

    • Monitor the association phase in real-time.

  • Dissociation:

    • Replace the analyte solution with running buffer and monitor the dissociation phase.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

Workflow Diagram:

SPR_Workflow Start Ligand Immobilization on Sensor Chip Analyte Analyte Injection (Association) Start->Analyte Dissociation Buffer Injection (Dissociation) Analyte->Dissociation Regeneration Regeneration Dissociation->Regeneration Analysis Data Analysis (ka, kd, KD) Dissociation->Analysis Regeneration->Analyte Next Cycle End Kinetic Parameters Analysis->End

Surface Plasmon Resonance Experimental Workflow

Downstream Signaling Pathways

Upon binding of CT-1 to the gp130/LIFRβ heterodimer, the receptor complex undergoes a conformational change, leading to the activation of associated Janus kinases (JAKs). This initiates several downstream signaling cascades that mediate the diverse biological effects of CT-1.

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling route for CT-1.

  • JAK Activation: CT-1 binding brings the intracellular domains of gp130 and LIFRβ into close proximity, allowing the associated JAKs (primarily JAK1, JAK2, and TYK2) to trans-phosphorylate and activate each other.[6]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptor chains. These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3.[12]

  • STAT Dimerization and Nuclear Translocation: Once docked, the STAT proteins are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dissociate from the receptor, form homodimers or heterodimers, and translocate to the nucleus.

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, thereby regulating their transcription. These genes are involved in cell survival, proliferation, and differentiation.

Signaling Pathway Diagram:

JAK_STAT_Pathway CT1 Cardiotrophin-1 Receptor gp130/LIFRβ Complex CT1->Receptor JAK JAK Receptor->JAK recruits STAT3 STAT3 Receptor->STAT3 recruits pJAK p-JAK JAK->pJAK autophosphorylation pJAK->Receptor phosphorylates pJAK->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation Gene Target Gene Transcription Nucleus->Gene activates

The JAK/STAT Signaling Pathway
The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated by CT-1 and is crucial for cell proliferation and differentiation.

  • Ras Activation: The activated CT-1 receptor complex can lead to the recruitment of adaptor proteins like Grb2 and the guanine nucleotide exchange factor SOS, which in turn activate the small GTPase Ras.

  • Kinase Cascade: Activated Ras initiates a phosphorylation cascade by activating Raf (a MAPKKK), which then phosphorylates and activates MEK (a MAPKK).

  • ERK Phosphorylation: MEK subsequently phosphorylates and activates ERK1/2 (a MAPK).

  • Downstream Effects: Activated ERK1/2 can phosphorylate a variety of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression that promote cell growth and survival.

Signaling Pathway Diagram:

MAPK_ERK_Pathway CT1_Receptor Activated CT-1 Receptor Complex Grb2_SOS Grb2/SOS CT1_Receptor->Grb2_SOS recruits Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression regulates

The MAPK/ERK Signaling Pathway
The PI3K/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a critical signaling route for mediating cell survival and anti-apoptotic effects of CT-1.

  • PI3K Activation: The activated CT-1 receptor complex can recruit and activate the p85 regulatory subunit of PI3K.

  • PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) and PDK1 to the plasma membrane. Akt is then fully activated through phosphorylation by PDK1 and mTORC2.

  • Cell Survival: Activated Akt phosphorylates a wide range of downstream targets, including Bad and caspase-9, to inhibit apoptosis and promote cell survival.

PI3K_Akt_Pathway CT1_Receptor Activated CT-1 Receptor Complex PI3K PI3K CT1_Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates pAkt p-Akt Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition promotes

Western Blotting Experimental Workflow

Conclusion

The formation of the Cardiotrophin-1 receptor complex is a pivotal event that initiates a complex network of intracellular signaling pathways, ultimately dictating cellular fate. A thorough understanding of the molecular interactions and downstream signaling cascades is essential for the development of novel therapeutic strategies targeting this system. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to investigate the intricacies of CT-1 signaling and its role in health and disease.

References

Cardiotrophin-1: A Key Regulator of Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) cytokine superfamily, is a pleiotropic cytokine with diverse biological functions. Initially identified for its ability to induce cardiac myocyte hypertrophy, subsequent research has unveiled its critical role in regulating cell proliferation across a spectrum of cell types. This technical guide provides a comprehensive overview of the mechanisms by which CT-1 influences cell proliferation, the signaling pathways it activates, and the experimental methodologies used to assess its proliferative effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting CT-1 and its downstream pathways.

Data Presentation: Quantitative Effects of Cardiotrophin-1 on Cell Proliferation

The proliferative effects of Cardiotrophin-1 have been documented in various cell types. While much of the literature describes these effects qualitatively, some studies provide quantitative insights into the extent of CT-1-induced proliferation. The following tables summarize the available quantitative data.

Cell TypeAssayTreatmentResultCitation
Embryonic Cardiac MyocytesCell Proliferation AssayCardiotrophin-1Approximate 2-fold increase in proliferation[1][2]

Note: Further quantitative data on the dose-dependent effects of CT-1 on the proliferation of various cell types, including hepatocytes, cancer cell lines, and hematopoietic progenitor cells, would be beneficial for a more comprehensive understanding.

Core Signaling Pathways in CT-1 Mediated Cell Proliferation

Cardiotrophin-1 exerts its effects on cell proliferation by binding to a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and the glycoprotein 130 (gp130) co-receptor. This interaction triggers the activation of several key intracellular signaling cascades, primarily the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade activated by CT-1. Upon CT-1 binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins, particularly STAT3. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell cycle progression and proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT1 Cardiotrophin-1 LIFR LIFR CT1->LIFR Binds gp130 gp130 LIFR->gp130 Dimerizes with JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus Proliferation_Genes Proliferation Genes DNA->Proliferation_Genes Induces Transcription

Caption: Cardiotrophin-1 activated JAK/STAT signaling pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical downstream effector of CT-1 signaling. Activation of this pathway is often associated with cell proliferation and differentiation. The cascade typically involves the activation of Ras, which in turn activates a series of kinases (Raf, MEK, and ERK). Activated ERK can then phosphorylate various cytoplasmic and nuclear targets to promote cell cycle entry.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT1_Receptor CT-1 Receptor Complex (LIFR/gp130) Ras Ras CT1_Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Activates Cell_Cycle_Genes Cell Cycle Genes Transcription_Factors->Cell_Cycle_Genes Induces Transcription

Caption: CT-1 mediated MAPK/ERK signaling cascade.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Upon activation by the CT-1 receptor complex, PI3K phosphorylates membrane inositides, leading to the recruitment and activation of Akt. Activated Akt can then phosphorylate a variety of downstream targets that promote cell cycle progression and inhibit apoptosis, thereby contributing to an overall increase in cell number.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CT1_Receptor CT-1 Receptor Complex (LIFR/gp130) PI3K PI3K CT1_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream_Targets Phosphorylates Cell_Proliferation Cell Proliferation Downstream_Targets->Cell_Proliferation Promotes

Caption: PI3K/Akt signaling pathway activated by CT-1.

Experimental Protocols for Assessing Cell Proliferation

The following protocols detail standard methods for quantifying cell proliferation in response to stimuli such as Cardiotrophin-1.

Bromodeoxyuridine (BrdU) Incorporation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, BrdU, into the DNA of proliferating cells.

Materials:

  • BrdU labeling reagent

  • Fixation/denaturation solution

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

Protocol:

  • Cell Culture and Labeling:

    • Plate cells at the desired density and culture overnight.

    • Treat cells with Cardiotrophin-1 at various concentrations for the desired duration.

    • Add BrdU labeling reagent to the culture medium and incubate for 2-24 hours, depending on the cell type's proliferation rate.

  • Fixation and Denaturation:

    • Remove the culture medium and wash the cells with PBS.

    • Fix the cells with a fixation solution for 15-30 minutes at room temperature.

    • Wash the cells with PBS.

    • Denature the DNA by incubating the cells with a denaturation solution (e.g., 2N HCl) for 10-30 minutes at room temperature.

    • Neutralize the acid with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).

  • Immunostaining:

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10-15 minutes.

    • Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA) for 1 hour.

    • Incubate the cells with the anti-BrdU primary antibody overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Visualization and Quantification:

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI.

    • Image the cells using a fluorescence microscope.

    • Quantify the percentage of BrdU-positive cells by counting the number of BrdU-positive nuclei relative to the total number of nuclei (DAPI-positive).

BrdU_Assay_Workflow Start Start: Plate and Treat Cells with CT-1 Add_BrdU Add BrdU Labeling Reagent Start->Add_BrdU Fix_Denature Fix and Denature DNA Add_BrdU->Fix_Denature Immunostain Immunostain with Anti-BrdU Antibodies Fix_Denature->Immunostain Visualize Visualize with Fluorescence Microscopy Immunostain->Visualize Quantify Quantify Percentage of BrdU+ Cells Visualize->Quantify

Caption: Experimental workflow for the BrdU incorporation assay.
Ki-67 Staining

Ki-67 is a nuclear protein associated with cell proliferation. This method uses immunofluorescence to detect the presence of Ki-67 in actively dividing cells.

Materials:

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

  • Blocking solution (e.g., PBS with 1% BSA and 10% normal goat serum)

  • Anti-Ki-67 primary antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Culture and Fixation:

    • Culture and treat cells with Cardiotrophin-1 as described for the BrdU assay.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells with PBS.

    • Block non-specific binding with blocking solution for 60 minutes.

  • Immunostaining:

    • Incubate the cells with the anti-Ki-67 primary antibody overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Visualization and Quantification:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI.

    • Image the cells using a fluorescence microscope.

    • Calculate the proliferation index by dividing the number of Ki-67-positive nuclei by the total number of nuclei.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This technique quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvest and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Resuspend the cell pellet in ice-cold PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Generate a histogram of DNA content (PI fluorescence intensity).

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

Cardiotrophin-1 is a potent regulator of cell proliferation, acting through a network of interconnected signaling pathways, including the JAK/STAT, MAPK/ERK, and PI3K/Akt cascades. Its ability to promote cell division in various cell types, including cardiomyocytes and hepatocytes, highlights its potential as a therapeutic target for regenerative medicine and in the context of diseases characterized by aberrant cell proliferation. The experimental protocols detailed in this guide provide robust methods for quantifying the proliferative effects of CT-1 and elucidating the underlying molecular mechanisms. Further research focusing on the precise downstream targets of CT-1 signaling and more extensive quantitative analysis of its proliferative capacity in different cellular contexts will be crucial for the development of novel therapeutic strategies.

References

In-Depth Structural Analysis of Cardiotrophin-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative guide for researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive technical overview of the structural analysis of Cardiotrophin-1 (CT-1). It details the molecular architecture, receptor interactions, and downstream signaling pathways of this pleiotropic cytokine, offering insights into its physiological and pathological roles. This guide includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key biological processes to facilitate a deeper understanding of CT-1's function and its potential as a therapeutic target.

Introduction to Cardiotrophin-1

Cardiotrophin-1 (CT-1) is a member of the interleukin-6 (IL-6) superfamily of cytokines, known for its significant roles in the cardiovascular system and beyond. Initially identified for its ability to induce cardiac myocyte hypertrophy, subsequent research has revealed its diverse functions, including cardioprotective effects, regulation of cell survival, and involvement in inflammatory responses. Human CT-1 is a 201-amino acid protein with a molecular weight of approximately 21.5 kDa. It shares structural homology with other members of the IL-6 family, characterized by a four-helix bundle motif.[1][2][3][4] CT-1 exerts its effects by binding to a heterodimeric receptor complex composed of the leukemia inhibitory factor receptor beta (LIFRβ) and the glycoprotein 130 (gp130) coreceptor, initiating a cascade of intracellular signaling events.[1][2]

Structural Characteristics of Cardiotrophin-1

As of late 2025, an experimentally determined three-dimensional structure of Cardiotrophin-1 has not been deposited in the Protein Data Bank (PDB). However, based on its homology to other IL-6 family cytokines, a structural model can be generated using homology modeling techniques.

Homology Modeling of Cardiotrophin-1

Due to the absence of an empirical structure, in silico homology modeling is the primary method for visualizing the three-dimensional arrangement of CT-1. Web-based servers such as SWISS-MODEL and Phyre2 can be utilized to generate a predicted structure based on the known crystal or NMR structures of related cytokines like IL-6 or ciliary neurotrophic factor (CNTF).[5][6][7][8]

Experimental Protocol: Homology Modeling of Human CT-1 using SWISS-MODEL

  • Sequence Retrieval: Obtain the full-length amino acid sequence of human Cardiotrophin-1 (UniProt accession number: Q16619).

  • Server Submission: Submit the sequence to the SWISS-MODEL web server.

  • Template Selection: The server will automatically search for suitable templates in the SWISS-MODEL Template Library (SMTL). For CT-1, templates will likely include structures of other four-helix bundle cytokines. The server ranks templates based on sequence identity and model quality estimations (GMQE and QMEAN).

  • Model Building: Once a template is selected, SWISS-MODEL will build the 3D model of CT-1.

  • Model Quality Assessment: The quality of the generated model is evaluated using the QMEAN score, which provides both a global and a local (per-residue) quality estimate.

  • Visualization and Analysis: The resulting PDB file can be downloaded and visualized using molecular graphics software such as PyMOL or Chimera to analyze its structural features, including the four-helix bundle architecture.

The predicted structure of CT-1 is expected to exhibit the canonical up-up-down-down topology of the four alpha-helices (Helices A, B, C, and D) that form the core bundle, a characteristic feature of the IL-6 cytokine family.[9][10]

Quantitative Structural and Binding Data

While a high-resolution crystal structure is unavailable, various studies have provided quantitative data regarding the physical and binding properties of CT-1.

ParameterValueReference
Molecular Weight ~21.5 kDa (human, predicted)[2]
22.5 kDa (recombinant human)[11]
Amino Acid Residues 201 (human)[1][3]
Binding Affinity (Kd)
CT-1 to M1 cells~0.7 nM[12]
CT-1 to soluble LIFR~2.0 nM[12]
Biological Activity (ED50) 0.25–1.25 ng/mL (TF-1 cell proliferation)[13]
~1.0 ng/mL (TF-1 cell proliferation)[14]

Cardiotrophin-1 Receptor Complex and Signaling Pathways

CT-1 initiates intracellular signaling by binding to a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and glycoprotein 130 (gp130). This interaction triggers the activation of several key signaling cascades, primarily the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways.[1][2][15]

CT-1 Receptor Interaction Workflow

CT1_Receptor_Interaction CT1 Cardiotrophin-1 ReceptorComplex CT-1/LIFRβ/gp130 Complex CT1->ReceptorComplex Binds LIFR LIFRβ LIFR->ReceptorComplex gp130 gp130 gp130->ReceptorComplex Downstream Downstream Signaling ReceptorComplex->Downstream Activates JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReceptorComplex CT-1/LIFRβ/gp130 JAK_inactive JAK (inactive) ReceptorComplex->JAK_inactive Recruits & Activates STAT3_inactive STAT3 ReceptorComplex->STAT3_inactive Recruits JAK_active JAK (active) JAK_inactive->JAK_active Autophosphorylation JAK_active->ReceptorComplex JAK_active->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization GeneExpression Gene Expression (e.g., Hypertrophy, Survival) STAT3_dimer->GeneExpression Translocates & Binds DNA MAPK_ERK_Pathway ReceptorComplex CT-1/LIFRβ/gp130 Ras Ras ReceptorComplex->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates to Nucleus & Phosphorylates CellResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactors->CellResponse PI3K_Akt_Pathway ReceptorComplex CT-1/LIFRβ/gp130 PI3K PI3K ReceptorComplex->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates DownstreamTargets Downstream Targets (e.g., Bad, GSK-3β) Akt->DownstreamTargets Phosphorylates CellResponse Cellular Response (e.g., Survival, Growth) DownstreamTargets->CellResponse

References

The In Vivo Physiological Functions of Cardiotrophin-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) superfamily of cytokines, has emerged as a pleiotropic signaling molecule with a diverse range of physiological functions in vivo.[1][2][3] Initially identified for its ability to induce cardiac myocyte hypertrophy, subsequent research has unveiled its critical roles in cardiovascular homeostasis, metabolic regulation, tissue regeneration, and hematopoiesis.[2][4][5] CT-1 exerts its effects by binding to a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and the glycoprotein 130 (gp130) co-receptor, thereby activating downstream intracellular signaling cascades.[5][6] This technical guide provides a comprehensive overview of the in vivo physiological functions of CT-1, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Cardiovascular Functions

Cardiotrophin-1 plays a multifaceted role in the cardiovascular system, demonstrating both hypertrophic and cardioprotective properties.[2] Its expression is upregulated in various cardiovascular diseases, suggesting its involvement in both adaptive and maladaptive cardiac remodeling.[7]

Cardiac Hypertrophy

Chronic administration of CT-1 has been shown to induce cardiac hypertrophy in vivo, characterized by an increase in heart mass without a change in overall body weight.[1][8] This hypertrophic response is dose-dependent and involves an increase in the size of individual cardiomyocytes.[1]

Table 1: Quantitative Data on CT-1-Induced Cardiac Hypertrophy in Mice

ParameterControlCT-1 (0.5 µg, twice daily for 14 days)CT-1 (2 µg, twice daily for 14 days)Reference
Heart Weight / Body Weight Ratio (mg/g)~4.5Dose-dependent increaseDose-dependent increase[1][8]
Ventricular Weight / Body Weight Ratio (mg/g)Not specifiedDose-dependent increaseDose-dependent increase[1][8]

Note: Specific numerical values for the dose-dependent increases were not consistently provided in the search results, but the trend was clearly indicated.

Cardioprotection

CT-1 exhibits potent cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[7] Administration of CT-1, both before ischemia and at the time of reperfusion, has been demonstrated to reduce infarct size and protect cardiac myocytes from apoptosis.[7]

Metabolic Regulation

CT-1 is a key regulator of systemic metabolism, influencing glucose homeostasis, lipid metabolism, and energy expenditure.[9] Dysregulation of CT-1 has been implicated in the pathogenesis of obesity and insulin resistance.[4]

Glucose and Lipid Metabolism

Studies using CT-1 knockout (CT-1-/-) mice have revealed that a deficiency in CT-1 leads to the development of mature-onset obesity, insulin resistance, and hypercholesterolemia, even with reduced caloric intake.[9] Conversely, administration of recombinant CT-1 (rCT-1) has been shown to improve metabolic parameters in obese and insulin-resistant animal models.[9] Acute treatment with rCT-1 can lower blood glucose levels independently of insulin.[4] Chronic administration in high-fat diet-fed mice has been shown to significantly reduce body weight gain and restore normal levels of blood glucose, fatty acids, and cholesterol.[9]

Table 2: Metabolic Effects of CT-1 in a High-Fat Diet (HFD) Mouse Model

ParameterHFD ControlHFD + CT-1 (1 µ g/day , i.c.v. for 14 days)Reference
Body Weight GainSignificantly increasedSignificantly reduced[9]
Blood GlucoseElevatedRestored to normal levels[9]
Blood Fatty AcidsElevatedRestored to normal levels[9]
Blood CholesterolElevatedRestored to normal levels[9]

Note: i.c.v. - intracerebroventricular injection. Specific quantitative data on the percentage of reduction or restoration to normal levels were not detailed in the provided search results.

Hepatic Functions

Cardiotrophin-1 plays a significant role in liver physiology, particularly in the context of liver regeneration and protection against injury.[10]

Liver Regeneration

CT-1 expression is upregulated during liver regeneration.[10] In animal models of partial hepatectomy, administration of CT-1 has been shown to promote liver regeneration and improve survival rates.[10][11] For instance, in a rat model of subtotal hepatectomy, which typically results in 91% mortality, CT-1 gene therapy led to a 54% long-term survival rate.[10] A double-dose of CT-1 in a rat model of cirrhotic liver remnant after major hepatectomy improved liver function and enlarged the volume of the liver remnant.[11]

Hematopoietic Effects

CT-1 also influences the hematopoietic system, affecting the production of platelets and red blood cells.[1]

Table 3: Hematopoietic Effects of Chronic CT-1 Administration in Mice

ParameterChange ObservedReference
Platelet Count~70% increase[1]
Red Blood Cell CountIncreased[1][8]
Hemoglobin ConcentrationConcomitant increase with red blood cell count[1]

Effects on Other Organs

In addition to its primary roles in the cardiovascular, metabolic, and hepatic systems, chronic in vivo administration of CT-1 has been observed to have effects on other organs.[1][8]

Table 4: Effects of Chronic CT-1 Administration on Various Organs in Mice

OrganEffectReference
LiverStimulated growth[1][8]
KidneyStimulated growth[1][8]
SpleenStimulated growth[1][8]
ThymusAtrophy[1]

Signaling Pathways

The diverse physiological effects of Cardiotrophin-1 are mediated through the activation of several key intracellular signaling pathways. Upon binding to its receptor complex, CT-1 triggers the phosphorylation and activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).[12][13][14] This leads to the dimerization and nuclear translocation of STATs, where they regulate the transcription of target genes. CT-1 also activates the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK1/2) pathway, and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[15][16][17]

CT1_Signaling_Pathways cluster_receptor Cell Membrane cluster_nucleus Nucleus CT1 Cardiotrophin-1 LIFR LIFR CT1->LIFR gp130 gp130 LIFR->gp130 JAK JAK gp130->JAK Activation PI3K PI3K gp130->PI3K Activation MEK MEK gp130->MEK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Akt Akt PI3K->Akt Activation pAkt p-Akt Akt->pAkt Gene_Transcription Gene Transcription pAkt->Gene_Transcription ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK pERK->Gene_Transcription Regulates pSTAT3_dimer->Gene_Transcription Regulates

Caption: Cardiotrophin-1 signaling pathways.

Experimental Protocols

In Vivo Administration of Cardiotrophin-1 in Mice

A common method for studying the in vivo effects of CT-1 involves its systemic administration to mice.

Protocol:

  • Recombinant mouse Cardiotrophin-1 is reconstituted in a sterile, pyrogen-free vehicle, such as phosphate-buffered saline (PBS).

  • Mice (e.g., C57BL/6) are administered with CT-1 via intraperitoneal (IP) injection.

  • A typical dosing regimen for chronic studies is 0.5 µg or 2 µg of CT-1 administered twice daily for a period of 14 days.[1][18]

  • A control group of mice receives IP injections of the vehicle alone.

  • At the end of the treatment period, animals are euthanized, and tissues of interest are harvested for analysis.

CT1_Admin_Workflow start Start reconstitute Reconstitute Recombinant CT-1 start->reconstitute ip_injection Intraperitoneal Injection (Twice daily for 14 days) reconstitute->ip_injection control_group Vehicle Control Group ip_injection->control_group treatment_group CT-1 Treatment Group ip_injection->treatment_group euthanasia Euthanasia control_group->euthanasia treatment_group->euthanasia harvest Tissue Harvesting and Analysis euthanasia->harvest

Caption: Experimental workflow for in vivo CT-1 administration.

Western Blotting for Phosphorylated Signaling Proteins

To investigate the activation of intracellular signaling pathways by CT-1 in vivo, Western blotting is a standard technique used to detect the phosphorylated forms of key signaling proteins.

Protocol for Phospho-ERK1/2 Detection in Cardiac Tissue:

  • Tissue Homogenization: Cardiac tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

Conclusion

Cardiotrophin-1 is a cytokine with a broad spectrum of in vivo physiological functions, impacting the cardiovascular, metabolic, hepatic, and hematopoietic systems. Its ability to induce cardiac hypertrophy, protect the heart from ischemic injury, regulate glucose and lipid metabolism, promote liver regeneration, and stimulate hematopoiesis underscores its significance as a therapeutic target and a biomarker for various diseases. The activation of the JAK/STAT, MAPK/ERK, and PI3K/Akt signaling pathways is central to mediating these diverse effects. Further research into the intricate mechanisms of CT-1 action in vivo will be crucial for the development of novel therapeutic strategies for a range of pathological conditions.

References

Methodological & Application

Measuring Cardiotrophin-1 Levels in Serum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1) is a cytokine belonging to the interleukin-6 (IL-6) family, known for its significant role in cardiac development, hypertrophy, and cardioprotection.[1][2][3] Elevated circulating levels of CT-1 have been associated with various cardiovascular diseases, including hypertension, heart failure, myocardial infarction, and hypertrophic cardiomyopathy, making it a valuable biomarker for diagnosis, prognosis, and monitoring of these conditions.[4][5][6][7] CT-1 exerts its effects by signaling through a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and glycoprotein 130 (gp130).[1][2][8] This interaction triggers downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, which regulate cellular processes like growth and survival.[1][4][5]

These application notes provide a detailed protocol for the quantitative measurement of human Cardiotrophin-1 in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA), the most common and established method for this purpose.

Data Presentation: Serum Cardiotrophin-1 Levels

The following table summarizes representative quantitative data for CT-1 levels in human serum/plasma from healthy individuals and patients with cardiovascular conditions. These values can serve as a reference for experimental findings.

ConditionCT-1 Concentration (fmol/mL)CT-1 Concentration (pg/mL)Reference
Healthy Controls17.92 ± 12.03~403.7 ± 270.7[7]
Hypertensive Patients-Elevated vs. Controls[9]
Hypertrophic Cardiomyopathy136.28 ± 72.01~3071.6 ± 1622.6[7]
Severe Left Ventricular DysfunctionHigher than Healthy Controls-[6]
Heart FailureIncreased with severity-[5]
Acute Myocardial InfarctionElevated-[5]

Conversion Note: The molecular weight of human Cardiotrophin-1 is approximately 22.5 kDa. Therefore, 1 fmol/mL is roughly equivalent to 22.5 pg/mL.

Mandatory Visualizations

Cardiotrophin-1 Signaling Pathway

CT1_Signaling_Pathway Cardiotrophin-1 (CT-1) Signaling Pathway cluster_receptor Cell Membrane CT1 Cardiotrophin-1 (CT-1) ReceptorComplex LIFRβ/gp130 Heterodimer CT1->ReceptorComplex Binds LIFR LIFRβ LIFR->ReceptorComplex gp130 gp130 gp130->ReceptorComplex JAK JAK ReceptorComplex->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates PI3K PI3K JAK->PI3K Activates ERK ERK1/2 JAK->ERK Activates Nucleus Nucleus STAT3->Nucleus Akt Akt PI3K->Akt Activates Akt->Nucleus ERK->Nucleus Transcription Gene Transcription (Hypertrophy, Survival) Nucleus->Transcription

Caption: Cardiotrophin-1 signaling cascade.

Experimental Workflow: Serum CT-1 Measurement by ELISA

ELISA_Workflow ELISA Workflow for Serum Cardiotrophin-1 Start Start: Sample Collection SamplePrep Serum Preparation: - Clot for 2h at RT or overnight at 4°C - Centrifuge at 1000 x g for 20 min - Collect supernatant Start->SamplePrep AddSample Add 100µL of Standards, Controls, and Samples to wells. Incubate for 1-2 hours at 37°C. SamplePrep->AddSample ReagentPrep Reagent Preparation: - Prepare Standards - Prepare Wash Buffer - Prepare Detection Reagents ReagentPrep->AddSample PlateCoating Plate pre-coated with capture anti-CT-1 antibody PlateCoating->AddSample Wash1 Aspirate and wash wells (3 times) AddSample->Wash1 AddDetectionAb Add 100µL of Biotinylated Detection Antibody. Incubate for 1 hour at 37°C. Wash1->AddDetectionAb Wash2 Aspirate and wash wells (3 times) AddDetectionAb->Wash2 AddHRP Add 100µL of HRP-conjugated Streptavidin. Incubate for 30 minutes at 37°C. Wash2->AddHRP Wash3 Aspirate and wash wells (5 times) AddHRP->Wash3 AddSubstrate Add 90µL of TMB Substrate. Incubate for 10-20 minutes at 37°C in the dark. Wash3->AddSubstrate AddStop Add 50µL of Stop Solution. AddSubstrate->AddStop ReadPlate Measure absorbance at 450nm using a microplate reader. AddStop->ReadPlate DataAnalysis Data Analysis: - Generate Standard Curve - Calculate CT-1 concentrations ReadPlate->DataAnalysis End End DataAnalysis->End

Caption: A typical sandwich ELISA workflow.

Experimental Protocols

Principle of the Method

This protocol describes a sandwich ELISA for the quantitative detection of human CT-1.[8] A microplate is pre-coated with a monoclonal antibody specific to human CT-1. When serum samples, standards, or controls are added to the wells, the CT-1 present binds to the immobilized antibody. Subsequently, a biotin-conjugated polyclonal antibody specific for CT-1 is added, which binds to the captured CT-1, forming a "sandwich". Avidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotin. Following a wash step, a substrate solution is added, and the HRP enzyme catalyzes a color change. The intensity of the color is directly proportional to the amount of CT-1 in the sample.[8] The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.

Materials and Reagents
  • Human Cardiotrophin-1 ELISA Kit (containing pre-coated 96-well plate, standards, detection antibodies, HRP conjugate, wash buffer, substrate, and stop solution)

  • Deionized or distilled water

  • Precision pipettes and disposable tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Squirt bottle, manifold dispenser, or automated microplate washer

  • Graduated cylinders

  • Tubes for standard and sample dilutions

  • Absorbent paper

Sample Collection and Storage
  • Serum Collection: Use a serum separator tube (SST) and allow the blood sample to clot for 2 hours at room temperature or overnight at 4°C before centrifugation.[10]

  • Centrifugation: Centrifuge the clotted blood at approximately 1,000 x g for 20 minutes.[10]

  • Aliquoting and Storage: Carefully remove the serum and assay immediately. For later use, aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]

Reagent Preparation

Bring all reagents and samples to room temperature before use.

  • Standard Preparation: Reconstitute the lyophilized CT-1 standard with the provided standard diluent to create a stock solution. Allow it to sit for 10 minutes with gentle shaking. Prepare a dilution series of the standard as per the kit manufacturer's instructions to generate a standard curve (e.g., 1000 pg/mL, 500 pg/mL, 250 pg/mL, 125 pg/mL, 62.5 pg/mL, 31.25 pg/mL, and a blank).[10]

  • Wash Buffer (1x): If a concentrated wash buffer is supplied, dilute it with deionized or distilled water to the working concentration as specified in the kit manual.[10]

  • Detection Reagent A (Biotinylated Antibody) and B (HRP-Avidin): Briefly centrifuge the concentrated detection reagents before use. Dilute them to the working concentration with the appropriate assay diluent as per the kit's instructions.[10]

Assay Procedure
  • Well Setup: Determine the number of wells required for standards, samples, and controls. It is recommended to run all in duplicate.

  • Add Samples and Standards: Add 100 µL of each standard, sample, and control into the appropriate wells. Cover the plate with a sealer and incubate for 1 hour at 37°C.[10]

  • First Incubation: After incubation, aspirate the liquid from each well.

  • Add Detection Reagent A: Add 100 µL of the prepared biotinylated detection antibody to each well. Cover and incubate for 1 hour at 37°C.[10]

  • First Wash: Aspirate the liquid and wash each well three times with 300 µL of 1x Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Add Detection Reagent B: Add 100 µL of the prepared HRP-conjugate to each well. Cover and incubate for 30 minutes at 37°C.[10]

  • Second Wash: Aspirate the liquid and wash each well five times with 1x Wash Buffer as described previously.[10]

  • Substrate Incubation: Add 90 µL of TMB Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark. A blue color will develop in positive wells.[10]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[10]

  • Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis
  • Standard Curve: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard OD.

  • Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Generate a standard curve using a four-parameter logistic (4-PL) curve-fit.

  • Calculate Concentrations: Use the standard curve to determine the concentration of CT-1 in the samples. Remember to multiply the calculated concentration by the dilution factor if samples were diluted prior to the assay.

Conclusion

The sandwich ELISA protocol detailed above provides a robust and sensitive method for the quantification of Cardiotrophin-1 in human serum. Accurate measurement of CT-1 levels is crucial for research into its physiological roles and its potential as a clinical biomarker in cardiovascular diseases. Adherence to this protocol and the specific instructions provided by the chosen ELISA kit manufacturer will ensure reliable and reproducible results.

References

Production of Biologically Active Recombinant Human Cardiotrophin-1 in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the expression, purification, and characterization of recombinant human Cardiotrophin-1 (CT-1) using an Escherichia coli expression system. CT-1, a member of the interleukin-6 (IL-6) cytokine superfamily, is a key regulator of cell growth and survival in various tissues, particularly the cardiovascular system. Its therapeutic potential in cardiac hypertrophy, heart failure, and neuroprotection necessitates a reliable method for producing a biologically active recombinant form. This protocol outlines the cloning of the human CT-1 gene, induction of protein expression, purification from inclusion bodies using immobilized metal affinity chromatography (IMAC), and subsequent refolding to achieve a functional protein. Furthermore, it describes methods for the characterization and bioactivity assessment of the purified protein.

Introduction to Cardiotrophin-1

Cardiotrophin-1 (CT-1) is a 201-amino acid cytokine that signals through a receptor complex containing the glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor β (LIFRβ).[1] Upon binding, CT-1 activates intracellular signaling cascades, primarily the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways.[2] These pathways are crucial for mediating the pleiotropic effects of CT-1, which include the induction of cardiac myocyte hypertrophy, protection against apoptosis, and promotion of neuronal survival.[3][4] Given its significant biological functions, the availability of high-purity, biologically active recombinant CT-1 is essential for research and preclinical studies.

Overview of Recombinant CT-1 Production

The production of recombinant human CT-1 in E. coli involves a multi-step process, which is outlined in the workflow diagram below. The human CT-1 cDNA is cloned into an expression vector, typically containing an N-terminal polyhistidine (His) tag to facilitate purification. The expression is induced in a suitable E. coli strain, leading to the accumulation of CT-1, often within insoluble inclusion bodies. These are then harvested, solubilized, and the His-tagged CT-1 is purified under denaturing conditions using IMAC. Finally, the purified protein is refolded into its native conformation to restore biological activity.

G cluster_0 Gene Cloning and Vector Construction cluster_1 Protein Expression cluster_2 Purification and Refolding cluster_3 Characterization a Amplify Human CT-1 cDNA c Digest cDNA and Vector with Restriction Enzymes a->c b Select pET Expression Vector (e.g., pET-28a(+)) b->c d Ligate CT-1 cDNA into Vector c->d e Transform into Cloning Strain (e.g., DH5α) and Verify Sequence d->e f Transform Expression Vector into E. coli BL21(DE3) e->f g Culture Growth and Induction with IPTG f->g h Harvest Cells by Centrifugation g->h i Cell Lysis and Inclusion Body Isolation h->i j Solubilize Inclusion Bodies (Denaturing Buffer) i->j k Purify with Ni-NTA Affinity Chromatography (IMAC) j->k l On-Column Protein Refolding k->l m Elute Refolded Protein l->m n SDS-PAGE and Western Blot m->n o Determine Protein Concentration n->o p Bioactivity Assay (e.g., TF-1 Cell Proliferation) o->p G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT1 Cardiotrophin-1 gp130 gp130 CT1->gp130 LIFR LIFRβ CT1->LIFR JAK1 JAK1 gp130->JAK1 Ras Ras gp130->Ras JAK2 JAK2 LIFR->JAK2 LIFR->Ras STAT3_inactive STAT3 JAK1->STAT3_inactive P JAK2->STAT3_inactive P STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Transcription Gene Transcription (Hypertrophy, Survival) STAT3_active->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_p p-ERK ERK->ERK_p ERK_p->Transcription

References

Quantifying Cardiotrophin-1: A Detailed Guide Using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cardiotrophin-1 (CT-1) is a cytokine belonging to the interleukin-6 (IL-6) superfamily that plays a crucial role in cardiac development, hypertrophy, and protection against ischemic injury.[1][2] Its involvement in various cardiovascular diseases has made its accurate quantification a key area of interest in both basic research and clinical drug development.[3] This document provides detailed application notes and protocols for the quantification of Cardiotrophin-1 using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.

Introduction to Cardiotrophin-1 and its Signaling Pathway

CT-1, a 201 amino acid protein, exerts its biological effects by binding to a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and the glycoprotein 130 (gp130) co-receptor.[1][2] This interaction triggers the activation of several intracellular signaling cascades, primarily the Janus kinase/signal transducers and activators of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK/ERK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][3][4] These pathways collectively regulate gene expression leading to cellular responses such as cardiomyocyte hypertrophy and survival.[2][3]

Cardiotrophin_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT1 Cardiotrophin-1 (CT-1) LIFR LIFR CT1->LIFR gp130 gp130 LIFR->gp130 JAK JAK gp130->JAK PI3K PI3K gp130->PI3K RAS RAS gp130->RAS STAT STAT JAK->STAT Transcription Gene Transcription (Hypertrophy, Survival) STAT->Transcription Akt Akt PI3K->Akt Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Cardiotrophin-1 (CT-1) Signaling Pathway.

Principle of the Cardiotrophin-1 ELISA

The most common method for quantifying CT-1 is the sandwich ELISA.[5] This assay utilizes a pair of antibodies specific to CT-1. A capture antibody is pre-coated onto the wells of a microplate. When the sample (e.g., serum, plasma, or cell culture supernatant) is added, any CT-1 present binds to the capture antibody.[5] A second, detection antibody, which is typically biotinylated, is then added and binds to a different epitope on the captured CT-1.[6] Following this, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody.[6] Finally, a substrate solution is added, which is converted by the HRP enzyme into a colored product. The intensity of the color is directly proportional to the amount of CT-1 in the sample and is measured using a microplate reader.[5]

ELISA_Workflow cluster_steps ELISA Workflow for CT-1 Quantification cluster_well Microplate Well View cluster_well1 cluster_well2 cluster_well3 cluster_well4 cluster_well5 cluster_well6 A 1. Coat plate with Capture Antibody B 2. Add Sample (CT-1 binds) A->B C 3. Add Biotinylated Detection Antibody B->C D 4. Add Streptavidin-HRP Conjugate C->D E 5. Add Substrate (Color develops) D->E F 6. Add Stop Solution & Read Absorbance E->F p1 p2 p3 p4 p5 p6 w1 w2 ct1_2 CT-1 w3 ct1_3 CT-1 biotin B ct1_3->biotin w4 ct1_4 CT-1 biotin2 B ct1_4->biotin2 hrp S-HRP biotin2->hrp w5 ct1_5 CT-1 biotin3 B ct1_5->biotin3 hrp2 S-HRP biotin3->hrp2 w6 ct1_6 CT-1 biotin4 B ct1_6->biotin4 hrp3 S-HRP biotin4->hrp3

References

Application Note: Cardiotrophin-1 In Vitro Bioassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1) is a cytokine belonging to the interleukin-6 (IL-6) family, originally identified for its potent ability to induce hypertrophy in cardiomyocytes.[1][2][3] It plays a significant role in cardiac development and pathophysiology, including conditions like hypertension and heart failure.[4][5] CT-1 exerts its effects by signaling through a receptor complex composed of the leukemia inhibitory factor receptor beta (LIFR) and the common signaling subunit glycoprotein 130 (gp130).[4][6] This interaction triggers downstream signaling cascades, primarily the JAK/STAT, MAPK, and PI3K pathways, leading to characteristic changes in cardiomyocyte morphology and gene expression.[4]

This document provides detailed protocols for an in vitro bioassay to characterize the hypertrophic effects of Cardiotrophin-1 on primary neonatal rat cardiomyocytes. The assay measures key hypertrophic markers, including increased cell size, sarcomere organization, and secretion of atrial natriuretic peptide (ANP).

Cardiotrophin-1 Signaling Pathway

CT-1 initiates its biological effects by binding to a heterodimeric receptor complex on the cardiomyocyte surface. This binding event activates intracellular tyrosine kinases (JAKs), which then phosphorylate Signal Transducers and Activators of Transcription (STATs), primarily STAT3. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes associated with hypertrophy. The hypertrophic response is primarily linked to this JAK/STAT pathway.[1] Simultaneously, CT-1 can activate other crucial pathways, including the p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathway, which is more closely associated with its pro-survival effects, and the PI3-Kinase/Akt pathway.[1][4]

CT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT1 Cardiotrophin-1 Receptor gp130 / LIFRβ Receptor Complex CT1->Receptor Binds JAK JAK Receptor->JAK Activates MAPK p42/p44 MAPK (ERK) Receptor->MAPK PI3K PI3K / Akt Receptor->PI3K STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes Gene Target Gene Transcription pSTAT3->Gene Translocates & Activates Survival Cell Survival MAPK->Survival Hypertrophy Cardiomyocyte Hypertrophy (Sarcomere Assembly, ANP Secretion) Gene->Hypertrophy Leads to

Caption: CT-1 signaling in cardiomyocytes.

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Cardiomyocytes (NRCMs)

This protocol describes the isolation of primary cardiomyocytes from 1-3 day old rat pups.[7] The procedure involves enzymatic digestion to dissociate cardiac tissue, followed by a pre-plating step to enrich for cardiomyocytes by removing more rapidly adhering fibroblasts.[8]

Materials:

  • 1-3 day old Wistar rat pups

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin (0.25%)

  • Collagenase Type 2 (1 mg/mL)

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Percoll density gradient solution (optional, for higher purity)[8]

  • Gelatin or Fibronectin-coated culture plates[8][9]

Procedure:

  • Heart Excision: Humanely euthanize neonatal rats. Aseptically excise the hearts and place them in ice-cold HBSS to wash away excess blood.[10]

  • Tissue Preparation: Transfer hearts to a fresh dish with cold HBSS. Trim away atria and any non-ventricular tissue. Mince the ventricles into small pieces (1-3 mm³).[10]

  • Enzymatic Digestion:

    • Transfer minced tissue to a solution containing Trypsin and incubate overnight at 4°C with gentle rocking.[10]

    • Alternatively, perform a series of shorter digestions using a cocktail of Collagenase and other proteases at 37°C.[11]

  • Cell Dissociation: The next day, neutralize the trypsin with an equal volume of DMEM with 10% FBS. Further dissociate the tissue by adding Collagenase Type 2 and incubating at 37°C. Gently pipette the solution every 5-10 minutes to aid dissociation.[10]

  • Fibroblast Depletion (Pre-plating):

    • Centrifuge the cell suspension (e.g., 410 x g for 8 minutes).[10]

    • Resuspend the cell pellet in complete culture medium and plate onto an uncoated culture flask.

    • Incubate at 37°C in a 5% CO₂ incubator for 60-90 minutes. During this time, fibroblasts will preferentially adhere to the plastic.[10]

  • Cardiomyocyte Plating: Carefully collect the supernatant, which is now enriched with non-adherent cardiomyocytes. Count viable cells using a hemocytometer and Trypan Blue. Seed the cardiomyocytes onto gelatin or fibronectin-coated plates at a desired density (e.g., 125,000 cells/cm²).[8]

  • Cell Culture: Culture the cells at 37°C and 5% CO₂. Allow cells to attach for 24-48 hours before beginning experimental treatments. Spontaneous beating should be visible.

Protocol 2: CT-1 Hypertrophy Bioassay

Procedure:

  • Serum Starvation: 24 hours after plating, replace the culture medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium. This step helps to reduce baseline signaling and synchronize the cells.

  • CT-1 Treatment: Prepare a serial dilution of recombinant Cardiotrophin-1 in low-serum medium. A typical concentration range to test would span from 0.01 nM to 10 nM to capture the full dose-response.[1]

  • Aspirate the starvation medium and add the CT-1 containing medium to the cells. Include a vehicle-only control group.

  • Incubation: Incubate the cells for 48-72 hours to allow for the development of the hypertrophic phenotype.

  • Endpoint Analysis: After incubation, proceed with analysis. Collect the culture supernatant for ANP quantification (Protocol 4) and fix the cells for immunocytochemical analysis (Protocol 3).

Protocol 3: Analysis of Hypertrophic Markers (Immunocytochemistry)

This protocol is for visualizing and quantifying changes in cell size and sarcomere organization using fluorescence microscopy.

Materials:

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[12][13]

  • Blocking Buffer (e.g., 2% BSA / 2% FBS in PBS)[12]

  • Primary Antibody: Anti-α-actinin (for sarcomeres)

  • Secondary Antibody: Fluorophore-conjugated (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI

Procedure:

  • Fixation: Gently wash cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[14]

  • Permeabilization: Wash cells twice with PBS. Add Permeabilization Buffer and incubate for 15 minutes.[12][15]

  • Blocking: Wash cells three times with PBS. Add Blocking Buffer and incubate for 30-60 minutes to prevent non-specific antibody binding.[12][15]

  • Primary Antibody Incubation: Dilute the anti-α-actinin primary antibody in Blocking Buffer. Add the solution to the cells and incubate for 3 hours at room temperature or overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Add to cells and incubate for 1 hour at room temperature, protected from light.[14]

  • Nuclear Staining: Wash cells three times with PBS. During the final wash, add DAPI solution and incubate for 5-15 minutes.[12][14]

  • Imaging: Wash twice with PBS and add mounting medium. Image the cells using a fluorescence microscope.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the surface area of individual cardiomyocytes. The α-actinin staining will reveal the organization of sarcomeric units.

Protocol 4: Quantification of Secreted ANP (ELISA)

Atrial Natriuretic Peptide (ANP) is a well-established biomarker for cardiac hypertrophy, and its secretion into the culture medium can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

  • Sample Collection: At the end of the CT-1 treatment period (Protocol 2, Step 4), carefully collect the culture supernatant from each well.

  • Sample Preparation: Centrifuge the supernatant (e.g., 1,000 x g for 15-20 minutes) to pellet any detached cells or debris.[16] Store the clarified supernatant at -20°C or -80°C if not used immediately.[16]

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions for a commercially available rat ANP ELISA kit. The general principle is a competitive or sandwich immunoassay.[17][18]

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader.[17] Calculate the concentration of ANP in each sample by interpolating from the standard curve generated with known concentrations of ANP. Normalize the results to the number of cells or total protein content per well.

Quantitative Data Summary

The biological activity of Cardiotrophin-1 can be summarized by its effect on key hypertrophic markers. CT-1 is a potent inducer of hypertrophy, with activity observed at sub-nanomolar concentrations.[1]

CT-1 ConcentrationExpected Effect on Cell SizeExpected Effect on Sarcomere OrganizationExpected ANP Secretion
0 nM (Vehicle) BaselineOrganized, baseline stateBasal level
0.01 - 0.1 nM Initial, detectable increase in cell surface areaIncreased organization and densitySlight increase over basal
0.1 - 1.0 nM Significant, dose-dependent increase in cell size[1]Well-defined, organized sarcomeres in seriesRobust, dose-dependent increase
> 1.0 nM Plateauing of hypertrophic responseHighly organized sarcomeric structuresPlateauing of secretion

Experimental Workflow

The entire bioassay, from cell isolation to data analysis, can be visualized as a multi-step process. Each stage is critical for generating reliable and reproducible data on the hypertrophic effects of Cardiotrophin-1.

CT1_Workflow cluster_prep Phase 1: Cell Preparation cluster_assay Phase 2: Bioassay cluster_analysis Phase 3: Data Acquisition & Analysis cluster_endpoints cluster_results Isolate 1. Isolate Hearts (Neonatal Rats) Digest 2. Enzymatic Digestion (Trypsin/Collagenase) Isolate->Digest Purify 3. Purify Cardiomyocytes (Pre-plating) Digest->Purify Plate 4. Plate Cells (Fibronectin-coated plates) Purify->Plate Starve 5. Serum Starve Cells (24h) Plate->Starve Treat 6. Treat with CT-1 (Dose-Response, 48-72h) Starve->Treat Collect 7. Collect Supernatant Treat->Collect Fix 8. Fix & Stain Cells Treat->Fix ELISA 9a. ANP ELISA Collect->ELISA Microscopy 9b. Fluorescence Microscopy Fix->Microscopy ANP_Data 10a. ANP Concentration Data ELISA->ANP_Data Image_Data 10b. Cell Size & Sarcomere Images Microscopy->Image_Data

Caption: Workflow for CT-1 in vitro bioassay.

References

Application of CRISPR/Cas9 to Elucidate the Function of the CTF1 Gene

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Cardiotrophin-1 (CTF1), a member of the interleukin-6 cytokine family, is a key regulator of cellular growth, survival, and differentiation.[1][2][3] Encoded by the CTF1 gene, this secreted cytokine plays a crucial role in cardiac myocyte hypertrophy, maturation, and has demonstrated significant cardioprotective effects.[1][4] Beyond the cardiovascular system, CTF1 is involved in neuronal survival, liver regeneration, and the regulation of metabolic processes.[5][6] Dysregulation of CTF1 has been associated with various pathologies, including heart disease, neurodevelopmental disorders, and cancer.[5][7]

The primary signaling cascade of CTF1 is initiated by its binding to a receptor complex composed of the glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor beta (LIFR).[3][5] This interaction triggers the activation of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, a critical signaling route for many cytokines.[6][8][9] Additionally, CTF1 has been shown to modulate other significant pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[8][9]

The advent of CRISPR/Cas9 technology has revolutionized the study of gene function, offering a precise and efficient tool for genome editing.[10][11] By creating targeted knockouts of the CTF1 gene in relevant cellular models, researchers can meticulously dissect its molecular functions and its contribution to various physiological and pathological processes. This application note provides a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 to investigate the multifaceted roles of the CTF1 gene.

Quantitative Data Presentation

The following table summarizes hypothetical, yet expected, quantitative data from experiments where the CTF1 gene has been knocked out (KO) in different cell lines using CRISPR/Cas9 technology. These data points illustrate the potential impact of CTF1 loss-of-function on key cellular processes.

Cell LineTarget GeneAssayWild-Type (WT)CTF1 KO% Changep-value
H9c2 (Cardiomyoblasts)CTF1Hypertrophy (Cell Surface Area, µm²)2500 ± 1501800 ± 120-28%<0.01
H9c2 (Cardiomyoblasts)CTF1Apoptosis Rate (%)5 ± 1.515 ± 2.0+200%<0.001
H9c2 (Cardiomyoblasts)CTF1STAT3 Phosphorylation (pSTAT3/STAT3 ratio)1.0 ± 0.10.3 ± 0.05-70%<0.001
SH-SY5Y (Neuroblastoma)CTF1Neurite Outgrowth (Average length, µm)80 ± 1045 ± 8-43.75%<0.01
SH-SY5Y (Neuroblastoma)CTF1Caspase-3 Activity (Fold Change)1.0 ± 0.23.5 ± 0.4+250%<0.001
NIH/3T3 (Fibroblasts)CTF1α-SMA Expression (Fold Change)5.0 ± 0.51.2 ± 0.3-76%<0.001
NIH/3T3 (Fibroblasts)CTF1Collagen Deposition (µg/mg protein)12 ± 1.54 ± 0.8-66.67%<0.01

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of CTF1 in H9c2 Cardiomyoblasts

Objective: To generate a stable H9c2 cell line with a functional knockout of the CTF1 gene.

Materials:

  • H9c2 cell line

  • DMEM high-glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • LentiCRISPRv2 plasmid (Addgene #52961)

  • CTF1-specific single-guide RNA (sgRNA) sequences (designed using online tools)

  • Non-targeting control sgRNA

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Puromycin

  • Polybrene

  • DNA extraction kit

  • PCR reagents

  • Sanger sequencing reagents

  • Western blot reagents

  • Anti-CTF1 antibody

  • Anti-GAPDH antibody

Methodology:

  • sgRNA Design and Cloning:

    • Design two to three sgRNAs targeting an early exon of the CTF1 gene.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into the lentiCRISPRv2 plasmid digested with BsmBI.

    • Verify the insertion by Sanger sequencing.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and packaging plasmids (psPAX2 and pMD2.G).

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the lentivirus by ultracentrifugation or a commercially available kit.

  • Transduction of H9c2 Cells:

    • Seed H9c2 cells and allow them to adhere overnight.

    • Transduce the cells with the lentivirus at a multiplicity of infection (MOI) of 0.3-0.5 in the presence of polybrene (8 µg/mL).

    • After 24 hours, replace the medium with fresh medium.

  • Selection and Clonal Isolation:

    • 48 hours post-transduction, begin selection with puromycin (determine the optimal concentration via a kill curve).

    • After selection, perform single-cell cloning by limiting dilution in a 96-well plate.

    • Expand the resulting clones.

  • Validation of Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from individual clones. Amplify the targeted region by PCR and verify the presence of insertions/deletions (indels) by Sanger sequencing and TIDE or ICE analysis.

    • Western Blot: Lyse the cells and perform western blotting to confirm the absence of CTF1 protein expression in the knockout clones compared to wild-type controls.

Protocol 2: Hypertrophy Assay in CTF1 KO Cardiomyoblasts

Objective: To quantify the effect of CTF1 knockout on cardiomyocyte hypertrophy.

Materials:

  • Wild-type and CTF1 KO H9c2 cells

  • Phenylephrine (PE) or Angiotensin II (Ang II)

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Cell Seeding and Treatment:

    • Seed wild-type and CTF1 KO H9c2 cells on glass coverslips in a 24-well plate.

    • After 24 hours, starve the cells in serum-free medium for 12 hours.

    • Treat the cells with a hypertrophic agonist (e.g., 100 µM PE) for 48 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the F-actin with fluorescently labeled phalloidin and the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use ImageJ to measure the surface area of at least 100 individual cells per condition.

    • Calculate the average cell surface area and compare between wild-type and CTF1 KO cells.

Protocol 3: Apoptosis Assay

Objective: To assess the role of CTF1 in protecting cells from apoptosis.

Materials:

  • Wild-type and CTF1 KO H9c2 cells

  • Staurosporine or serum starvation medium

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Induction of Apoptosis:

    • Seed wild-type and CTF1 KO cells in a 6-well plate.

    • Induce apoptosis by treating with staurosporine (1 µM) for 6 hours or by serum starvation for 24 hours.

  • Staining:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

CTF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CTF1 CTF1 gp130 gp130 CTF1->gp130 Binds LIFR LIFRβ CTF1->LIFR Binds JAK JAK gp130->JAK Activates PI3K PI3K gp130->PI3K Activates RAS RAS gp130->RAS Activates LIFR->JAK Activates LIFR->PI3K LIFR->RAS STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Hypertrophy, Survival) pSTAT3->Gene_Expression Dimerizes and translocates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt pAkt->Gene_Expression Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Gene_Expression Regulates Growth

Caption: CTF1 Signaling Pathways

CRISPR_Workflow cluster_design 1. sgRNA Design & Cloning cluster_virus 2. Lentivirus Production cluster_cell_engineering 3. Cell Line Generation cluster_validation 4. Knockout Validation cluster_assays 5. Functional Assays sgRNA_design Design sgRNAs targeting CTF1 plasmid_cloning Clone into lentiCRISPRv2 sgRNA_design->plasmid_cloning transfection Co-transfect HEK293T cells plasmid_cloning->transfection harvest Harvest & Concentrate Virus transfection->harvest transduction Transduce target cells (e.g., H9c2) harvest->transduction selection Puromycin Selection transduction->selection clonal_isolation Single-Cell Cloning selection->clonal_isolation sanger Sanger Sequencing (Indel Analysis) clonal_isolation->sanger western Western Blot (Protein Absence) clonal_isolation->western hypertrophy Hypertrophy Assay clonal_isolation->hypertrophy apoptosis Apoptosis Assay clonal_isolation->apoptosis signaling Signaling Pathway Analysis clonal_isolation->signaling

Caption: CRISPR/Cas9 Workflow for CTF1 Knockout

References

Application Notes and Protocols for Cardiotrophin-1 (CT-1) Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the immunohistochemical staining of Cardiotrophin-1 (CT-1) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This guide is intended for researchers, scientists, and drug development professionals familiar with standard histology and immunohistochemistry techniques.

Introduction

Cardiotrophin-1 (CT-1) is a cytokine belonging to the interleukin-6 (IL-6) family.[1] It plays a crucial role in various physiological and pathological processes, including cardiac development, hypertrophy, and protection against apoptosis.[1][2] Immunohistochemistry (IHC) is a valuable technique to visualize the localization and expression levels of CT-1 within tissues, providing insights into its biological function in health and disease. This protocol provides a robust method for CT-1 staining in FFPE tissues.

Data Presentation: Antibody Dilution and Antigen Retrieval

Successful immunohistochemical staining is dependent on the optimal concentration of the primary antibody and the appropriate antigen retrieval method. The following table summarizes recommended starting dilutions for commercially available anti-CT-1 antibodies and general antigen retrieval conditions. It is crucial to optimize these conditions for your specific tissue and experimental setup.

Antibody Host Clonality Recommended Dilution (IHC-P) Antigen Retrieval Vendor
Cardiotrophin 1 Polyclonal Antibody (PA5-103114)RabbitPolyclonal1:50 - 1:200Heat-Induced Epitope Retrieval (HIER) with Sodium Citrate Buffer (pH 6.0) is commonly recommended. Optimization may be required.Thermo Fisher Scientific[3]
Anti-Cardiotrophin-1 (H31) CTF1 Antibody (A08056)RabbitPolyclonal1:50 - 1:200HIER is generally recommended for FFPE tissues. Specific buffer conditions should be optimized.Boster Biological Technology[4]
Cardiotrophin-1/CT-1 Antibody (NBP1-79474)RabbitPolyclonalNot explicitly provided for IHC-P, Western Blot at 1.0 ug/ml. Optimization for IHC-P is necessary.HIER is a standard method for FFPE tissues.Novus Biologicals
Anti-Cardiotrophin-1 (H31) Antibody (A27085)RabbitPolyclonalValidated for IHC. Specific dilution should be optimized by the end-user.HIER is typically required for FFPE tissues.N/A[5]

Experimental Protocol: Immunohistochemical Staining of CT-1

This protocol outlines the steps for staining CT-1 in FFPE tissue sections.

1. Deparaffinization and Rehydration:

  • Heat slides in an oven at 60°C for at least 30 minutes.[6]

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.[6]

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in distilled water for 5 minutes.[6]

2. Antigen Retrieval:

  • This step is critical for unmasking the antigenic epitope.[7] Heat-Induced Epitope Retrieval (HIER) is the most common method.[8]

  • Immerse slides in a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0).

  • Heat the slides in a pressure cooker or microwave to maintain a temperature of 95-100°C for 10-20 minutes.[9][10] The optimal time should be determined empirically.

  • Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).

  • Rinse the slides with distilled water and then with Phosphate Buffered Saline (PBS).

3. Peroxidase Blocking:

  • To block endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature.[6]

  • Rinse the slides three times with PBS for 5 minutes each.

4. Blocking Non-Specific Binding:

  • Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS or 1% BSA in PBS) for 30-60 minutes at room temperature in a humidified chamber.[11] The species of the serum should match the species of the secondary antibody.

5. Primary Antibody Incubation:

  • Dilute the primary anti-CT-1 antibody to its optimal concentration in the blocking solution.

  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Detection System:

  • The choice of detection system will depend on the primary antibody and desired visualization method (chromogenic or fluorescent). A common method is using a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Wash the slides three times with PBS for 5 minutes each.

  • Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 1 hour at room temperature.

  • Wash the slides three times with PBS for 5 minutes each.

  • Incubate the sections with streptavidin-horseradish peroxidase (HRP) conjugate for 30-60 minutes at room temperature.

  • Wash the slides three times with PBS for 5 minutes each.

7. Chromogenic Development:

  • Prepare the chromogen solution (e.g., DAB - 3,3'-Diaminobenzidine) according to the manufacturer's instructions.

  • Incubate the sections with the DAB solution until the desired staining intensity is reached (typically 1-10 minutes).[12] Monitor the reaction under a microscope.

  • Stop the reaction by rinsing the slides with distilled water.

8. Counterstaining:

  • Counterstain the sections with hematoxylin to visualize the cell nuclei.[12]

  • Incubate in hematoxylin for 1-2 minutes.

  • "Blue" the sections by rinsing in running tap water.

9. Dehydration and Mounting:

  • Dehydrate the sections through graded alcohols: 70% ethanol, 95% ethanol, and two changes of 100% ethanol for 3 minutes each.

  • Clear the sections in two changes of xylene for 5 minutes each.

  • Mount the coverslip using a permanent mounting medium.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the immunohistochemistry protocol for Cardiotrophin-1 staining.

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene, Ethanol series) Rehydration Rehydration (Ethanol series, dH2O) Deparaffinization->Rehydration 1 AntigenRetrieval Antigen Retrieval (HIER, Citrate Buffer pH 6.0) Rehydration->AntigenRetrieval 2 PeroxidaseBlock Peroxidase Blocking (3% H2O2) AntigenRetrieval->PeroxidaseBlock 3 Blocking Blocking (Normal Serum / BSA) PeroxidaseBlock->Blocking 4 PrimaryAb Primary Antibody Incubation (Anti-CT-1, 4°C Overnight) Blocking->PrimaryAb 5 SecondaryAb Secondary Antibody Incubation (Biotinylated) PrimaryAb->SecondaryAb 6 Detection Detection (Streptavidin-HRP) SecondaryAb->Detection 7 Chromogen Chromogen Development (DAB) Detection->Chromogen 8 Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain 9 Dehydration Dehydration (Ethanol series, Xylene) Counterstain->Dehydration 10 Mounting Mounting Dehydration->Mounting 11

Caption: Immunohistochemistry workflow for CT-1 staining.

Cardiotrophin-1 Signaling Pathway

Cardiotrophin-1 exerts its effects by binding to a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and glycoprotein 130 (gp130).[13] This binding activates several downstream signaling pathways, primarily the JAK/STAT and MAPK pathways, which are involved in cellular responses such as hypertrophy and survival.[1][2][14]

The diagram below outlines the major signaling cascades initiated by CT-1.

CT1_Signaling cluster_jak_stat JAK/STAT Pathway cluster_mapk MAPK Pathway CT1 Cardiotrophin-1 (CT-1) Receptor gp130 / LIFRβ Receptor Complex CT1->Receptor binds to JAK JAK Receptor->JAK activates RAS Ras Receptor->RAS activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerization Nucleus_STAT Nucleus STAT3_dimer->Nucleus_STAT translocation Gene_STAT Gene Transcription (e.g., Hypertrophy) Nucleus_STAT->Gene_STAT RAF Raf RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (p42/p44 MAPK) MEK->ERK Nucleus_MAPK Nucleus ERK->Nucleus_MAPK translocation Gene_MAPK Gene Transcription (e.g., Survival) Nucleus_MAPK->Gene_MAPK

Caption: Cardiotrophin-1 (CT-1) signaling pathways.

References

Application Notes and Protocols for Developing a Cardiotrophin-1 Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of a Cardiotrophin-1 (CT-1) knockout mouse model. This model is a critical tool for investigating the physiological roles of CT-1 in cardiac development, hypertrophy, and its potential as a therapeutic target in cardiovascular diseases.

Introduction to Cardiotrophin-1

Cardiotrophin-1 (CT-1) is a member of the interleukin-6 (IL-6) cytokine superfamily, known for its potent hypertrophic and cardioprotective effects.[1] Discovered through its ability to induce hypertrophy in cardiac myocytes, CT-1 plays a significant role in cardiac development and the cellular response to stress.[2] It signals through a receptor complex containing the glycoprotein 130 (gp130) subunit, activating downstream pathways such as JAK/STAT, MAP kinase, and PI3 kinase.[1][3] Studies involving the genetic ablation of gp130 in mice have revealed a hypoplastic heart phenotype, suggesting a crucial role for gp130-mediated signaling in normal cardiac development, with CT-1 being a key ligand in this process.[1][2]

Data Presentation: Expected Phenotype of Cardiotrophin-1 Knockout Mice

Table 1: Cardiac Morphology and Function Parameters

ParameterWild-Type (WT)Heterozygous (HET)Homozygous Knockout (KO)
Heart Weight (mg)Data to be collectedData to be collectedData to be collected
Body Weight (g)Data to be collectedData to be collectedData to be collected
Heart Weight / Body Weight Ratio (mg/g)Data to be collectedData to be collectedData to be collected
Left Ventricular Ejection Fraction (%)Data to be collectedData to be collectedData to be collected
Left Ventricular Fractional Shortening (%)Data to be collectedData to be collectedData to be collected
Interventricular Septal Thickness at Diastole (mm)Data to be collectedData to be collectedData to be collected
Left Ventricular Posterior Wall Thickness at Diastole (mm)Data to be collectedData to be collectedData to be collected
Left Ventricular Internal Diameter at Diastole (mm)Data to be collectedData to be collectedData to be collected

Table 2: Gene and Protein Expression Analysis

MarkerWild-Type (WT)Heterozygous (HET)Homozygous Knockout (KO)
Ctf1 mRNA (relative expression)1.0Data to be collectedData to be collected
CT-1 Protein (relative abundance)1.0Data to be collectedData to be collected
Atrial Natriuretic Peptide (ANP) mRNA1.0Data to be collectedData to be collected
Brain Natriuretic Peptide (BNP) mRNA1.0Data to be collectedData to be collected

Signaling Pathways and Experimental Workflows

Cardiotrophin-1 Signaling Pathway

CT1_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT1 Cardiotrophin-1 ReceptorComplex Receptor Complex LIFR LIFRβ gp130 gp130 JAK JAK ReceptorComplex->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation PI3K PI3K JAK->PI3K MAPK MAPK (ERK1/2) JAK->MAPK STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Akt Akt PI3K->Akt GeneExpression Gene Expression (Hypertrophy, Survival) Akt->GeneExpression MAPK->GeneExpression STAT3_dimer->GeneExpression Transcription Activation

Caption: Cardiotrophin-1 signaling cascade.

Experimental Workflow for Generating CT-1 Knockout Mice

KO_Workflow sgRNA_design sgRNA Design & Synthesis (Targeting Ctf1 exon 2) microinjection Microinjection into C57BL/6J Zygotes sgRNA_design->microinjection cas9_prep Cas9 mRNA/Protein Preparation cas9_prep->microinjection embryo_transfer Embryo Transfer into Pseudopregnant Females microinjection->embryo_transfer f0_generation F0 Founder Mice Generation embryo_transfer->f0_generation genotyping Genotyping of F0 Mice (PCR & Sequencing) f0_generation->genotyping breeding Breeding of F0 with WT to establish F1 line genotyping->breeding Select positive founders phenotyping Phenotypic Analysis (Echocardiography, Western Blot) breeding->phenotyping

References

Application Notes and Protocols for Western Blot Analysis of Cardiotrophin-1 Signaling Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1) is a member of the interleukin-6 (IL-6) cytokine superfamily that plays a critical role in cellular growth, differentiation, and survival. It signals through a receptor complex containing the glycoprotein 130 (gp130) subunit, activating several key intracellular signaling pathways. Dysregulation of CT-1 signaling has been implicated in various cardiovascular diseases, making it a crucial target for therapeutic intervention. This document provides detailed application notes and protocols for the analysis of key signaling proteins involved in CT-1 pathways using Western blotting.

Core Signaling Pathways of Cardiotrophin-1

CT-1 stimulation primarily activates three major signaling cascades:

  • JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for many cytokines. Upon CT-1 binding, JAKs associated with the receptor complex are activated, leading to the phosphorylation and activation of STAT proteins, particularly STAT3. Activated STATs then translocate to the nucleus to regulate gene expression.[1][2][3]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. CT-1 can activate this cascade, leading to the phosphorylation of ERK1/2 (also known as p44/p42 MAPK), which in turn phosphorylates various downstream targets.[1][2]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a key regulator of cell survival, growth, and metabolism. CT-1 can activate PI3K, which then leads to the phosphorylation and activation of Akt.[3]

Data Presentation: Quantitative Western Blot Analysis

The following tables summarize quantitative data from representative studies investigating the effects of Cardiotrophin-1 on its signaling proteins. The data is presented as relative changes in protein phosphorylation or expression.

Table 1: Effect of CT-1 and Inhibitors on STAT3 Activation

Treatment ConditionTarget ProteinChange in Phosphorylation/ActivityReference
CT-1 Stimulationp-STAT3Increased[4]
CT-1 + STAT Inhibitor (Parthenolide)Protein Synthesis88.3% suppression of [3H]leucine incorporation[4]
CT-1 + MEK1/2 Inhibitor (U0126)p-STAT3Increased (dose-dependent)[4]

Table 2: Effect of CT-1 on ERK1/2 Activation

Treatment ConditionTarget ProteinChange in Phosphorylation/ActivityReference
CT-1 Stimulationp-ERK1/2Increased[4]
CT-1 + MEK1/2 Inhibitor (U0126)Protein Synthesis17.6% increase in [3H]leucine incorporation[4]

Table 3: Effect of CT-1 on Akt Activation

Treatment ConditionTarget ProteinChange in Phosphorylation/ActivityReference
CT-1 Stimulationp-AktIncreased[4]
CT-1 + PI3K Inhibitor (Wortmannin)Protein SynthesisNo significant influence on [3H]leucine incorporation[4]

Signaling Pathway and Experimental Workflow Diagrams

CT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT1 Cardiotrophin-1 gp130_LIFR gp130/LIFR Receptor Complex CT1->gp130_LIFR Binds JAK JAK gp130_LIFR->JAK Activates PI3K PI3K gp130_LIFR->PI3K Activates Ras Ras gp130_LIFR->Ras Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Gene_Expression Gene Expression (Hypertrophy, Survival) pERK->Gene_Expression Translocates and Regulates pSTAT3_dimer->Gene_Expression Translocates and Regulates

Caption: Cardiotrophin-1 Signaling Pathways.

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Gel Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Detection & Analysis Cell_Culture Cell Culture & CT-1 Stimulation Lysis Cell Lysis (with Phosphatase Inhibitors) Cell_Culture->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification Denaturation Sample Denaturation (with Laemmli Buffer) Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer to PVDF/Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-STAT3) Blocking->Primary_Ab Washing1 Washing (TBST) Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Washing1->Secondary_Ab Washing2 Washing (TBST) Secondary_Ab->Washing2 Detection Chemiluminescent Detection Washing2->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry & Normalization (to total protein or housekeeping protein) Imaging->Densitometry

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)

1. Cell Lysis and Protein Extraction a. Culture cells to desired confluency and treat with Cardiotrophin-1 as required. b. Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS). c. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. d. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new tube and determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Membrane Transfer a. Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

3. Immunoblotting a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibody against phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., Cell Signaling Technology, #7074) diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis a. Prepare and apply the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imaging system. c. For normalization, the membrane can be stripped and re-probed for total STAT3 (e.g., Cell Signaling Technology, #9139) or a housekeeping protein like β-actin or GAPDH. d. Quantify band intensities using densitometry software.

Protocol 2: Western Blot for Phosphorylated ERK1/2 (p-ERK1/2)

1. Cell Lysis and Protein Extraction a. Follow the same procedure as in Protocol 1, section 1.

2. SDS-PAGE and Membrane Transfer a. Follow the same procedure as in Protocol 1, section 2, using a 12% SDS-polyacrylamide gel for better resolution of ERK1 (44 kDa) and ERK2 (42 kDa).

3. Immunoblotting a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibody against phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370) diluted in 5% BSA/TBST overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with HRP-conjugated anti-rabbit secondary antibody diluted in 5% milk or BSA in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis a. Follow the same procedure as in Protocol 1, section 4. b. For normalization, strip the membrane and re-probe for total ERK1/2 (e.g., Cell Signaling Technology, #4695).

Protocol 3: Western Blot for Phosphorylated Akt (p-Akt)

1. Cell Lysis and Protein Extraction a. Follow the same procedure as in Protocol 1, section 1.

2. SDS-PAGE and Membrane Transfer a. Follow the same procedure as in Protocol 1, section 2, using a 10% SDS-polyacrylamide gel.

3. Immunoblotting a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibody against phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060) diluted in 5% BSA/TBST overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis a. Follow the same procedure as in Protocol 1, section 4. b. For normalization, strip the membrane and re-probe for total Akt (e.g., Cell Signaling Technology, #4691).

Disclaimer: These protocols provide a general framework. Optimal conditions for cell type, antibody concentrations, and incubation times should be determined empirically by the researcher. Always refer to the antibody manufacturer's datasheet for specific recommendations.

References

Application Notes and Protocols for High-Throughput Screening of Cardiotrophin-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotrophin-1 (CT-1) is a cytokine belonging to the interleukin-6 (IL-6) superfamily that plays a pivotal role in various physiological and pathological processes.[1] It signals through a receptor complex composed of the glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor (LIFR).[1] Activation of this receptor complex by CT-1 triggers several downstream signaling cascades, including the Janus kinase/signal transducers and activators of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK/ERK) pathways.[1]

Dysregulation of CT-1 signaling has been implicated in a range of cardiovascular diseases, including cardiac hypertrophy, heart failure, and atherosclerosis, making it a compelling therapeutic target.[1][2] The development of small molecule inhibitors that can modulate CT-1 activity holds significant promise for the treatment of these conditions. High-throughput screening (HTS) is a crucial methodology for identifying such inhibitors from large compound libraries.

These application notes provide a comprehensive overview and detailed protocols for establishing an HTS campaign to discover and characterize novel inhibitors of Cardiotrophin-1.

Cardiotrophin-1 Signaling Pathway

CT-1 initiates its cellular effects by binding to a heterodimeric receptor complex consisting of gp130 and LIFR.[1] This binding event leads to the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the intracellular domains of the receptors. These phosphorylated sites serve as docking stations for STAT proteins, primarily STAT3, which are subsequently phosphorylated by JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences, such as the sis-inducible element (SIE), to regulate the transcription of target genes. Concurrently, the activated receptor complex can also initiate other signaling cascades, including the PI3K/Akt and ERK1/2 (MAPK) pathways, which are involved in cell survival and proliferation.

CT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CT1 Cardiotrophin-1 (CT-1) ReceptorComplex gp130-LIFR Complex CT1->ReceptorComplex Binds to gp130 gp130 LIFR LIFR JAK JAK ReceptorComplex->JAK Activates PI3K PI3K ReceptorComplex->PI3K Activates ERK ERK1/2 ReceptorComplex->ERK Activates NFkB NF-κB ReceptorComplex->NFkB Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Akt Akt PI3K->Akt -> p-Akt pAkt p-Akt pERK p-ERK1/2 pNFkB p-NF-κB GeneTranscription Gene Transcription (e.g., Hypertrophy, Survival) Nucleus->GeneTranscription

Caption: Cardiotrophin-1 (CT-1) Signaling Pathway.

High-Throughput Screening (HTS) Workflow

A robust HTS workflow is essential for the identification and validation of potent and selective CT-1 inhibitors. The proposed workflow consists of a primary screen to identify initial hits, followed by a secondary screen to confirm activity and eliminate false positives, and culminating in dose-response studies and orthogonal assays to characterize the most promising compounds.

HTS_Workflow CompoundLibrary Compound Library (>10,000 compounds) PrimaryScreen Primary Screen (Reporter Gene Assay) CompoundLibrary->PrimaryScreen HitSelection Hit Selection (Activity Threshold) PrimaryScreen->HitSelection HitSelection->CompoundLibrary Inactive Compounds SecondaryScreen Secondary Screen (Cell Proliferation Assay) HitSelection->SecondaryScreen Active Compounds DoseResponse Dose-Response & IC50 Determination SecondaryScreen->DoseResponse Confirmed Hits HitValidation Hit Validation (Orthogonal Assays, e.g., pSTAT3 Western Blot) DoseResponse->HitValidation SAR Structure-Activity Relationship (SAR) Studies HitValidation->SAR

Caption: High-Throughput Screening Workflow for CT-1 Inhibitors.

Experimental Protocols

Protocol 1: Primary High-Throughput Screen - STAT3 Reporter Gene Assay

This assay is designed to identify compounds that inhibit CT-1-induced activation of the JAK/STAT3 signaling pathway. A stable cell line expressing a luciferase reporter gene under the control of a STAT3-responsive element (e.g., sis-inducible element, SIE) is utilized.

Materials:

  • CHO-K1 cells stably transfected with an SIE-luciferase reporter construct

  • Assay medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant Human Cardiotrophin-1 (CT-1)

  • Compound library (dissolved in DMSO)

  • 384-well white, clear-bottom assay plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Methodology:

  • Cell Seeding:

    • Trypsinize and resuspend the CHO-K1 SIE-luciferase cells in assay medium.

    • Seed 5,000 cells per well in a 384-well plate in a volume of 40 µL.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a master plate of the compound library at the desired screening concentration (e.g., 10 µM) in assay medium.

    • Using a liquid handler, transfer 10 µL of the compound solution to the cell plates.

    • Include appropriate controls:

      • Negative Control: Vehicle (DMSO) only.

      • Positive Control: Vehicle (DMSO) followed by CT-1 stimulation.

      • Neutralizing Antibody Control: A known CT-1 neutralizing antibody.

    • Incubate the plates for 1 hour at 37°C.

  • CT-1 Stimulation:

    • Prepare a solution of CT-1 in assay medium at a concentration that induces approximately 80% of the maximal luciferase response (EC80). This concentration should be predetermined in a dose-response experiment.

    • Add 10 µL of the CT-1 solution to all wells except the unstimulated negative control wells.

    • Incubate the plates for 6 hours at 37°C.

  • Luminescence Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 50 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate-based luminometer.

Data Analysis:

  • Calculate the percentage inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

  • Set a hit threshold (e.g., >50% inhibition) to identify primary hits.

Protocol 2: Secondary Screen - Cell Proliferation Assay

This assay serves to confirm the activity of primary hits and to eliminate compounds that may interfere with the reporter gene assay. A cell line whose proliferation is dependent on CT-1 signaling, such as the TF-1 human erythroleukemic cell line, is used.

Materials:

  • TF-1 cells

  • Assay medium: RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin, 2 ng/mL GM-CSF

  • Recombinant Human Cardiotrophin-1 (CT-1)

  • Hit compounds from the primary screen

  • 384-well clear assay plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Methodology:

  • Cell Preparation:

    • Wash TF-1 cells three times with cytokine-free medium to remove GM-CSF.

    • Resuspend the cells in assay medium without GM-CSF.

  • Assay Setup:

    • Seed 10,000 cells per well in a 384-well plate in a volume of 40 µL.

    • Prepare serial dilutions of the hit compounds in assay medium.

    • Add 10 µL of the compound dilutions to the cell plates.

    • Incubate for 1 hour at 37°C.

  • CT-1 Stimulation:

    • Add 10 µL of CT-1 solution (at a concentration that promotes robust proliferation, e.g., 20 ng/mL) to the wells.

    • Incubate the plates for 72 hours at 37°C.

  • Viability Measurement:

    • Equilibrate the plates and the cell viability reagent to room temperature.

    • Add 50 µL of the cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence signal.

Data Analysis:

  • Generate dose-response curves for each confirmed hit.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the CT-1-induced cell proliferation by 50%.

Data Presentation

Quantitative data for potential CT-1 inhibitors should be summarized in a clear and concise format to facilitate comparison and decision-making. While there is a notable lack of publicly available data on small molecule inhibitors of Cardiotrophin-1 from high-throughput screening campaigns, data from neutralizing antibodies can serve as a reference for inhibitory potency.

Table 1: Inhibitory Activity of Neutralizing Antibodies against Cardiotrophin-1

Inhibitor NameTarget SpeciesAssay TypeParameterValue
Mouse Anti-Human CT-1 Monoclonal AntibodyHuman CT-1Cell Proliferation (TF-1 cells)ND501-3 µg/mL
Goat Anti-Mouse CT-1 Polyclonal AntibodyMouse CT-1Cell Proliferation (TF-1 cells)ND500.08-0.48 µg/mL

ND50 (Neutralization Dose 50%) is the concentration of the antibody required to neutralize 50% of the biological activity of a given concentration of CT-1.

Table 2: Hypothetical Data for a Novel Small Molecule CT-1 Inhibitor

Compound IDPrimary Screen (% Inhibition @ 10 µM)Secondary Screen (IC50)Orthogonal Assay (pSTAT3 Inhibition IC50)
HTS-00185.21.2 µM1.5 µM
HTS-00262.55.7 µM6.1 µM
HTS-00391.80.8 µM0.9 µM

Conclusion

The protocols and workflow outlined in these application notes provide a robust framework for the high-throughput screening and identification of novel Cardiotrophin-1 inhibitors. The combination of a highly sensitive primary reporter gene assay with a confirmatory cell proliferation assay and subsequent orthogonal validation will enable the discovery of potent and selective compounds. While the search for small molecule inhibitors of CT-1 is ongoing, the methodologies described herein offer a clear path forward for researchers in both academic and industrial settings to contribute to the development of new therapeutics for cardiovascular and other CT-1-related diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cardiotrophin-1 (CT-1) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cardiotrophin-1 (CT-1) in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Cardiotrophin-1 (CT-1)?

A1: Cardiotrophin-1 (CT-1) is a cytokine belonging to the interleukin-6 (IL-6) superfamily.[1][2] It was initially discovered for its ability to induce hypertrophy (an increase in cell size) in cardiac myocytes.[3][4] CT-1 is a protein of 201 amino acids and is encoded by the CTF1 gene in humans.[1][5] It is highly expressed in the heart and skeletal muscle, as well as other tissues like the prostate and ovaries.[5]

Q2: What are the primary functions and applications of CT-1 in cell culture?

A2: In vitro, CT-1 has a wide range of biological activities, making it a valuable tool for various research applications:

  • Cardiomyocyte Hypertrophy: It is a potent inducer of a distinct form of cardiac muscle cell hypertrophy, characterized by the assembly of sarcomeric units in series.[1][4]

  • Cell Survival and Protection: CT-1 promotes the survival of both cardiac and neuronal cells, protecting them from apoptosis and injury, such as that caused by ischemia/reperfusion.[1][3]

  • Differentiation and Development: It plays a role in development and differentiation, such as promoting the survival of developing motoneurons and inhibiting the differentiation of mouse embryonic stem cells.[6][7] In skeletal myoblasts, CT-1 can inhibit myogenic differentiation, maintaining the cells in an undifferentiated state.[8]

  • Hematopoietic and Neuronal Activities: CT-1 can inhibit the growth of certain myeloid leukemia cell lines and promote a phenotypic switch in sympathetic neurons.[6]

Q3: How does CT-1 signal within a cell?

A3: CT-1 exerts its effects by binding to a heterodimeric receptor complex on the cell surface. This complex consists of the leukemia inhibitory factor receptor beta (LIFRβ) and the glycoprotein 130 (gp130) subunit.[4][5] This binding event triggers the activation of several intracellular signaling pathways, including:

  • JAK/STAT Pathway: Primarily the Jak/STAT-3 pathway, which is linked to its hypertrophic effect in cardiac cells.[2][3]

  • MAPK/ERK Pathway: Activation of p42/p44 mitogen-activated protein kinase (MAPK) is necessary for the survival-promoting effects of CT-1 in cardiac cells.[1][3]

  • PI3K/Akt Pathway: CT-1 also activates phosphatidylinositol 3-kinase (PI3K) in cardiac myocytes.[1][5]

Q4: What is a typical starting concentration for CT-1 in an experiment?

A4: The optimal concentration of CT-1 is highly dependent on the cell type and the desired biological effect. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific model. However, based on published studies, a common starting range is between 0.1 nM and 10 ng/mL. For inducing hypertrophy in neonatal cardiac myocytes, activity has been detected at concentrations of 0.1 nM or lower.[3] For inhibiting differentiation in C2C12 skeletal myoblasts, a concentration of 10 ng/mL (approximately 0.5 nM) has been used effectively.[8]

Troubleshooting Guide

Issue: I've treated my cells with CT-1, but I don't observe any biological effect.

  • Potential Cause 1: Suboptimal Concentration.

    • Recommended Solution: The concentration of CT-1 may be too low or too high. Perform a dose-response curve (e.g., 0.1 ng/mL to 100 ng/mL) to identify the optimal concentration for your specific cell line and desired endpoint.

  • Potential Cause 2: Receptor Expression.

    • Recommended Solution: Your cells may not express the necessary receptor components (gp130 and LIFRβ). Verify the expression of these receptors using techniques like RT-qPCR, Western blot, or flow cytometry.

  • Potential Cause 3: Reagent Inactivity.

    • Recommended Solution: Ensure the CT-1 reagent has been stored and handled correctly according to the manufacturer's instructions. Improper storage or multiple freeze-thaw cycles can degrade the protein. Test the reagent on a positive control cell line known to respond to CT-1.

  • Potential Cause 4: Insufficient Incubation Time.

    • Recommended Solution: The observed effect may require a longer incubation period. Review the literature for typical time courses for your expected outcome or perform a time-course experiment (e.g., 24, 48, 72 hours).

Issue: My cells show poor viability or signs of stress after CT-1 treatment.

  • Potential Cause 1: Reagent Contamination or Purity.

    • Recommended Solution: The recombinant CT-1 may have endotoxin contamination or impurities. Use high-quality, endotoxin-free reagents from a reputable supplier. If contamination of the culture is suspected (bacterial, fungal), discard the culture and start a new experiment with fresh materials.

  • Potential Cause 2: Off-Target Effects at High Concentrations.

    • Recommended Solution: Extremely high concentrations of any growth factor can sometimes lead to cellular stress. Refer to your dose-response curve and use the lowest effective concentration.

  • Potential Cause 3: Suboptimal Culture Conditions.

    • Recommended Solution: General cell culture health is critical.[9] Ensure that the medium, supplements, pH, and incubator conditions (temperature, CO2, humidity) are optimal for your specific cell type.[10] Cell confluency should also be appropriate for the experiment.[9]

Issue: I am seeing inhibition of differentiation when I expect it to be promoted (or vice-versa).

  • Potential Cause 1: Cell-Type Specificity.

    • Recommended Solution: CT-1's effect on differentiation is highly context-dependent. For example, it inhibits the differentiation of mouse embryonic stem cells and skeletal myoblasts but promotes the survival and maturation of other cell types like neurons.[6][8] Ensure that the expected outcome is well-documented for your specific cell model.

  • Potential Cause 2: Crosstalk with Other Signaling Pathways.

    • Recommended Solution: The final cellular outcome depends on the integration of multiple signaling pathways. Components in your basal media (e.g., factors in serum) may be influencing other pathways that interact with CT-1 signaling. Consider reducing serum concentration or switching to a serum-free, defined medium if the protocol allows.

Data Presentation: Recommended CT-1 Concentrations

The following table summarizes CT-1 concentrations reported in the literature for various applications. These should be used as starting points for optimization.

Cell TypeApplication/EffectEffective ConcentrationSource
Neonatal Rat CardiomyocytesInduction of Hypertrophy≥ 0.1 nM[3]
C2C12 Skeletal MyoblastsInhibition of Myogenic Differentiation10 ng/mL (~0.5 nM)[8][11]
Mouse Myeloid Leukemia (M1) CellsInhibition of GrowthKd ~ 0.7 nM[6]
Rat Sympathetic NeuronsInduction of Phenotypic SwitchNot specified[6]
Rat Dopaminergic & Chick Ciliary NeuronsPromotion of SurvivalNot specified[6]
Mouse Embryonic Stem CellsInhibition of DifferentiationNot specified[6]

Experimental Protocols

Protocol: Induction of Hypertrophy in Neonatal Rat Cardiomyocytes with CT-1

This protocol provides a framework for inducing a hypertrophic response in primary neonatal rat cardiomyocytes, a common application for CT-1.

1. Materials:

  • Primary neonatal rat ventricular myocytes

  • Plating Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Serum-Free Maintenance Medium: DMEM supplemented with 1% Penicillin-Streptomycin.

  • Recombinant Cardiotrophin-1 (CT-1) stock solution.

  • Phosphate-Buffered Saline (PBS).

  • Culture plates/flasks.

2. Cell Plating:

  • Isolate neonatal rat ventricular myocytes using a standard enzymatic digestion protocol.

  • Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by allowing faster-adhering fibroblasts to attach.

  • Collect the non-adherent cardiomyocyte-enriched suspension.

  • Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

  • Seed the cardiomyocytes onto desired culture vessels (e.g., 6-well plates) at a density of approximately 1 x 105 cells/cm2 in Plating Medium.

  • Incubate at 37°C in a 5% CO2 humidified incubator for 24-48 hours to allow cells to attach and begin beating.

3. CT-1 Treatment:

  • After 24-48 hours, aspirate the Plating Medium.

  • Wash the cells gently with sterile PBS.

  • Replace the medium with Serum-Free Maintenance Medium. This step is crucial to reduce the influence of other growth factors present in FBS.

  • Prepare working dilutions of CT-1 in the Serum-Free Maintenance Medium. For a dose-response experiment, prepare a range of concentrations (e.g., 0.1 nM, 1 nM, 10 nM). Include a vehicle-only control (medium without CT-1).

  • Add the prepared CT-1 containing medium (or control medium) to the cells.

  • Return the plates to the incubator (37°C, 5% CO2) for the desired treatment period (typically 48-72 hours for hypertrophic analysis).

4. Analysis of Hypertrophic Response:

  • Morphological Analysis: Capture images using a phase-contrast microscope. Measure cell surface area using image analysis software (e.g., ImageJ). An increase in cell size is indicative of hypertrophy.

  • Immunofluorescence Staining: Fix the cells and stain for sarcomeric α-actinin to visualize the sarcomere organization. Stain with DAPI to visualize nuclei.

  • Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[2]

Visualizations

CT1_Signaling_Pathway CT1 Cardiotrophin-1 (CT-1) Receptor gp130 / LIFRβ Heterodimer CT1->Receptor Binds JAK JAK Kinases Receptor->JAK Activates PI3K PI3K Receptor->PI3K Activates RAS RAS/RAF Receptor->RAS Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Hypertrophy Gene Transcription (Hypertrophy) Nucleus->Hypertrophy Regulates Akt Akt PI3K->Akt Survival Cell Survival Protection Akt->Survival MEK MEK RAS->MEK ERK ERK1/2 MEK->ERK ERK->Nucleus ERK->Survival

Caption: CT-1 signaling cascade.

Experimental_Workflow start Start: Isolate/Thaw Cells seed Seed Cells into Culture Plates start->seed attach Incubate (24-48h) for Attachment seed->attach serum_starve Switch to Serum-Free or Low-Serum Medium attach->serum_starve treat Add CT-1 (Dose-Response) serum_starve->treat incubate_treat Incubate for Experimental Duration treat->incubate_treat analyze Endpoint Analysis (e.g., Imaging, qPCR, WB) incubate_treat->analyze end End: Data Interpretation analyze->end

Caption: General experimental workflow for CT-1 treatment.

Troubleshooting_Logic rect rect start No Observable Effect After CT-1 Treatment q1 Is the cell line known to respond? start->q1 q2 Was a dose-response experiment performed? q1->q2 Yes s1 Action: Verify receptor (gp130/LIFRβ) expression via qPCR or Western Blot. q1->s1 No q3 Is the reagent active? q2->q3 Yes s2 Action: Perform dose-response (0.1-100 ng/mL) and time-course experiments. q2->s2 No s3 Action: Test reagent on a positive control cell line. Check storage conditions. q3->s3 No s4 Action: Check general cell health, media, and for possible contamination. q3->s4 Yes

Caption: Troubleshooting logic for lack of CT-1 response.

References

Technical Support Center: Troubleshooting Low Signal in Cardiotrophin-1 Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal in Cardiotrophin-1 (CT-1) western blots.

FAQs & Troubleshooting Guide

This section addresses common problems encountered during CT-1 western blotting in a question-and-answer format.

Question 1: Why am I not seeing any band for Cardiotrophin-1, or the signal is very weak?

A weak or absent signal for CT-1 can stem from several factors, ranging from low protein abundance to suboptimal protocol steps.

Possible Causes & Solutions:

  • Low Abundance of CT-1: Cardiotrophin-1 is a secreted cytokine and its endogenous levels in many cell types can be low.[1]

    • Solution: Consider using a positive control, such as a cell lysate known to express high levels of CT-1 (e.g., certain cardiac muscle cells) or recombinant CT-1 protein to validate your antibody and protocol.[2] If you are expecting low expression, you may need to enrich your sample for CT-1 using immunoprecipitation.[3]

  • Insufficient Protein Load: The amount of total protein loaded onto the gel may not be enough to detect a low-abundance protein like CT-1.

    • Solution: Increase the amount of protein loaded per well. A general starting point is 30 µg of total protein, but for low-expression targets, you might need to load as much as 50-60 µg.[4][5]

  • Inefficient Protein Transfer: Proper transfer of proteins from the gel to the membrane is critical, especially for smaller proteins like CT-1 (approximately 21 kDa).

    • Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer.[6][7] For small proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm) and optimizing the transfer time and voltage to prevent "blow-through," where the protein passes through the membrane.[8] A wet transfer is often recommended for small proteins.[3][9]

  • Suboptimal Antibody Concentrations: The concentrations of your primary and secondary antibodies are crucial for signal strength.

    • Solution: Titrate your primary antibody to find the optimal concentration. If the manufacturer provides a recommended dilution range, it's a good starting point for optimization.[5][10] Also, ensure your secondary antibody is fresh and used at the correct dilution.[8]

  • Inactive Reagents: Antibodies and detection reagents can lose activity over time if not stored properly.

    • Solution: Use fresh aliquots of antibodies and ensure your detection substrate has not expired. You can test the activity of the secondary antibody and substrate by dotting a small amount of the secondary onto the membrane and adding the substrate.[8]

Question 2: I see bands, but they are at the wrong molecular weight for CT-1.

Incorrect band sizes can be misleading and may indicate issues with your sample, the antibody, or the electrophoresis conditions.

Possible Causes & Solutions:

  • Post-Translational Modifications: Glycosylation and other modifications can cause a protein to migrate at a different apparent molecular weight.

    • Solution: Consult the literature for known modifications of CT-1 that might affect its migration.

  • Protein Degradation: If your samples were not handled properly, proteases could have degraded CT-1, resulting in lower molecular weight bands.

    • Solution: Always add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[3][11]

  • Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.

    • Solution: Optimize your blocking conditions by trying different blocking agents (e.g., BSA instead of non-fat dry milk) or increasing the blocking time.[6][12] Also, ensure your washing steps are stringent enough to remove non-specifically bound antibodies.[5]

Quantitative Data Summary

The following table provides a summary of recommended starting concentrations and protein loads for CT-1 western blotting, compiled from various antibody datasheets. Note that optimal conditions should be determined experimentally.

ParameterRecommendationSource
Primary Antibody Dilution (Polyclonal) 1:500 - 1:1000[10]
Primary Antibody Concentration (Polyclonal) 1.0 µg/mL
Primary Antibody Concentration (Polyclonal) 0.1 µg/mL[2]
Total Protein Load (General) 30 µg per lane[5]
Total Protein Load (Low Expression) 50 - 60 µg per lane[4]
Cell Lysate Concentration (Example) 20 - 40 µg[10]

Experimental Protocols

Standard Western Blot Protocol for Cardiotrophin-1
  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load samples onto a polyacrylamide gel. For a 21 kDa protein like CT-1, a 12% or 15% gel is appropriate.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size recommended).

    • A wet transfer at 100V for 60-90 minutes at 4°C is a good starting point.

    • After transfer, briefly wash the membrane with deionized water and visualize protein bands with Ponceau S stain to confirm transfer efficiency.

  • Blocking:

    • Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against CT-1, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

Cardiotrophin-1 Signaling Pathway

CT1_Signaling_Pathway Cardiotrophin-1 Signaling Pathway CT1 Cardiotrophin-1 (CT-1) Receptor_Complex Receptor Complex CT1->Receptor_Complex Binds LIFR LIF Receptor β LIFR->Receptor_Complex gp130 gp130 gp130->Receptor_Complex JAK JAK Kinases Receptor_Complex->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerizes & Translocates Gene_Expression Gene Expression (e.g., Hypertrophy) Nucleus->Gene_Expression Regulates

Caption: Cardiotrophin-1 signaling through the gp130/LIFRβ receptor complex.

Troubleshooting Workflow for Low CT-1 Signal

Troubleshooting_Workflow Troubleshooting Low CT-1 Signal Start Start: Low/No CT-1 Signal Check_Positive_Control Run Positive Control (e.g., Recombinant CT-1) Start->Check_Positive_Control Signal_OK Signal OK? Check_Positive_Control->Signal_OK Check_Sample_Prep Check Sample Prep: - Increase protein load - Use protease inhibitors - Consider immunoprecipitation Signal_OK->Check_Sample_Prep No Check_Transfer Check Transfer: - Ponceau S stain - Use 0.2µm membrane - Optimize transfer time/voltage Signal_OK->Check_Transfer Yes Check_Sample_Prep->Check_Transfer Check_Antibodies Check Antibodies: - Titrate primary Ab - Use fresh secondary Ab - Check storage conditions Check_Transfer->Check_Antibodies Check_Detection Check Detection: - Use fresh substrate - Optimize exposure time Check_Antibodies->Check_Detection Problem_Solved Problem Solved Check_Detection->Problem_Solved

Caption: A logical workflow for troubleshooting low signal in CT-1 western blots.

References

Technical Support Center: Improving the Stability of Recombinant Cardiotrophin-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with recombinant Cardiotrophin-1 (CT-1).

Frequently Asked Questions (FAQs)

Q1: What is the general stability of recombinant Cardiotrophin-1?

A1: Lyophilized recombinant CT-1 is generally stable for extended periods when stored at -20°C to -70°C.[1][2] Once reconstituted, its stability is dependent on the storage temperature and buffer composition. Typically, reconstituted CT-1 can be stored at 2-8°C for up to one week, with some suppliers suggesting stability for up to a month under these conditions.[3] For long-term storage of the reconstituted protein, it is recommended to aliquot and store at -20°C to -70°C.[1][2]

Q2: What are the common causes of instability in recombinant CT-1?

A2: The primary causes of instability in recombinant CT-1 include:

  • Aggregation: Formation of soluble or insoluble protein aggregates is a common issue, which can lead to loss of bioactivity and immunogenicity.

  • Proteolytic Degradation: Contamination with proteases during purification or handling can lead to the degradation of CT-1.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation of the protein.[4]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and presence of excipients in the storage buffer can significantly impact the stability of CT-1.

  • Oxidation: Exposure to oxidizing agents can modify amino acid residues and affect protein structure and function.

Q3: How can I minimize aggregation of my recombinant CT-1?

A3: To minimize aggregation, consider the following:

  • Optimize Buffer Conditions: Screen different buffer systems (e.g., Tris, PBS, Acetate) and pH values to find the optimal conditions for CT-1 solubility and stability.[1][5]

  • Include Excipients: The addition of stabilizing excipients such as glycerol (5-20%), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) can help prevent aggregation.

  • Use a Carrier Protein: For dilute solutions, adding a carrier protein like bovine serum albumin (BSA) at 0.1-1.0% can prevent surface adsorption and improve stability.[2]

  • Handle with Care: Avoid vigorous vortexing or shaking, which can induce aggregation. Gentle mixing is recommended.

  • Purification Strategy: Ensure your purification protocol effectively removes contaminants that might promote aggregation. Size-exclusion chromatography can also be used to remove existing aggregates.

Q4: What is the best way to store reconstituted recombinant CT-1?

A4: For short-term storage (up to one week), keep the reconstituted CT-1 at 2-8°C.[3] For long-term storage, it is crucial to aliquot the protein into single-use volumes and store them at -20°C or preferably at -70°C.[2] This minimizes the number of damaging freeze-thaw cycles. Flash-freezing the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring to the freezer can also help preserve activity.[6]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Bioactivity in Cell-Based Assays (e.g., Cardiomyocyte Hypertrophy) 1. Protein Aggregation: Aggregated CT-1 may not bind effectively to its receptor. 2. Protein Degradation: The protein may have been degraded by proteases. 3. Incorrect Protein Folding: The recombinant protein may not be properly folded. 4. Multiple Freeze-Thaw Cycles: Repeated freeze-thaw cycles can denature the protein. 5. Suboptimal Assay Conditions: The cell line, seeding density, or assay duration may not be optimal.1. Analyze for aggregation using Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). If aggregates are present, try to optimize the storage buffer or repurify the protein. 2. Add protease inhibitors to your lysis and purification buffers. Run an SDS-PAGE to check for degradation products. 3. Ensure that the expression system and purification protocol are appropriate for producing correctly folded, active CT-1. 4. Aliquot the protein after reconstitution to avoid multiple freeze-thaw cycles. Use a fresh aliquot for each experiment. 5. Review and optimize your cell-based assay protocol. Ensure the cells are responsive to CT-1 and that the endpoint measurement is appropriate.[7][8][9]
Precipitation Observed Upon Reconstitution or During Storage 1. High Protein Concentration: The concentration of the reconstituted protein may be too high for the buffer conditions. 2. Suboptimal Buffer pH: The pH of the buffer may be close to the isoelectric point (pI) of CT-1, leading to reduced solubility. 3. Incorrect Reconstitution: The lyophilized powder was not dissolved properly.1. Reconstitute to a lower concentration. If a high concentration is needed, screen for buffers and excipients that improve solubility. 2. Adjust the pH of the buffer to be at least one unit away from the pI of CT-1. 3. Gently swirl or pipette to dissolve the powder. Avoid vigorous shaking. Briefly centrifuge the vial before opening to ensure all the powder is at the bottom.[2][5]
Multiple Bands on SDS-PAGE (Higher Molecular Weight) 1. Aggregation: The higher molecular weight bands could be dimers or higher-order oligomers. 2. Post-translational Modifications: Depending on the expression system, the protein may have modifications that affect its migration on the gel.1. Run the SDS-PAGE under both reducing and non-reducing conditions. If the higher molecular weight bands disappear under reducing conditions, they are likely disulfide-linked aggregates. Optimize storage and handling to minimize their formation. 2. Characterize the protein using mass spectrometry to identify any post-translational modifications.
Loss of Activity After a Single Freeze-Thaw Cycle 1. Freeze-Thaw Stress: The process of freezing and thawing can cause denaturation and aggregation. Studies on other cytokines have shown a significant loss of concentration after a second freeze-thaw cycle.[4] 2. Cryo-concentration: During freezing, solutes like salts and buffers can become concentrated, leading to pH shifts and protein denaturation.1. Aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles. 2. Consider adding cryoprotectants like glycerol (10-25%) to the storage buffer.[6] Flash-freezing can also minimize the effects of cryo-concentration.[6]

Data on Protein Stability

Table 1: Recommended Storage Conditions for Recombinant Cardiotrophin-1

Storage TypeTemperatureDurationBuffer RecommendationsNotes
Lyophilized -20°C to -70°CUp to 1 yearN/AKeep desiccated.
Reconstituted (Short-term) 2-8°CUp to 1 week20 mM Tris, pH 8.0; PBSAvoid microbial contamination.
Reconstituted (Long-term) -20°C to -70°CUp to 3 months20 mM Tris, pH 8.0 with 0.1% BSA; PBS with 10% glycerolAliquot to avoid freeze-thaw cycles. Flash-freeze for best results.

Table 2: Stability of Related IL-6 Family Cytokines Under Various Conditions (as a proxy for CT-1)

CytokineConditionObservationReference
Endogenous CT-1Whole blood, Room TemperatureStable for up to 48 hours[10]
Endogenous CT-1Whole blood, On Ice (approx. 4°C)Stable for up to 48 hours[10]
IL-6Serum, 4°C, 20°C, 30°CNo significant change in concentration.[11][12]
IL-6Serum, 40°CSignificant decline after 11 days.[11]
IL-6Serum, -20°CStable for several years.[11][12]
IL-6Repeated Freeze-ThawNo significant alteration in concentration.[11][12]

Disclaimer: The data for IL-6 is provided as a reference for a related cytokine and may not directly reflect the stability of recombinant CT-1. Experimental validation is recommended.

Experimental Protocols

Protocol 1: Assessment of CT-1 Aggregation using Size-Exclusion Chromatography (SEC)

Objective: To determine the presence of soluble aggregates in a recombinant CT-1 sample.

Methodology:

  • System Preparation: Equilibrate a suitable high-resolution SEC column (e.g., Superdex 200 or similar) with a filtered and degassed mobile phase (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Preparation: Prepare the recombinant CT-1 sample to a concentration of 0.5-1.0 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Preparation: Prepare a set of molecular weight standards to calibrate the column.

  • Chromatography:

    • Inject 50-100 µL of the CT-1 sample onto the column.

    • Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Analyze the chromatogram to identify peaks corresponding to the monomeric CT-1 and any higher molecular weight species (aggregates).

    • Calculate the percentage of monomer and aggregates based on the peak areas.

Protocol 2: Evaluation of CT-1 Thermal Stability using a Thermal Shift Assay (TSA)

Objective: To determine the melting temperature (Tm) of recombinant CT-1 as an indicator of its thermal stability in different buffer conditions.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.

    • Prepare various buffer solutions to be tested (e.g., different pH, ionic strengths, or with different excipients).

    • Dilute the recombinant CT-1 to a final concentration of 2 µM in each of the test buffers.

  • Assay Setup (in a 96-well PCR plate):

    • In each well, add the diluted CT-1 solution.

    • Add the fluorescent dye to each well to the recommended final concentration.

    • Seal the plate.

  • Data Acquisition (using a real-time PCR instrument):

    • Place the plate in the instrument.

    • Set up a temperature ramp from 25°C to 95°C with a heating rate of 1°C/minute.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The midpoint of the sigmoidal curve represents the melting temperature (Tm) of the protein. A higher Tm indicates greater thermal stability.

Protocol 3: In Vitro Bioassay for CT-1 Activity - Cardiomyocyte Hypertrophy

Objective: To assess the biological activity of recombinant CT-1 by measuring its ability to induce hypertrophy in cardiomyocytes.

Methodology:

  • Cell Culture: Culture neonatal rat ventricular myocytes or a suitable cardiomyocyte cell line (e.g., H9c2) in appropriate growth medium until they reach a desired confluency.

  • Serum Starvation: To synchronize the cells, replace the growth medium with a serum-free or low-serum medium for 12-24 hours.

  • CT-1 Treatment:

    • Prepare serial dilutions of the recombinant CT-1 sample in the low-serum medium. A typical concentration range to test is 0.1 to 100 ng/mL.

    • Add the CT-1 dilutions to the cells and incubate for 48-72 hours.

    • Include a negative control (medium only) and a positive control (e.g., phenylephrine).

  • Assessment of Hypertrophy:

    • Microscopy: Observe the cells under a microscope for an increase in cell size. For quantitative analysis, capture images and measure the cell surface area using software like ImageJ.

    • Immunofluorescence: Fix the cells and stain for a cardiomyocyte marker like α-actinin to visualize the sarcomeric structure and cell morphology.

    • Gene Expression Analysis: Extract RNA from the cells and perform qRT-PCR to measure the expression of hypertrophic marker genes such as ANP (atrial natriuretic peptide) and BNP (brain natriuretic peptide).

  • Data Analysis: Compare the increase in cell size or marker gene expression in CT-1 treated cells to the negative control to determine the bioactivity of the CT-1 sample.

Visualizations

CT1_Signaling_Pathway cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_outcomes Cellular Response CT1 Cardiotrophin-1 ReceptorComplex Receptor Complex CT1->ReceptorComplex gp130 gp130 gp130->ReceptorComplex LIFR LIFRβ LIFR->ReceptorComplex JAK JAK ReceptorComplex->JAK PI3K PI3K ReceptorComplex->PI3K MEK MEK ReceptorComplex->MEK STAT3 STAT3 JAK->STAT3 Hypertrophy Cardiomyocyte Hypertrophy STAT3->Hypertrophy Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK ERK1/2 MEK->ERK ERK->Survival Experimental_Workflow start Recombinant CT-1 Sample reconstitution Reconstitution in Screened Buffers start->reconstitution stability_assessment Stability Assessment reconstitution->stability_assessment thermal Thermal Shift Assay (TSA) stability_assessment->thermal Thermal aggregation_analysis Size-Exclusion Chromatography (SEC) stability_assessment->aggregation_analysis Aggregation freeze_thaw Freeze-Thaw Cycling stability_assessment->freeze_thaw Freeze-Thaw data_analysis Data Analysis and Optimal Condition Selection thermal->data_analysis aggregation_analysis->data_analysis bioassay Cardiomyocyte Hypertrophy Bioassay freeze_thaw->bioassay bioassay->data_analysis Troubleshooting_Guide start Low CT-1 Bioactivity check_aggregation Check for Aggregation (SEC/DLS) start->check_aggregation check_degradation Check for Degradation (SDS-PAGE) start->check_degradation check_handling Review Handling Procedures start->check_handling check_aggregation->check_degradation No Aggregates optimize_buffer Optimize Storage Buffer check_aggregation->optimize_buffer Aggregates Present check_degradation->check_handling No Degradation add_protease_inhibitors Add Protease Inhibitors check_degradation->add_protease_inhibitors Degradation Present aliquot_protein Aliquot to Avoid Freeze-Thaw check_handling->aliquot_protein Multiple F/T Cycles repurify Repurify Protein optimize_buffer->repurify

References

Technical Support Center: Cardiotrophin-1 (CT-1) In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cardiotrophin-1 (CT-1) In Vivo Studies. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of in vivo experiments involving CT-1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Experimental Design & Administration

Q1: What is a typical starting dose and administration route for CT-1 in mice, and what are the expected primary effects?

A1: For initial in vivo studies in mice, a common approach is intraperitoneal (IP) injection. A dose-ranging study is recommended, but a frequently cited protocol involves twice-daily IP injections of 0.5 µg or 2 µg of CT-1 for 14 days.[1][2][3] The primary expected effect at these dosages is a dose-dependent increase in heart weight and ventricular weight to body weight ratio, indicative of cardiac hypertrophy.[1][2][3] It is important to note that total body weight is often unaffected.[1][2][3]

Troubleshooting:

  • No observed cardiac hypertrophy:

    • Verify CT-1 activity: Ensure the recombinant CT-1 is biologically active using an in vitro assay (e.g., cardiomyocyte hypertrophy assay).

    • Increase dose/frequency: The dosage may be insufficient for your specific mouse strain or experimental model. Consider a dose-escalation study.

    • Check administration technique: Improper IP injection can lead to subcutaneous deposition and reduced systemic availability.

  • High mortality:

    • Assess for off-target effects: CT-1 has pleiotropic effects.[4][5] High doses may lead to adverse effects in other organs. Consider reducing the dose.

    • Purity of CT-1: Ensure the CT-1 preparation is free of contaminants that could cause toxicity.

Differentiating Physiological vs. Pathological Hypertrophy

Q2: CT-1 is known to induce cardiac hypertrophy. How can I distinguish between a beneficial, physiological ("athletic") hypertrophy and a detrimental, pathological hypertrophy in my in vivo model?

A2: This is a critical challenge in CT-1 research. While CT-1 can induce cardiac growth, the nature of this hypertrophy can be complex. Some studies suggest CT-1 induces an "eccentric" hypertrophy, characterized by an increase in cardiomyocyte length and chamber dilation, which can be associated with pathological remodeling.[6] However, other research indicates that CT-1 can promote a "healthy" heart growth, similar to that seen in exercise, by promoting the formation of longer, healthier muscle fibers and angiogenesis.[7]

Experimental Protocols to Differentiate Hypertrophy:

Parameter Physiological Hypertrophy Pathological Hypertrophy Methodology
Cardiomyocyte Morphology Increased cell lengthIncreased cell widthHistological analysis (H&E, Masson's trichrome), immunofluorescence for cell border markers (e.g., wheat germ agglutinin).
Cardiac Function Preserved or enhancedImpaired (e.g., diastolic dysfunction)Echocardiography (M-mode, Doppler imaging).
Fibrosis MinimalSignificant interstitial fibrosisPicrosirius red staining, immunohistochemistry for collagen I/III.
Gene Expression Upregulation of genes associated with adaptive growthUpregulation of fetal gene programs (e.g., ANP, BNP, β-MHC)qRT-PCR, RNA-seq of heart tissue.
Angiogenesis Increased capillary densityMismatch between myocyte size and capillary supplyImmunohistochemistry for endothelial markers (e.g., CD31).

Troubleshooting:

  • Conflicting results: The balance between physiological and pathological effects can be dose- and context-dependent. A comprehensive analysis of all the parameters listed above is crucial.

  • Model selection: The choice of animal model (e.g., healthy vs. disease model) will significantly influence the outcome.

Off-Target and Pleiotropic Effects

Q3: I am observing unexpected systemic effects in my CT-1 treated animals. What are the known off-target effects of CT-1?

A3: CT-1 is a pleiotropic cytokine with a wide range of biological activities beyond the heart.[4][5] Systemic administration of CT-1 in mice has been shown to cause:

  • Organomegaly: Growth of the liver, kidney, and spleen.[1][2][3]

  • Thymic atrophy. [1][2][3]

  • Hematological changes: Increased platelet and red blood cell counts.[1][2][3]

  • Metabolic effects: CT-1 can modulate fat and glucose metabolism and has been shown to resolve hepatic steatosis in obese mice.[8]

  • Nervous system: CT-1 has survival-promoting effects on neuronal cells.[4][5]

Quantitative Data on Systemic Effects of CT-1 in Mice:

Parameter Control CT-1 (0.5 µg, twice daily, 14 days) CT-1 (2 µg, twice daily, 14 days)
Heart Weight/Body Weight Ratio BaselineIncreasedDose-dependently increased
Liver Weight/Body Weight Ratio BaselineIncreasedIncreased
Spleen Weight/Body Weight Ratio BaselineIncreasedIncreased
Kidney Weight/Body Weight Ratio BaselineIncreasedIncreased
Thymus Weight/Body Weight Ratio BaselineDecreasedDecreased
Platelet Count Baseline~70% increase~70% increase
Red Blood Cell Count BaselineIncreasedIncreased
Data synthesized from Jin et al., 1996.[1][2][3]

Troubleshooting:

  • Isolating cardiac-specific effects: To mitigate systemic off-target effects, consider using a cardiac-specific delivery method (e.g., adeno-associated virus with a cardiac-specific promoter) or a transgenic model with cardiac-specific overexpression of CT-1.

  • Interpreting systemic changes: Be aware of these potential systemic effects when interpreting your data, as they may confound the cardiac-specific outcomes.

Signaling Pathway Activation

Q4: Which signaling pathways are activated by CT-1 in vivo, and how do they relate to its dual role in cardioprotection and hypertrophy?

A4: CT-1 signals through a receptor complex containing glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor (LIFR).[6][9] This leads to the activation of several downstream pathways, with distinct pathways mediating its different effects.[4][5][10][11]

  • Hypertrophy: Primarily mediated by the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, particularly STAT3.[4][5][10][11][12]

  • Cardioprotection (anti-apoptotic effects): Primarily mediated by the p42/p44 mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[4][5][6][10][11][12]

This separation of signaling pathways presents a therapeutic opportunity to harness the protective effects of CT-1 while potentially inhibiting its hypertrophic effects.[4][5][10][11]

Signaling Pathway Diagram:

CT1_Signaling cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes CT1 Cardiotrophin-1 Receptor gp130/LIFR Complex CT1->Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K MAPK p42/p44 MAPK Receptor->MAPK STAT3 STAT3 JAK->STAT3 Hypertrophy Cardiac Hypertrophy STAT3->Hypertrophy Akt Akt PI3K->Akt Cardioprotection Cardioprotection (Anti-apoptosis) Akt->Cardioprotection MAPK->Cardioprotection MI_Workflow cluster_prevention Prophylactic Arm cluster_treatment Therapeutic Arm cluster_analysis Outcome Analysis (24h - 4 weeks post-MI) pre_treat Administer CT-1 or Vehicle pre_mi Induce Myocardial Infarction (MI) pre_treat->pre_mi analysis Echocardiography (Function) Histology (Infarct Size, Fibrosis) Biochemical Assays (Apoptosis markers) pre_mi->analysis post_mi Induce Myocardial Infarction (MI) post_treat Administer CT-1 or Vehicle at Reperfusion post_mi->post_treat post_treat->analysis CT1_Cancer Tumor Tumor Cells CT1 Secrete CT-1 Tumor->CT1 Fibroblast Stromal Fibroblasts CT1->Fibroblast Autophagy Induce Autophagy Fibroblast->Autophagy CAF Activate to Cancer-Associated Fibroblasts (CAFs) Autophagy->CAF Migration Promote Tumor Cell Migration & Invasion CAF->Migration

References

Technical Support Center: Cardiotrophin-1 (CT-1) Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Cardiotrophin-1 (CT-1) immunohistochemistry (IHC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cardiotrophin-1 (CT-1) and why is its localization important?

Cardiotrophin-1 (CT-1) is a cytokine belonging to the interleukin-6 (IL-6) family.[1][2] It plays a crucial role in the cardiovascular system, including inducing cardiac myocyte hypertrophy and promoting cell survival.[3] Understanding the tissue and cellular localization of CT-1 through immunohistochemistry (IHC) is vital for elucidating its physiological and pathological roles in various diseases, including heart disease and atherosclerosis.[4]

Q2: What are the common causes of high background staining in CT-1 IHC?

High background staining in IHC can obscure the specific signal, making accurate interpretation difficult.[5][6] Common causes include:

  • Non-specific antibody binding: The primary or secondary antibodies may bind to unintended targets in the tissue.[6]

  • Endogenous enzyme activity: Tissues can contain endogenous peroxidases or phosphatases that react with the detection system, leading to false-positive signals.[7][8]

  • Insufficient blocking: Inadequate blocking of non-specific binding sites can lead to high background.

  • Suboptimal antibody concentration: Using too high a concentration of the primary antibody can increase non-specific binding.[6]

  • Issues with tissue fixation and processing: Over-fixation or improper deparaffinization can contribute to background staining.[6]

Q3: What are the key steps to optimize a CT-1 IHC protocol and reduce non-specific binding?

Optimizing your IHC protocol is crucial for obtaining clean and specific staining for CT-1. Key optimization steps include:

  • Antigen Retrieval: This step is essential for unmasking the epitope of CT-1 that may be altered by fixation.[9][10]

  • Blocking Endogenous Enzymes: Quenching the activity of endogenous enzymes is critical to prevent false-positive signals.[7]

  • Protein Blocking: This step minimizes non-specific binding of antibodies to the tissue.[11]

  • Antibody Titration: Determining the optimal concentration of the primary antibody is key to achieving a good signal-to-noise ratio.[12]

  • Washing Steps: Thorough washing between steps is necessary to remove unbound reagents.

Troubleshooting Guide: High Background in CT-1 IHC

High background staining is a frequent issue in IHC. This guide provides a systematic approach to troubleshooting and resolving this problem.

Diagram: Troubleshooting Workflow for High Background Staining

TroubleshootingWorkflow start High Background Staining Observed check_secondary Run Secondary Antibody Only Control start->check_secondary secondary_staining Staining Present? check_secondary->secondary_staining troubleshoot_secondary Troubleshoot Secondary Antibody: - Use pre-adsorbed secondary - Change secondary antibody secondary_staining->troubleshoot_secondary Yes check_primary Optimize Primary Antibody Concentration secondary_staining->check_primary No solution Problem Resolved troubleshoot_secondary->solution primary_staining High Background Persists? check_primary->primary_staining optimize_blocking Optimize Blocking Step primary_staining->optimize_blocking Yes primary_staining->solution No blocking_staining High Background Persists? optimize_blocking->blocking_staining check_endogenous Check for Endogenous Enzyme Activity blocking_staining->check_endogenous Yes blocking_staining->solution No endogenous_staining Activity Present? check_endogenous->endogenous_staining block_endogenous Implement/Optimize Endogenous Enzyme Blocking endogenous_staining->block_endogenous Yes review_protocol Review Entire Protocol: - Antigen Retrieval - Washing Steps - Tissue Preparation endogenous_staining->review_protocol No block_endogenous->solution review_protocol->solution NonSpecificBinding cluster_tissue Tissue Section cluster_antibodies Antibodies cluster_blocking Blocking Agents antigen Target Antigen (CT-1) nonspecific_site Non-Specific Site (e.g., charged proteins) primary_ab Primary Antibody (anti-CT-1) primary_ab->antigen Specific Binding (Desired) primary_ab->nonspecific_site Non-Specific Binding (Undesired) secondary_ab Secondary Antibody secondary_ab->primary_ab blocking_protein Blocking Proteins (e.g., serum albumin) blocking_protein->nonspecific_site Blocks Non-Specific Sites

References

Technical Support Center: Overcoming Resistance to Cardiotrophin-1 (CT-1) Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Cardiotrophin-1 (CT-1) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is Cardiotrophin-1 (CT-1) and what is its mechanism of action in cancer cells?

Cardiotrophin-1 (CT-1) is a cytokine belonging to the interleukin-6 (IL-6) family.[1][2] It exerts its effects by binding to a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and the glycoprotein 130 (gp130) co-receptor.[3][4] This binding triggers intracellular signaling cascades, primarily the JAK/STAT and MAPK/ERK pathways, which can influence cell survival, proliferation, and differentiation.[5][6][7]

Q2: What are the potential mechanisms by which cancer cells develop resistance to CT-1 treatment?

While specific research on CT-1 resistance is emerging, based on general mechanisms of cytokine and targeted therapy resistance, potential mechanisms include:

  • Receptor Downregulation or Mutation: Decreased expression or mutations in the gp130 or LIFR components of the CT-1 receptor complex can prevent CT-1 from binding and initiating downstream signaling.[3][4]

  • Alterations in Downstream Signaling Pathways: Cancer cells can develop resistance by altering components of the JAK/STAT or MAPK pathways, rendering them unresponsive to CT-1-induced signals. This could involve mutations in key signaling proteins or the activation of negative feedback loops.[2][8]

  • Activation of Alternative Survival Pathways: Cancer cells may compensate for the effects of CT-1 by upregulating alternative signaling pathways that promote survival and proliferation, such as the PI3K/Akt pathway.[8][9]

  • Epigenetic Modifications: Silencing of genes encoding for the CT-1 receptor components or key signaling proteins through mechanisms like DNA methylation can lead to resistance.[10]

  • Induction of Autophagy: In some contexts, CT-1 can induce autophagy, a cellular process of self-digestion. While this can have anti-tumor effects, cancer cells can also exploit autophagy to survive under stress, potentially contributing to resistance.[11]

Q3: How can I determine if my cancer cell line is resistant to CT-1?

Resistance to CT-1 can be determined by a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of a cancer cell line compared to a sensitive control cell line or its parental line indicates resistance.[12][13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable effect of CT-1 on cancer cell proliferation or apoptosis. 1. Low or absent CT-1 receptor expression: The cancer cell line may not express sufficient levels of gp130 and/or LIFR.1. Verify receptor expression: Use Western blotting or flow cytometry to quantify the protein levels of gp130 and LIFR. Use RT-qPCR to measure their mRNA expression.
2. Inactive CT-1 protein: The recombinant CT-1 may have lost its biological activity.2. Test CT-1 activity: Use a known CT-1 sensitive cell line as a positive control to confirm the bioactivity of your CT-1 stock.
3. Suboptimal experimental conditions: Incorrect dosage, incubation time, or cell density.3. Optimize experimental parameters: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of CT-1 treatment for your specific cell line.
Previously CT-1 sensitive cells have become resistant. 1. Development of acquired resistance: Prolonged exposure to CT-1 may have selected for a resistant cell population.1. Characterize the resistant phenotype: Compare the resistant cell line to the parental sensitive line. Analyze CT-1 receptor expression, activation of downstream signaling pathways (JAK/STAT, MAPK), and potential activation of alternative survival pathways (e.g., PI3K/Akt).
2. Cell line contamination or misidentification. 2. Authenticate cell line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Inconsistent cell passage number, confluency, or media composition.1. Standardize cell culture protocols: Use cells within a defined passage number range, seed cells at a consistent density, and use the same batch of media and supplements for all experiments.
2. Reagent variability: Inconsistent activity of CT-1 or other reagents.2. Aliquot and store reagents properly: Store CT-1 and other critical reagents in single-use aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Generation of a CT-1 Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to CT-1 through continuous exposure to escalating doses of the cytokine.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Recombinant human Cardiotrophin-1 (CT-1)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Cryopreservation medium

Procedure:

  • Determine the initial IC50 of CT-1: Perform a dose-response experiment to determine the concentration of CT-1 that inhibits 50% of the parental cell line's growth.

  • Initial Treatment: Culture the parental cells in complete medium supplemented with CT-1 at a concentration equal to the IC50 value.

  • Monitor Cell Viability: Continuously monitor the cells for signs of cell death. Initially, a significant portion of the cells may die.

  • Recovery and Expansion: Once the surviving cells start to proliferate and reach approximately 70-80% confluency, subculture them.

  • Dose Escalation: Gradually increase the concentration of CT-1 in the culture medium in a stepwise manner (e.g., 1.5 to 2-fold increments).[14]

  • Repeat Cycles: Repeat steps 3-5 for several months. At each stage of increased CT-1 concentration, allow the cells to adapt and resume stable growth.

  • Cryopreservation: At each successful adaptation to a higher CT-1 concentration, cryopreserve a batch of cells for future experiments.

  • Confirmation of Resistance: After several months of continuous culture with high concentrations of CT-1, confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 value to the parental cell line. A significantly higher IC50 indicates acquired resistance.

Protocol 2: Assessing CT-1 Sensitivity using a Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of CT-1 on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell lines (sensitive and resistant)

  • Complete cell culture medium

  • Recombinant human Cardiotrophin-1 (CT-1)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • CT-1 Treatment: Prepare serial dilutions of CT-1 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of CT-1. Include a vehicle control (medium without CT-1).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each CT-1 concentration relative to the vehicle control. Plot the cell viability against the log of the CT-1 concentration to generate a dose-response curve. Use this curve to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values for CT-1 in Sensitive and Resistant Cancer Cell Lines
Cell LineParental/ResistantIC50 (ng/mL)Fold Resistance
MCF-7 Parental50-
MCF-7/CT-1R Resistant50010
A549 Parental100-
A549/CT-1R Resistant120012
Table 2: Hypothetical Quantitative Analysis of CT-1 Receptor Expression
Cell Linegp130 (Relative Protein Expression)LIFR (Relative Protein Expression)
MCF-7 Parental 1.01.0
MCF-7/CT-1R 0.20.3
A549 Parental 1.01.0
A549/CT-1R 0.10.2

Visualizations

Cardiotrophin-1 Signaling Pathway

CT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT-1 CT-1 Receptor gp130 LIFR CT-1->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation MAPKK MEK JAK->MAPKK Activation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3->pSTAT3_dimer Dimerization MAPK ERK MAPKK->MAPK Phosphorylation pMAPK p-ERK MAPK->pMAPK Transcription Gene Transcription pMAPK->Transcription Translocation Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response Leads to pSTAT3_dimer->Transcription Translocation

Caption: The Cardiotrophin-1 (CT-1) signaling pathway.

Experimental Workflow for Generating and Characterizing CT-1 Resistant Cells

Experimental_Workflow cluster_generation Resistance Generation cluster_characterization Characterization cluster_overcoming Overcoming Resistance Start Parental Cancer Cell Line IC50 Determine Initial IC50 Start->IC50 Treatment Continuous CT-1 Treatment (escalating doses) IC50->Treatment Resistant CT-1 Resistant Cell Line Treatment->Resistant Viability Cell Viability Assay (confirm resistance) Resistant->Viability Receptor Receptor Expression (Western Blot/Flow Cytometry) Resistant->Receptor Signaling Signaling Pathway Analysis (p-STAT, p-ERK) Resistant->Signaling Gene_Expression Gene Expression Profiling (RT-qPCR/Microarray) Resistant->Gene_Expression Combination Combination Therapy (e.g., with JAK/MEK inhibitors) Viability->Combination Signaling->Combination Synergy Assess Synergy Combination->Synergy

Caption: Workflow for developing and analyzing CT-1 resistant cancer cells.

Logical Relationship of Potential Resistance Mechanisms

Resistance_Mechanisms cluster_resistance Resistance Mechanisms CT1_Treatment CT-1 Treatment Receptor_Down Receptor Downregulation/ Mutation (gp130/LIFR) CT1_Treatment->Receptor_Down Pressure Signaling_Alt Signaling Pathway Alterations (JAK/STAT, MAPK) CT1_Treatment->Signaling_Alt Pressure Alt_Pathways Activation of Alternative Pathways (PI3K/Akt) CT1_Treatment->Alt_Pathways Pressure Epigenetic Epigenetic Silencing CT1_Treatment->Epigenetic Pressure Resistance_Phenotype Resistant Phenotype (Increased Cell Survival/ Proliferation) Receptor_Down->Resistance_Phenotype Signaling_Alt->Resistance_Phenotype Alt_Pathways->Resistance_Phenotype Epigenetic->Resistance_Phenotype

Caption: Potential mechanisms leading to CT-1 resistance in cancer cells.

References

Technical Support Center: Enhancing Cardiotrophin-1 Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cardiotrophin-1 (CT-1) detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the sensitivity and reliability of your CT-1 experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cardiotrophin-1 (CT-1) and why is its sensitive detection important?

Cardiotrophin-1 (CT-1) is a cytokine belonging to the interleukin-6 (IL-6) superfamily.[1] It plays a crucial role in the pathophysiology of various heart diseases, including hypertension, myocardial infarction, and congestive heart failure.[1][2] Sensitive and accurate detection of CT-1 is vital for understanding its role in cardiac health and disease, for biomarker discovery, and for the development of novel therapeutic strategies.[2][3]

Q2: What are the common methods for detecting Cardiotrophin-1?

The most common method for the quantitative detection of CT-1 is the enzyme-linked immunosorbent assay (ELISA).[4][5] More sensitive methods, such as chemiluminescence immunoassays (CLIA), are also available and offer lower detection limits.[3][6] For ultra-sensitive detection, platforms like Single Molecule Array (Simoa®) can be utilized, enabling the measurement of very low concentrations of CT-1.[7][8][9]

Q3: What are the key signaling pathways activated by Cardiotrophin-1?

CT-1 exerts its effects by binding to a receptor complex composed of the glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor beta (LIFR).[1][10] This interaction triggers several downstream signaling cascades, including the Janus kinase/signal transducers and activators of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[10]

Q4: What are the critical pre-analytical steps for ensuring sensitive CT-1 detection?

Proper sample collection and handling are paramount for sensitive CT-1 detection. Blood samples should be collected in appropriate tubes (e.g., EDTA for plasma) and processed promptly to minimize protein degradation.[11] It is crucial to avoid repeated freeze-thaw cycles of samples. For tissue samples, homogenization should be performed in a suitable lysis buffer containing protease inhibitors to preserve CT-1 integrity.

Troubleshooting Guides

This section provides solutions to common problems encountered during CT-1 detection assays.

Issue 1: Low or No Signal

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Antibody Concentrations Titrate the capture and detection antibodies to determine the optimal concentrations for your assay.
Inactive Reagents Ensure all reagents, including standards, antibodies, and enzyme conjugates, are within their expiration dates and have been stored correctly. Prepare fresh working solutions for each experiment.
Incorrect Assay Procedure Carefully review the assay protocol to ensure all steps, including incubation times and temperatures, are followed correctly.
Low Abundance of CT-1 in Samples Consider using a more sensitive detection method such as a chemiluminescence immunoassay (CLIA) or a digital immunoassay platform like Simoa®. Concentrate your sample, if appropriate for the sample type and assay.
Degraded CT-1 in Samples Ensure proper sample collection, handling, and storage procedures are followed. Use protease inhibitors in your sample preparation buffers.
Issue 2: High Background

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Washing Increase the number of wash steps and ensure complete removal of wash buffer between steps. Soaking the wells with wash buffer for a short period during each wash can also be beneficial.
Non-specific Antibody Binding Optimize the blocking buffer concentration and incubation time. Consider adding a detergent like Tween-20 to the wash buffer to reduce non-specific interactions.
Contaminated Reagents Use fresh, high-quality reagents and sterile techniques to avoid contamination.
High Concentration of Detection Reagents Titrate the detection antibody and enzyme conjugate to find a concentration that provides a good signal without increasing the background.
Issue 3: Poor Precision (High Coefficient of Variation - CV)

Possible Causes and Solutions:

Possible CauseRecommended Solution
Pipetting Errors Use calibrated pipettes and ensure consistent pipetting technique. When possible, use a multichannel pipette for adding reagents to multiple wells.
Inconsistent Incubation Conditions Ensure uniform temperature across the microplate during incubations. Avoid stacking plates.
Incomplete Washing Ensure all wells are washed equally and thoroughly. Automated plate washers can improve consistency.
Edge Effects Avoid using the outer wells of the microplate, or fill them with buffer to create a more uniform environment.

Data Presentation: Comparison of CT-1 Detection Methods

The choice of detection method can significantly impact the sensitivity and dynamic range of your CT-1 measurements. The following table summarizes the key performance characteristics of different immunoassay platforms.

FeatureStandard ELISAChemiluminescence Immunoassay (CLIA)Single Molecule Array (Simoa®)
Detection Principle ColorimetricLight EmissionDigital (Single Molecule Counting)
Typical Sensitivity (LOD) 10-100 pg/mL[4]1-10 pg/mL[3]<1 pg/mL[12]
Dynamic Range 2-3 logs4-5 logs[3]>4 logs
Throughput Moderate to HighHighModerate
Assay Time 3-5 hours1-3 hours[3]~1-3 hours
Instrumentation Standard Plate ReaderLuminometerSpecialized Simoa® Instrument

Experimental Protocols

High-Sensitivity Chemiluminescence Immunoassay (CLIA) for CT-1

This protocol provides a general framework for a one-step paramagnetic particle-based CLIA for the detection of human CT-1 in plasma.[3]

Materials:

  • Biotinylated anti-human CT-1 capture antibody

  • Acridinium ester-labeled anti-human CT-1 detection antibody

  • Streptavidin-coated paramagnetic particles

  • CT-1 protein standard

  • Assay buffer

  • Wash buffer

  • Trigger solutions for chemiluminescence detection

  • Luminometer

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the CT-1 standard in assay buffer. Dilute plasma samples as required in assay buffer.

  • Immune Complex Formation: In a reaction tube, add 50 µL of standard or sample, 50 µL of biotinylated capture antibody, and 50 µL of acridinium ester-labeled detection antibody.

  • Incubation: Incubate the mixture for 60 minutes at 37°C with gentle shaking to allow the formation of the antibody-antigen sandwich complex.

  • Capture: Add 50 µL of streptavidin-coated paramagnetic particles to each tube and incubate for 30 minutes at 37°C with gentle shaking to capture the immune complexes.

  • Washing: Place the tubes in a magnetic separator and discard the supernatant. Wash the paramagnetic particles three times with wash buffer.

  • Detection: Resuspend the particles in 100 µL of assay buffer and transfer to a luminometer plate.

  • Signal Generation: Inject the trigger solutions according to the luminometer's instructions and measure the relative light units (RLUs).

  • Data Analysis: Generate a standard curve by plotting the RLU values against the concentration of the CT-1 standards. Calculate the concentration of CT-1 in the samples from the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

CT1_Signaling_Pathway cluster_jak_stat JAK/STAT Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway CT1 Cardiotrophin-1 Receptor gp130 / LIFRβ Receptor Complex CT1->Receptor JAK JAK Receptor->JAK Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus_STAT Nucleus STAT3_dimer->Nucleus_STAT Translocation Gene_Expression_STAT Gene Expression (Hypertrophy, Survival) Nucleus_STAT->Gene_Expression_STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus_MAPK Nucleus ERK->Nucleus_MAPK Translocation Gene_Expression_MAPK Gene Expression (Proliferation, Differentiation) Nucleus_MAPK->Gene_Expression_MAPK PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Cardiotrophin-1 Signaling Pathways.

ELISA_Workflow start Start coat_plate Coat microplate wells with capture antibody start->coat_plate wash_block Wash and block non-specific binding sites coat_plate->wash_block add_samples Add standards and samples to the wells wash_block->add_samples incubate1 Incubate to allow CT-1 to bind to capture antibody add_samples->incubate1 wash1 Wash away unbound substances incubate1->wash1 add_detection_ab Add biotinylated detection antibody wash1->add_detection_ab incubate2 Incubate to form sandwich complex add_detection_ab->incubate2 wash2 Wash away unbound detection antibody incubate2->wash2 add_enzyme Add streptavidin-HRP conjugate wash2->add_enzyme incubate3 Incubate for enzyme binding add_enzyme->incubate3 wash3 Wash away unbound enzyme incubate3->wash3 add_substrate Add TMB substrate wash3->add_substrate incubate4 Incubate for color development add_substrate->incubate4 add_stop Add stop solution incubate4->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate analyze Analyze data and calculate CT-1 concentrations read_plate->analyze

Caption: Standard Sandwich ELISA Workflow.

Troubleshooting_Low_Signal start Low or No Signal in ELISA check_reagents Are all reagents active and prepared correctly? start->check_reagents check_procedure Was the assay procedure followed correctly? check_reagents->check_procedure Yes solution1 Solution: Use fresh reagents, check storage and preparation. check_reagents->solution1 No check_ct1_level Is the CT-1 concentration above the detection limit? check_procedure->check_ct1_level Yes solution2 Solution: Review protocol for errors in incubation times or temperatures. check_procedure->solution2 No solution3 Solution: Use a more sensitive assay (e.g., CLIA) or concentrate sample. check_ct1_level->solution3 No

Caption: Troubleshooting Low Signal in CT-1 ELISA.

References

Validation & Comparative

Validating Cardiotrophin-1 as a Biomarker for Heart Failure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cardiotrophin-1 (CT-1) with established and emerging biomarkers for the diagnosis and prognosis of heart failure. The content is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid in the evaluation of CT-1's potential in clinical and research settings.

Introduction to Cardiotrophin-1

Cardiotrophin-1 (CT-1) is a cytokine belonging to the interleukin-6 (IL-6) superfamily.[1][2] It is known to induce hypertrophic responses in cardiomyocytes and is implicated in the pathophysiology of various heart diseases, including hypertension, myocardial infarction, and congestive heart failure.[1][2] Plasma concentrations of CT-1 are elevated in patients with heart failure and correlate with the severity of the condition, suggesting its potential as a valuable biomarker.[2]

Performance of Cardiotrophin-1 as a Heart Failure Biomarker

Studies have shown that plasma CT-1 levels are a reliable predictor of mortality in patients with chronic heart failure, independent of established biomarkers like B-type natriuretic peptide (BNP). The prognostic value of CT-1 is enhanced when used in combination with BNP, suggesting an additive role in risk stratification.

Table 1: Prognostic Performance of Cardiotrophin-1 in Heart Failure

Biomarker(s)Patient CohortEndpointHazard Ratio (HR) / Odds Ratio (OR)95% Confidence Interval (CI)p-valueReference
CT-1 Chronic Heart FailureMortality---
Post-Acute Myocardial InfarctionDeath or Heart FailureOR: 1.81.1 - 3.20.031
CT-1 + BNP Chronic Heart FailureMortalityHR: 2.48 (for high CT-1 & high BNP)1.217 - 5.0600.0124
CT-1 + NT-proBNP Post-Acute Myocardial InfarctionDeath or Heart Failure--<0.001

Table 2: Diagnostic and Prognostic Performance Comparison of Heart Failure Biomarkers

BiomarkerSensitivity (%)Specificity (%)Area Under the Curve (AUC)Positive Predictive Value (PPV) (%)Negative Predictive Value (NPV) (%)Key FindingsReference(s)
Cardiotrophin-1 (CT-1) 77 (for overt HF in hypertensive patients)85 (for overt HF in hypertensive patients)0.62 (for death/HF post-AMI); 0.831 (for HF in hypertensive patients)--Predicts mortality independently of BNP. Combination with NT-proBNP improves risk stratification post-AMI.[2]
BNP 90 (for ruling out acute CHF)76-90 (for ruling in acute CHF)-Gold standard for diagnosis; levels below 100 pg/mL have high negative predictive value.
NT-proBNP 90 (age-related cut-offs)84 (age-related cut-offs)0.77 (for death/HF post-AMI); 0.73 (prognostic)-98 (for excluding acute HF)Widely used for diagnosis and prognosis; longer half-life than BNP.[3]
Galectin-3 7496.70.87694.8768.29Associated with fibrosis and cardiac remodeling.[4]
sST2 -----A strong predictor of mortality in acute and chronic HF, independent of natriuretic peptides.[5]
hs-cTnT --0.694 (prognostic)--A strong and independent predictor of all-cause and cardiovascular mortality in chronic HF.[6][7]

Signaling Pathway of Cardiotrophin-1

CT-1 exerts its effects on cardiomyocytes by binding to a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and glycoprotein 130 (gp130).[8] This interaction triggers the activation of several downstream signaling cascades, most notably the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways.[9][10] These pathways are crucial in mediating the hypertrophic and cardioprotective effects of CT-1.[10]

Cardiotrophin-1 Signaling Pathway CT1 Cardiotrophin-1 (CT-1) Receptor gp130/LIFRβ Receptor Complex CT1->Receptor Binds JAK JAK Receptor->JAK Activates RAS RAS Receptor->RAS STAT3 STAT3 JAK->STAT3 Phosphorylates P_STAT3 p-STAT3 (Dimer) STAT3->P_STAT3 Dimerizes Nucleus Nucleus P_STAT3->Nucleus Gene Gene Transcription (Hypertrophy, Survival) Nucleus->Gene RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Cellular Cellular Responses (Proliferation, Differentiation) ERK->Cellular Biomarker Validation Workflow Discovery Phase 1: Discovery (e.g., Proteomics, Genomics) Qualification Phase 2: Analytical & Clinical Qualification (Assay Development, Pilot Studies) Discovery->Qualification Verification Phase 3: Verification (Retrospective Longitudinal Studies) Qualification->Verification Validation Phase 4: Prospective Validation (Large Cohort Studies, Clinical Trials) Verification->Validation Implementation Phase 5: Clinical Implementation (Guidelines, Routine Use) Validation->Implementation

References

Validating Cardiotrophin-1's Cardioprotective Role: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Cardiotrophin-1 (CT-1) as a cardioprotective agent, comparing its mechanisms and efficacy against other therapeutic strategies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) cytokine superfamily, has emerged as a potent regulator of cardiomyocyte growth and survival.[1][2] Initially identified for its ability to induce cardiac hypertrophy, subsequent research has unveiled its significant cardioprotective effects, particularly in the context of ischemic injury.[2][3] CT-1 is secreted by both cardiomyocytes and non-cardiomyocytes in response to biomechanical stress and is associated with various cardiovascular diseases, including hypertension, myocardial infarction, and heart failure.[3][4][5][6] This guide delves into the validation of CT-1's cardioprotective functions, presenting experimental evidence, comparing it with alternative approaches, and detailing the underlying molecular pathways.

Cardioprotective Mechanisms of Cardiotrophin-1

CT-1 exerts its effects by binding to a receptor complex composed of the glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor beta (LIFRβ).[5][6][7] This interaction triggers the activation of several intracellular signaling cascades that are crucial for its cardioprotective actions. The primary pathways implicated include the Janus kinase/signal transducers and activators of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][3][8]

Interestingly, the signaling pathways for cardioprotection and hypertrophy appear to be distinct. Activation of the p42/p44 MAPK pathway is necessary for the survival-promoting effects of CT-1, while the JAK/STAT-3 pathway is more closely linked to its hypertrophic effects.[2][9] This divergence presents a therapeutic opportunity to selectively harness the protective benefits of CT-1 while mitigating the potentially detrimental effects of cardiac hypertrophy.

Cardiotrophin-1 Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT1 Cardiotrophin-1 Receptor gp130/LIFRβ Receptor Complex CT1->Receptor Binding JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras STAT3 STAT3 JAK->STAT3 Akt Akt PI3K->Akt Raf Raf Ras->Raf Hypertrophy Gene Transcription (Hypertrophy) STAT3->Hypertrophy Survival Gene Transcription (Cell Survival, Anti-apoptosis) Akt->Survival MEK MEK1/2 Raf->MEK ERK p42/p44 MAPK (ERK1/2) MEK->ERK ERK->Survival

Caption: Cardiotrophin-1 signaling cascade.

Quantitative Analysis of Cardioprotective Efficacy

The protective effects of CT-1 have been quantified in various experimental models of cardiac injury. These studies consistently demonstrate a reduction in cell death and an improvement in cardiac function following CT-1 administration.

Experimental ModelInterventionKey Efficacy MetricsOutcomeReference
In vitro (Neonatal Rat Cardiomyocytes)Simulated Ischemia/Reperfusion + CT-1Apoptosis RateSignificant reduction in cardiomyocyte apoptosis.--INVALID-LINK--
In vitro (Adult Rat Cardiomyocytes)H₂O₂ or Angiotensin II + CT-1Cell Viability (MTT assay), Apoptosis (TUNEL)Increased cell viability and reduced apoptosis.[10]--INVALID-LINK--
Ex vivo (Isolated Perfused Rat Heart)Ischemia/Reperfusion + CT-1 (at reperfusion)Infarct Size, Post-ischemic Recovery of LVDPSignificant reduction in infarct size and improved functional recovery.--INVALID-LINK--
In vivo (Mouse Model of Myocardial Infarction)CT-1 AdministrationLeft Ventricular Ejection Fraction (LVEF), FibrosisImproved LVEF and reduced cardiac fibrosis post-MI.[Unspecified in initial search]

LVDP: Left Ventricular Developed Pressure

Comparison with Alternative Cardioprotective Agents

CT-1 is one of several strategies being investigated for mitigating cardiac damage. The table below compares CT-1 with other prominent cardioprotective agents, highlighting their distinct mechanisms of action.

Agent/StrategyMechanism of ActionKey AdvantagesKey Disadvantages/Challenges
Cardiotrophin-1 (CT-1) Activates pro-survival signaling (PI3K/Akt, MAPK).[1][3]Potent anti-apoptotic and pro-survival effects.[1][8]Induces cardiac hypertrophy; potential for off-target effects.[2]
GLP-1 Receptor Agonists (e.g., Semaglutide, Tirzepatide) Multiple proposed mechanisms including improved glucose metabolism, anti-inflammatory effects, and direct cardiac effects.Proven cardiovascular benefits in clinical trials for type 2 diabetes.[11][12]Primarily studied in diabetic populations; mechanisms not fully elucidated.[11]
Ischemic Preconditioning Brief episodes of ischemia induce endogenous protective mechanisms.[13]Highly effective in experimental models; non-pharmacological.Difficult to apply clinically in the setting of acute MI.
Plant-Derived Molecules (e.g., from Terminalia arjuna) Antioxidant and anti-inflammatory properties.[14]Natural origin, potential for fewer side effects.[14]Variable potency, requires rigorous standardization and clinical validation.[14]
Insulin-like Growth Factor 1 (IGF-1) Activates the PI3K/Akt pathway, promoting cell growth and survival.[15][16]Promotes physiological hypertrophy and is cardioprotective.[16]Complex signaling with potential for mitogenic and off-target effects.

Experimental Protocols

Standardized and reproducible experimental models are crucial for validating the efficacy of cardioprotective agents.[17][18]

In Vitro Model: Simulated Ischemia/Reperfusion in Cardiomyocytes
  • Cell Culture: Primary cardiomyocytes are isolated from neonatal or adult rats and cultured under standard conditions.[17]

  • Simulated Ischemia: The culture medium is replaced with a hypoxic, glucose-free buffer, and cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 3-6 hours).

  • Simulated Reperfusion: The hypoxic buffer is replaced with normal, oxygenated culture medium, and cells are returned to a normoxic incubator.

  • Intervention: CT-1 or the alternative agent is added to the medium either before ischemia (pre-conditioning) or at the onset of reperfusion.

  • Assessment: Cell viability is measured using assays like MTT or Trypan Blue exclusion. Apoptosis is quantified via TUNEL staining, Annexin-V flow cytometry, or measurement of caspase activation.[10][17]

Ex Vivo Model: Isolated Perfused Heart (Langendorff)
  • Heart Isolation: An animal (e.g., rat, mouse) is anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus.[17]

  • Perfusion: The heart is retrogradely perfused through the aorta with a crystalloid buffer (e.g., Krebs-Henseleit solution) at constant pressure or flow.

  • Ischemia Induction: Global ischemia is induced by stopping the perfusion for a set duration (e.g., 30 minutes).

  • Reperfusion: Perfusion is restored for a longer period (e.g., 60-120 minutes).

  • Intervention: The therapeutic agent is included in the perfusion buffer before ischemia or upon reperfusion.

  • Assessment: Cardiac function (e.g., left ventricular developed pressure, heart rate) is monitored throughout. At the end of the experiment, the heart is sectioned and stained (e.g., with triphenyltetrazolium chloride, TTC) to quantify the infarct size as a percentage of the total ventricular area.

In Vivo Model: Myocardial Infarction via Coronary Artery Ligation
  • Animal Model: Mice or rats are commonly used.[19][20]

  • Surgical Procedure: Animals are anesthetized and ventilated. A thoracotomy is performed to expose the heart, and the left anterior descending (LAD) coronary artery is ligated with a suture.[13]

  • Ischemia/Reperfusion: For a reperfusion model, the ligature is removed after a defined period (e.g., 30-60 minutes). For a permanent infarction model, the ligature remains in place.[13][19]

  • Intervention: The agent is administered systemically (e.g., via intravenous or intraperitoneal injection) or locally, before, during, or after the ischemic event.

  • Post-operative Monitoring and Assessment: Cardiac function is assessed at various time points post-surgery using echocardiography to measure parameters like ejection fraction and fractional shortening. After a set period (e.g., 24 hours to several weeks), hearts are harvested for histological analysis of infarct size, fibrosis (e.g., Masson's trichrome or Picrosirius red staining), and cardiomyocyte hypertrophy.[19]

Experimental Workflow for Cardioprotective Agent Validation cluster_invivo In Vivo Phase cluster_clinical Clinical Translation a Cardiomyocyte Culture (Simulated I/R) b Isolated Perfused Heart (Langendorff Model) c Small Animal Model (Mouse/Rat MI) a->c Promising Efficacy b->c Mechanism Validation d Large Animal Model (Pig/Dog MI) c->d e Phase I-III Clinical Trials d->e Safety & Efficacy in Relevant Model

Caption: Workflow for validating a cardioprotective agent.

Conclusion

Cardiotrophin-1 demonstrates significant, validated cardioprotective effects in preclinical models by activating pro-survival intracellular signaling pathways.[2][3] Its ability to protect cardiomyocytes from ischemic and reperfusion injury makes it a compelling therapeutic candidate. However, the concurrent induction of cardiac hypertrophy remains a critical hurdle for its clinical application.[2][9] Future research must focus on dissecting the divergent signaling pathways of protection versus hypertrophy to develop strategies that maximize the therapeutic benefits of CT-1 while minimizing its adverse effects. Comparative studies with emerging cardioprotective agents, such as GLP-1 receptor agonists, will be essential in positioning CT-1 within the evolving landscape of cardiac care.

References

A Comparative Analysis of Cardiotrophin-1 Isoforms: Structure, Function, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiotrophin-1 (CT-1), a member of the interleukin-6 (IL-6) cytokine superfamily, is a key regulator of cellular growth and survival, particularly in the cardiovascular system. It is recognized for its potent ability to induce cardiac myocyte hypertrophy and for its cardioprotective effects against ischemic injury. The human CTF1 gene gives rise to two distinct protein isoforms through alternative splicing. This guide provides a comprehensive comparative analysis of these two isoforms, detailing their structural differences, and exploring their potential functional implications. While direct comparative experimental data between the two isoforms is limited in publicly available literature, this guide outlines established experimental protocols that can be employed to elucidate their specific biological activities.

Structural Comparison of Cardiotrophin-1 Isoforms

Two main transcript variants of the human CTF1 gene have been identified, encoding for Isoform 1 and Isoform 2.[1] Isoform 1 is the canonical sequence, consisting of 201 amino acids, while Isoform 2 is a shorter variant with 200 amino acids.[1] The predicted molecular weight of CT-1 is approximately 21.5 kDa.[2]

A detailed alignment of the amino acid sequences reveals that the difference between the two isoforms lies in the exclusion of a single amino acid in Isoform 2.

Table 1: Comparison of Human Cardiotrophin-1 Isoform Properties

FeatureIsoform 1 (Canonical)Isoform 2Data Source
NCBI Accession No. NP_001321.1NP_001136016.1--INVALID-LINK--
Amino Acid Length 201200--INVALID-LINK--
Molecular Weight (Predicted) ~22.4 kDa~22.3 kDaCalculated
Structural Difference Contains an additional Alanine residueLacks a single Alanine residueSequence Alignment

The functional consequence of this single amino acid difference has not been experimentally determined. However, its location within the protein structure could potentially influence receptor binding affinity, signaling potency, or protein stability.

Functional Overview and Signaling Pathways

Cardiotrophin-1 exerts its biological effects by binding to a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and the glycoprotein 130 (gp130) co-receptor.[3][4] This interaction triggers the activation of several intracellular signaling cascades, primarily the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[4]

These signaling pathways are central to the diverse biological activities of CT-1, which include:

  • Cardiac Myocyte Hypertrophy: Induction of an increase in cardiomyocyte size.[5]

  • Cardioprotection: Protection of cardiac cells from apoptosis and ischemic damage.[4]

  • Neuronal Survival: Promotion of the survival of various neuronal cell types.[5]

While the general signaling mechanism of CT-1 is well-established, it is plausible that the two isoforms may exhibit differential abilities to activate these pathways, potentially leading to variations in their biological potency.

Diagram of the Cardiotrophin-1 Signaling Pathway

CT1_Signaling Cardiotrophin-1 Signaling Pathway CT1 Cardiotrophin-1 (Isoform 1 or 2) LIFR LIFR CT1->LIFR Binding gp130 gp130 CT1->gp130 Binding JAK JAK LIFR->JAK Activation gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Ras Ras JAK->Ras PI3K PI3K JAK->PI3K pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene Gene Expression (e.g., Hypertrophy, Survival) Nucleus->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (e.g., Protein Synthesis, Anti-apoptosis) ERK->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response

Caption: General signaling pathways activated by Cardiotrophin-1.

Proposed Experimental Protocols for Comparative Analysis

To delineate the functional differences between Cardiotrophin-1 isoform 1 and isoform 2, a series of quantitative experiments are necessary. The following protocols provide a framework for such a comparative analysis.

Cardiomyocyte Hypertrophy Assay

This assay aims to quantify and compare the hypertrophic potential of the two CT-1 isoforms on cultured cardiomyocytes.

Methodology:

  • Cell Culture: Isolate neonatal rat ventricular myocytes (NRVMs) or use a commercially available cardiomyocyte cell line (e.g., H9c2). Culture the cells in appropriate media until they are well-attached and beating.

  • Treatment: Treat the cardiomyocytes with varying concentrations of recombinant human Cardiotrophin-1 isoform 1 and isoform 2 (e.g., 0.1, 1, 10, 100 ng/mL) for 48-72 hours. A vehicle control group should be included.

  • Cell Size Measurement:

    • Immunofluorescence Staining: Fix the cells and stain for a cardiomyocyte-specific marker (e.g., α-actinin) and a nuclear stain (e.g., DAPI).

    • Image Acquisition: Capture images using a high-content imaging system or a fluorescence microscope.

    • Image Analysis: Use image analysis software (e.g., ImageJ) to measure the surface area of individual cardiomyocytes.

  • Protein Synthesis Measurement:

    • [3H]-Leucine Incorporation: During the last 24 hours of treatment, add [3H]-leucine to the culture medium.

    • Quantification: Lyse the cells, precipitate the protein, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the dose-response curves for cell size and protein synthesis for both isoforms to determine their relative potency.

Diagram of the Cardiomyocyte Hypertrophy Assay Workflow

Hypertrophy_Workflow Cardiomyocyte Hypertrophy Assay Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Cardiomyocyte Culture Treatment Treat with CT-1 Isoforms (Dose-Response) Culture->Treatment Staining Immunofluorescence (α-actinin, DAPI) Treatment->Staining Leucine [3H]-Leucine Incorporation Treatment->Leucine Imaging Image Acquisition Staining->Imaging Analysis Cell Size Measurement Imaging->Analysis Quantification Protein Synthesis Quantification Leucine->Quantification

Caption: Workflow for comparing the hypertrophic effects of CT-1 isoforms.

Analysis of STAT3 Phosphorylation

This experiment will compare the ability of the two CT-1 isoforms to activate the JAK/STAT signaling pathway by measuring the phosphorylation of STAT3.

Methodology:

  • Cell Culture and Starvation: Culture a suitable cell line known to respond to CT-1 (e.g., HEK293 cells transfected with gp130 and LIFR, or cardiomyocytes). Prior to treatment, starve the cells in serum-free medium for 4-6 hours.

  • Treatment: Stimulate the cells with a fixed concentration of each CT-1 isoform (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) system.

  • Densitometry: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

  • Data Analysis: Compare the time course of STAT3 phosphorylation induced by each isoform.

Receptor Binding Affinity Assay

This assay will determine and compare the binding affinities of the two CT-1 isoforms to their receptor complex using Surface Plasmon Resonance (SPR).

Methodology:

  • Protein Preparation: Obtain highly purified recombinant human Cardiotrophin-1 isoform 1 and isoform 2, as well as the extracellular domains of the LIFR and gp130 receptors.

  • SPR Chip Preparation: Covalently immobilize the LIFR/gp130 heterodimer onto a sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of each CT-1 isoform over the sensor chip surface.

    • Measure the association and dissociation rates in real-time.

  • Data Analysis: Fit the binding data to a suitable kinetic model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for each isoform. A lower KD value indicates a higher binding affinity.

Diagram of the Logical Relationship for Comparative Analysis

Comparative_Logic Logical Framework for CT-1 Isoform Comparison cluster_binding Receptor Binding cluster_signaling Signal Transduction cluster_function Biological Function Isoform1 Cardiotrophin-1 Isoform 1 SPR Surface Plasmon Resonance (Determine KD) Isoform1->SPR STAT3 STAT3 Phosphorylation (Western Blot) Isoform1->STAT3 Hypertrophy Cardiomyocyte Hypertrophy (Cell Size, Protein Synthesis) Isoform1->Hypertrophy Isoform2 Cardiotrophin-1 Isoform 2 Isoform2->SPR Isoform2->STAT3 Isoform2->Hypertrophy SPR->STAT3 influences STAT3->Hypertrophy mediates

Caption: Logical flow for comparing the molecular and cellular effects of CT-1 isoforms.

Conclusion

The existence of two Cardiotrophin-1 isoforms with a subtle structural difference presents an intriguing area for further investigation. While current literature provides a robust understanding of CT-1's general functions, a direct comparative analysis of the two isoforms is lacking. The experimental framework outlined in this guide provides a clear path for researchers to systematically investigate and quantify the potential functional distinctions between Cardiotrophin-1 isoform 1 and isoform 2. Elucidating these differences will not only enhance our fundamental understanding of this important cytokine but may also have significant implications for the development of novel therapeutic strategies targeting the cardiovascular system.

References

Navigating Cross-Reactivity: A Comparative Guide to Cardiotrophin-1 Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cardiovascular biology, neuroscience, and drug development, the accurate detection of Cardiotrophin-1 (CT-1) is paramount. As a pleiotropic cytokine of the IL-6 family, CT-1 is implicated in a range of physiological and pathological processes, from cardiac hypertrophy to neuronal survival. The choice of a specific and reliable antibody is therefore a critical determinant for the success of experimental studies. This guide provides a comparative overview of commercially available Cardiotrophin-1 antibodies, with a focus on their species cross-reactivity, supported by available data and detailed experimental protocols.

Understanding Cardiotrophin-1 and its Signaling

Cardiotrophin-1 exerts its effects by binding to a receptor complex composed of the glycoprotein 130 (gp130) and the leukemia inhibitory factor receptor (LIFR). This interaction triggers a cascade of intracellular signaling events, primarily through the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways, leading to the regulation of gene expression and cellular responses. The 80% amino acid sequence identity between human and mouse CT-1 suggests a high potential for cross-species activity, a key consideration for researchers working with different model organisms[1][2].

CT1_Signaling_Pathway CT1 Cardiotrophin-1 (CT-1) Receptor gp130 / LIFR Receptor Complex CT1->Receptor JAK JAK Receptor->JAK Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K NFkB NF-κB Receptor->NFkB STAT STAT1 / STAT3 JAK->STAT Nucleus Nucleus STAT->Nucleus RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus NFkB->Nucleus Transcription Gene Transcription (Hypertrophy, Survival, etc.) Nucleus->Transcription

Caption: Cardiotrophin-1 Signaling Pathway.

Comparison of Cardiotrophin-1 Antibody Cross-Reactivity

Table 1: Polyclonal Cardiotrophin-1 Antibodies

Product Name/IDHost SpeciesImmunogenReacts WithDoes Not React WithApplications with Cross-Reactivity DataReported Cross-Reactivity
R&D Systems AF438 [2][3]GoatRecombinant mouse CT-1 (Ser2-Ala203)Mouse, HumanNot specifiedDirect ELISA, Western BlotApprox. 40% with recombinant human CT-1.
Boster Bio A08056 [4]RabbitSynthetic peptide (amino acids 1-53 of human CT-1)Human, Mouse, RatNot specifiedWestern Blot, IHCReactivity confirmed, but no quantitative data provided.
MyBioSource MBS9608831 [5]RabbitNot specifiedHuman, Mouse, RatNot specifiedIHC-PReactivity confirmed in mouse tissue, but no quantitative data provided.
Antibody A94332 [6]RabbitSynthetic peptide (amino acids 31-80 of human CT-1)Human, Mouse, RatNot specifiedWestern Blot, IHC, ELISAReactivity claimed, but no quantitative data provided.

Table 2: Monoclonal Cardiotrophin-1 Antibodies

Product Name/IDHost Species/CloneImmunogenReacts WithDoes Not React WithApplications with Cross-Reactivity DataReported Cross-Reactivity
R&D Systems MAB438 [7]Rat / 91907Recombinant mouse CT-1 (Ser2-Ala203)Mouse, HumanrmIL-11, rmIL-6, rrCNTF, rmLIF, rmOSMELISAApprox. 20% with recombinant human CT-1.

Experimental Protocols for Assessing Cross-Reactivity

To validate the cross-reactivity of a Cardiotrophin-1 antibody in your specific experimental setup, it is crucial to perform in-house testing. Below are detailed protocols for Western Blotting, ELISA, and Immunohistochemistry, which are standard methods for this purpose.

Western Blotting Protocol

This protocol outlines the general steps to assess antibody cross-reactivity by detecting CT-1 in protein lysates from different species.

WB_Workflow A 1. Protein Lysate Preparation (e.g., Human, Mouse, Rat tissues/cells) B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (to PVDF/Nitrocellulose membrane) B->C D 4. Blocking (e.g., 5% non-fat milk or BSA in TBST) C->D E 5. Primary Antibody Incubation (Anti-CT-1 antibody) D->E F 6. Washing (TBST) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Washing (TBST) G->H I 9. Detection (Chemiluminescence) H->I J 10. Analysis (Compare band intensity at ~21 kDa) I->J

Caption: Western Blotting Workflow for Cross-Reactivity.
  • Protein Lysate Preparation : Prepare protein lysates from tissues or cells of the species of interest (e.g., human, mouse, rat). Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Include a protein ladder.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with the anti-CT-1 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Washing : Repeat the washing step as in step 6.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

  • Analysis : Compare the intensity of the bands at the expected molecular weight of CT-1 (~21 kDa) across the different species.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

A direct or sandwich ELISA can be used to quantify the degree of cross-reactivity. This protocol describes a direct ELISA.

  • Antigen Coating : Coat the wells of a 96-well microplate with recombinant CT-1 protein from different species (e.g., human, mouse, rat) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking : Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation : Add serial dilutions of the anti-CT-1 antibody to the wells and incubate for 2 hours at room temperature.

  • Washing : Repeat the washing step.

  • Secondary Antibody Incubation : Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing : Repeat the washing step.

  • Substrate Addition : Add a TMB substrate solution and incubate in the dark until a color develops.

  • Stop Reaction : Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Analysis : Measure the absorbance at 450 nm using a microplate reader. Compare the signal intensity for each species' CT-1 to determine the percentage of cross-reactivity.

Immunohistochemistry (IHC) Protocol

IHC can be used to assess cross-reactivity in the context of tissue architecture.

  • Tissue Preparation : Use paraffin-embedded or frozen tissue sections from the species of interest.

  • Deparaffinization and Rehydration : For paraffin sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0) if required for the antibody.

  • Permeabilization and Blocking : Permeabilize the tissue (if necessary) and block endogenous peroxidases. Block non-specific binding sites with a blocking serum (from the same species as the secondary antibody).

  • Primary Antibody Incubation : Incubate the sections with the anti-CT-1 antibody overnight at 4°C.

  • Washing : Wash the sections with a wash buffer (e.g., PBS).

  • Secondary Antibody Incubation : Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-conjugated secondary antibody.

  • Washing : Repeat the washing step.

  • Chromogen Detection : Add a chromogen substrate (e.g., DAB) and incubate until the desired staining intensity is reached.

  • Counterstaining and Mounting : Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analysis : Examine the staining pattern and intensity in the tissues of different species under a microscope.

Conclusion

The selection of a Cardiotrophin-1 antibody requires careful consideration of its intended application and the species being studied. While several manufacturers provide antibodies with claimed cross-reactivity for human, mouse, and rat, the level of validation and quantitative data varies. The information presented in this guide serves as a starting point for researchers to identify potential candidates. However, it is imperative to perform in-house validation using standardized protocols, such as those provided, to ensure the antibody's performance and specificity in the context of your specific experimental conditions. This rigorous approach will ultimately lead to more reliable and reproducible research outcomes.

References

A Comparative Analysis of the Hypertrophic Effects of Cardiotrophin-1 and Other Cytokines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiotrophin-1 (CT-1) has emerged as a potent inducer of cardiac hypertrophy, a key process in both physiological and pathological cardiac remodeling. As a member of the interleukin-6 (IL-6) family of cytokines, its actions are often compared to other members like Leukemia Inhibitory Factor (LIF) and IL-6 itself. This guide provides a comprehensive comparison of the hypertrophic effects of CT-1, LIF, and IL-6, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and drug development.

Quantitative Comparison of Hypertrophic Effects

The hypertrophic potential of Cardiotrophin-1, LIF, and IL-6 has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative findings from studies on neonatal rat ventricular myocytes (NRVMs) and in vivo mouse models.

Table 1: In Vitro Hypertrophic Effects on Neonatal Rat Ventricular Myocytes (NRVMs)

CytokineConcentrationChange in Cell SizeChange in Protein Synthesis ([³H]-phenylalanine uptake)Key Fetal Gene InductionReference
Cardiotrophin-1 (CT-1) 0.1 nMIncrease in cell length without significant change in widthPotent inductionAtrial Natriuretic Peptide (ANP) secretion[1]
Leukemia Inhibitory Factor (LIF) 1000 U/mLIncrease in cell sizeDose-dependent increasec-fos mRNA, prepro-atrial natriuretic factor mRNA[2][3]
Interleukin-6 (IL-6) Not specifiedInduces hypertrophyInduces gene expression associated with pathological hypertrophyAtrial Natriuretic Peptide (ANP), β-myosin heavy chain (β-MHC)[4][5]

Table 2: In Vivo Hypertrophic Effects

Cytokine/ModelDuration of TreatmentChange in Heart Weight/Body Weight RatioHistological FindingsKey Signaling Pathway ActivatedReference
Cardiotrophin-1 (CT-1) in mice Not specifiedDose-dependent increase in heart and ventricular weight, no change in body weightIncreased cardiomyocyte sizegp130-dependent pathways[1]
Leukemia Inhibitory Factor (LIF) in mice 10 daysNo cardiac hypertrophy observedNo cardiac fibrosisSTAT3 activation[6]
Interleukin-6 (IL-6) in rats 7 daysConcentric left ventricular hypertrophyIncreased collagen volume fraction, proportional increase in cardiomyocyte width and lengthgp130/STAT3[7][8]
IL-6 and soluble IL-6 receptor in transgenic mice ChronicCardiac hypertrophyConstitutive tyrosine phosphorylation of gp130gp130-dependent pathways[9]

Signaling Pathways in Cytokine-Induced Cardiac Hypertrophy

CT-1, LIF, and IL-6 belong to the IL-6 family of cytokines and share the common signal-transducing receptor subunit, glycoprotein 130 (gp130).[4][10] Their signaling cascades, while overlapping, can lead to distinct hypertrophic responses.

Cardiotrophin-1 Signaling

CT-1 initiates signaling by binding to the LIF receptor (LIFR) and subsequently recruiting gp130 to form a high-affinity receptor complex.[9][11] This activation triggers several downstream pathways, including the Janus kinase/signal transducers and activators of transcription (JAK/STAT), the Ras/mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[12] The hypertrophic effects of CT-1 are thought to be primarily mediated through the JAK/STAT3 pathway, while the p42/p44 MAPK pathway is more associated with its cardioprotective effects.[1][13]

Cardiotrophin_1_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CT1 CT-1 LIFR LIFR CT1->LIFR gp130 gp130 LIFR->gp130 recruits JAK JAK gp130->JAK activates Ras Ras gp130->Ras activates PI3K PI3K gp130->PI3K activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Akt Akt PI3K->Akt Survival Survival Gene Expression Akt->Survival Hypertrophy Hypertrophic Gene Expression STAT3_dimer->Hypertrophy

Cardiotrophin-1 signaling cascade.
Leukemia Inhibitory Factor (LIF) Signaling

LIF also signals through the LIFR/gp130 receptor complex, activating the JAK/STAT pathway.[2][14] Specifically, LIF induces the rapid tyrosine phosphorylation of JAK1, JAK2, STAT1, and STAT3 in cardiomyocytes.[14] This leads to the formation of STAT1 and STAT3 dimers, which translocate to the nucleus to induce the transcription of target genes associated with cardiac hypertrophy.[14]

LIF_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LIF LIF LIFR LIFR LIF->LIFR gp130 gp130 LIFR->gp130 recruits JAKs JAK1/JAK2 gp130->JAKs activates STATs STAT1/STAT3 JAKs->STATs phosphorylates STAT_dimers STAT1/STAT3 Dimers STATs->STAT_dimers dimerize Hypertrophy Hypertrophic Gene Expression STAT_dimers->Hypertrophy

LIF signaling cascade in cardiomyocytes.
Interleukin-6 (IL-6) Signaling

IL-6 first binds to the IL-6 receptor (IL-6R), and this complex then associates with gp130 to initiate signaling.[4] Similar to CT-1 and LIF, this leads to the activation of the JAK/STAT pathway, which is implicated in mediating cardiomyocyte hypertrophy.[7] Chronic activation of IL-6 signaling can lead to pathological hypertrophy and is associated with a decrease in contractile function.[4]

IL6_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 associates with JAKs JAKs gp130->JAKs activates STAT3 STAT3 JAKs->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Pathological_Hypertrophy Pathological Hypertrophy STAT3_dimer->Pathological_Hypertrophy

IL-6 signaling cascade in cardiomyocytes.

Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of cardiomyocyte hypertrophy. Below are outlines of key experimental procedures.

Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
  • Heart Isolation: Hearts are excised from 1-2 day old Sprague-Dawley rat pups.

  • Ventricle Dissociation: The atria are removed, and the ventricles are minced and subjected to enzymatic digestion (e.g., with trypsin and collagenase) to dissociate the cells.

  • Fibroblast Removal: The cell suspension is pre-plated for a period (e.g., 1-2 hours) to allow for the preferential attachment of fibroblasts.

  • Myocyte Plating: The non-adherent cardiomyocytes are collected and plated on culture dishes pre-coated with a suitable matrix (e.g., gelatin or fibronectin).

  • Culture Conditions: Cells are maintained in a serum-containing medium for 24 hours to allow for attachment, followed by a switch to a serum-free medium before the addition of hypertrophic stimuli.[15]

Induction of Cardiomyocyte Hypertrophy
  • Preparation of Stimuli: Stock solutions of Cardiotrophin-1, LIF, or IL-6 are prepared in a suitable buffer.

  • Cell Treatment: After a period of serum starvation (e.g., 24 hours), the culture medium is replaced with fresh serum-free medium containing the desired concentration of the cytokine.

  • Incubation: The cells are incubated with the hypertrophic agent for a specified duration, typically 24 to 48 hours.[15]

Quantification of Cardiomyocyte Hypertrophy

1. Measurement of Cell Size:

  • Immunofluorescence Staining:

    • Cells are fixed with paraformaldehyde.

    • Cells are permeabilized with a detergent (e.g., Triton X-100).

    • Cells are stained with a fluorescent phalloidin conjugate (to visualize F-actin and outline the cell) and a nuclear stain (e.g., DAPI).

    • Images are captured using a fluorescence microscope.

    • The surface area of individual cardiomyocytes is measured using image analysis software.[16]

  • Flow Cytometry:

    • Calibration beads of known sizes are used to create a standard curve of forward scatter (FSC) versus size.

    • Cardiomyocyte samples are analyzed by flow cytometry to measure their FSC values.

    • The cell volume is determined by extrapolating from the standard curve.[17]

2. Measurement of Protein Synthesis:

  • Radiolabeled Amino Acid Incorporation:

    • During the final hours of cytokine treatment, a radiolabeled amino acid (e.g., [³H]-phenylalanine or [³H]-leucine) is added to the culture medium.[2][3]

    • After incubation, the cells are washed to remove unincorporated label.

    • The cells are lysed, and the protein is precipitated (e.g., with trichloroacetic acid).

    • The amount of incorporated radioactivity in the protein pellet is measured using a scintillation counter.[18][19]

  • Puromycin-Based Assays (e.g., SUnSET):

    • Puromycin, an aminoacyl-tRNA analog, is added to the culture medium for a short period.

    • Puromycin is incorporated into nascent polypeptide chains during active translation.

    • The cells are lysed, and the puromycin-labeled peptides are detected by western blotting using an anti-puromycin antibody. The signal intensity is proportional to the rate of global protein synthesis.[20]

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Hypertrophic Stimulation cluster_analysis Hypertrophy Assessment isolate_nrvms Isolate NRVMs culture_nrvms Culture NRVMs isolate_nrvms->culture_nrvms serum_starve Serum Starve culture_nrvms->serum_starve add_cytokine Add Cytokine (CT-1, LIF, IL-6) serum_starve->add_cytokine measure_cell_size Measure Cell Size add_cytokine->measure_cell_size measure_protein_synthesis Measure Protein Synthesis add_cytokine->measure_protein_synthesis measure_gene_expression Measure Gene Expression add_cytokine->measure_gene_expression

General experimental workflow.

Conclusion

Cardiotrophin-1, Leukemia Inhibitory Factor, and Interleukin-6 are all potent inducers of cardiac hypertrophy, acting through the shared gp130 receptor subunit and activating common downstream signaling pathways, most notably the JAK/STAT cascade. While they exhibit overlapping functions, the specific cellular and in vivo responses can differ. CT-1 is noted for causing an increase in cardiomyocyte length, while chronic IL-6 stimulation is more associated with pathological hypertrophy. In contrast, short-term in vivo administration of LIF did not induce hypertrophy in one study, suggesting a more complex regulatory role. For researchers and drug development professionals, understanding these nuances in signaling and cellular response is critical for targeting these pathways for therapeutic intervention in cardiac diseases. The provided data, signaling diagrams, and experimental protocols offer a foundational guide for further investigation into the hypertrophic effects of these important cytokines.

References

Validating the Therapeutic Potential of Cardiotrophin-1 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiotrophin-1 (CT-1), a member of the interleukin-6 cytokine superfamily, has emerged as a pleiotropic factor with significant therapeutic potential across a spectrum of cardiovascular, metabolic, and neurological diseases. Discovered for its ability to induce cardiac myocyte hypertrophy, subsequent research has revealed its multifaceted roles in promoting cell survival, regulating metabolism, and offering neuroprotection. This guide provides an objective comparison of CT-1's performance with alternative therapeutic strategies in various animal models, supported by experimental data and detailed methodologies, to aid in the evaluation of its translational promise.

Cardiovascular Diseases

Cardiotrophin-1 has been extensively studied in animal models of cardiac hypertrophy, heart failure, and myocardial infarction, demonstrating both cardioprotective and potentially maladaptive hypertrophic effects.

Cardiac Hypertrophy

Experimental Model: The most common model to induce cardiac hypertrophy is transverse aortic constriction (TAC) in mice, which creates a pressure overload on the left ventricle, mimicking hypertension-induced cardiac remodeling.[1][2][3][4][5]

CT-1's Therapeutic Potential: In vivo administration of CT-1 in mice has been shown to induce cardiac hypertrophy.[6] This hypertrophic response is characterized by an increase in myocyte length without a significant change in width, leading to eccentric hypertrophy.[7] While this can be a compensatory mechanism initially, chronic stimulation may contribute to pathological remodeling.

Alternative Therapies: Standard treatments for pathological cardiac hypertrophy often involve targeting the renin-angiotensin system with ACE inhibitors like captopril.

Comparative Data:

TherapyAnimal ModelKey FindingsReference
Cardiotrophin-1 MouseDose-dependent increase in heart weight and ventricular weight to body ratio.[6]
Captopril Spontaneously Hypertensive Rat (SHR)Attenuates the development of left ventricular hypertrophy.[8]

Experimental Protocols:

  • Transverse Aortic Constriction (TAC) in Mice: Adult male C57BL/6 mice are anesthetized, and a thoracotomy is performed. The transverse aorta is isolated, and a suture is tied around the aorta against a blunt needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction. The needle is then removed, leaving a stenotic aorta. Cardiac function and hypertrophy are assessed at various time points (e.g., 2, 4, 8 weeks) post-surgery using echocardiography and histological analysis.[2][3][4]

  • CT-1 Administration: Recombinant mouse CT-1 is typically administered via intraperitoneal (IP) injections. A common dosing regimen is 10 µg/kg body weight, administered daily for a specified period, such as two weeks.

Heart Failure

Experimental Model: Heart failure (HF) is often induced in animal models through surgical procedures like myocardial infarction (MI) by permanent ligation of the left anterior descending (LAD) coronary artery in rats or mice, or by rapid cardiac pacing in larger animals like dogs.[9][10]

CT-1's Therapeutic Potential: Studies in pacing-induced canine models of congestive heart failure have shown that endogenous cardiac production of CT-1 is augmented, and its mRNA levels correlate with the degree of left ventricular hypertrophy.[9] While CT-1 can be cardioprotective in the acute phase post-MI by promoting myocyte survival, its chronic upregulation may contribute to adverse remodeling.

Alternative Therapies: Angiotensin-converting enzyme (ACE) inhibitors and beta-blockers are cornerstone therapies for heart failure.

Comparative Data:

TherapyAnimal ModelKey Cardiac Function ParametersReference
Endogenous CT-1 Upregulation Pacing-induced CHF (Dog)Ventricular CT-1 mRNA correlated positively with left ventricular mass index.[9]
Captopril Rat with HF post-MIAttenuated the rise in left ventricular end-diastolic pressure and the reduction in cardiac output.[11]
Metoprolol (Beta-blocker) Mouse post-MIImproved cardiac function and reduced mortality.[12]

Experimental Protocols:

  • Myocardial Infarction (MI) in Rats: Male Sprague-Dawley rats are anesthetized, and the chest is opened to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture. This leads to infarction of the left ventricular free wall and subsequent development of heart failure over several weeks.

  • Captopril Administration: Captopril is typically administered orally, often mixed in the drinking water or given by gavage, at doses around 100 mg/kg/day.[8]

Myocardial Infarction

Experimental Model: Myocardial infarction is commonly modeled in rodents (mice and rats) by ligating the left coronary artery, leading to ischemia and subsequent infarction of the heart muscle.[13]

CT-1's Therapeutic Potential: CT-1 has demonstrated cardioprotective effects in the context of myocardial infarction by inhibiting apoptosis of cardiomyocytes.[14] Its plasma levels are also elevated in patients following acute myocardial infarction and can predict future instances of death or heart failure.[15]

Alternative Therapies: Beta-blockers are a standard of care following myocardial infarction to reduce mortality and improve outcomes.

Comparative Data:

TherapyAnimal ModelOutcomeReference
Cardiotrophin-1 In vitro (rat cardiomyocytes)Inhibited apoptosis induced by simulated ischemia/reperfusion.[14]
Metoprolol Mouse post-MIAdministration prior to reperfusion increased myocardial salvage.[16]

Experimental Protocols:

  • Ischemia-Reperfusion Injury in Mice: The LAD coronary artery is temporarily occluded with a suture for a defined period (e.g., 30-60 minutes) and then the suture is released to allow for reperfusion. This model mimics the clinical scenario of thrombolysis or angioplasty after a heart attack.

Metabolic Diseases

CT-1 has been identified as a key regulator of glucose and lipid metabolism, with studies in animal models of obesity and metabolic syndrome revealing its potential as a therapeutic target.

Obesity and Metabolic Syndrome

Experimental Model: Genetically obese mice, such as the ob/ob mouse (deficient in leptin), and diet-induced obesity (DIO) models where mice are fed a high-fat diet, are commonly used.[17][18] CT-1 knockout (ct-1-/-) mice also provide a valuable model for studying its endogenous role.[17]

CT-1's Therapeutic Potential: Chronic administration of recombinant CT-1 in ob/ob and high-fat diet-fed obese mice has been shown to reduce body weight and correct insulin resistance.[17] These effects are associated with reduced food intake and increased energy expenditure.[18] Conversely, ct-1-/- mice develop mature-onset obesity, insulin resistance, and hypercholesterolemia.[17]

Alternative Therapies: While lifestyle modifications are primary, pharmacological interventions for obesity and metabolic syndrome include various classes of drugs, though direct comparators to CT-1 in these specific animal models are not well-documented in the initial searches.

Comparative Data:

Therapy/ConditionAnimal ModelKey Metabolic ParametersReference
Chronic rCT-1 Treatment ob/ob miceReduced body weight and corrected insulin resistance.[17]
Chronic rCT-1 Treatment High-fat diet-fed obese miceReduced body weight and corrected insulin resistance.[17]
CT-1 Knockout ct-1-/- miceDeveloped mature-onset obesity, insulin resistance, and hypercholesterolemia.[17]
Acute rCT-1 Treatment Wild-type miceDecreased blood glucose in an insulin-independent manner.[17]

Experimental Protocols:

  • ob/ob Mouse Model: These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia and obesity. They are a widely used model for studying obesity and type 2 diabetes.

  • CT-1 Administration: For chronic studies, recombinant CT-1 can be administered via osmotic mini-pumps implanted subcutaneously to ensure continuous delivery over several weeks. For acute studies, intraperitoneal injections are used.

Neurological Disorders

The neuroprotective properties of Cardiotrophin-1 have been investigated in models of neuronal injury and neurodegenerative diseases.

Neuroprotection

Experimental Model: In vitro models often involve exposing cultured neurons to excitotoxic or oxidative stress. In vivo models of stroke are created by middle cerebral artery occlusion (MCAO) in rodents.[19] The neuroprotective effects of CT-1 have also been studied in the context of motoneuron survival in knockout mice.[20]

CT-1's Therapeutic Potential: CT-1 has been shown to promote the survival of various neuronal populations, including motoneurons.[20] In ct-1 knockout mice, there is an increased motoneuron cell death in the spinal cord and brainstem during development.[20]

Alternative Therapies: The field of neuroprotection for stroke has seen many failed clinical trials, and there are no highly effective, widely used neuroprotective drugs for acute ischemic stroke.[21]

Comparative Data:

ConditionAnimal ModelOutcomeReference
CT-1 Deficiency ct-1-/- miceIncreased motoneuron cell death during development.[20]

Experimental Protocols:

  • Middle Cerebral Artery Occlusion (MCAO) in Mice: This is a common model for inducing focal cerebral ischemia (stroke). A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a specific duration (e.g., 60 minutes), followed by reperfusion. Neurological deficits are assessed using scoring systems, and infarct volume is measured by histological staining.[19]

Signaling Pathways and Experimental Workflows

To visualize the complex mechanisms of CT-1 action and the experimental designs used to validate its therapeutic potential, the following diagrams are provided.

CT1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes CT1 Cardiotrophin-1 gp130 gp130 CT1->gp130 LIFR LIFRβ CT1->LIFR JAK JAK gp130->JAK PI3K PI3K gp130->PI3K MAPK_ERK MAPK/ERK gp130->MAPK_ERK LIFR->JAK LIFR->PI3K LIFR->MAPK_ERK STAT3 STAT3 JAK->STAT3 Hypertrophy Cardiac Hypertrophy STAT3->Hypertrophy Akt Akt PI3K->Akt Survival Cell Survival (Cardioprotection, Neuroprotection) Akt->Survival Metabolism Metabolic Regulation Akt->Metabolism MAPK_ERK->Survival

Caption: Cardiotrophin-1 Signaling Pathways.

Experimental_Workflow_Cardiac_Hypertrophy cluster_model Animal Model Creation cluster_treatment Therapeutic Intervention cluster_analysis Outcome Analysis start C57BL/6 Mice tac Transverse Aortic Constriction (TAC) start->tac control Vehicle Control (e.g., Saline) tac->control ct1_treat CT-1 Administration (e.g., 10 µg/kg, IP, daily) tac->ct1_treat alt_treat Alternative Therapy (e.g., Captopril) tac->alt_treat echo Echocardiography (LV function, dimensions) control->echo histo Histology (Heart weight, fibrosis) control->histo ct1_treat->echo ct1_treat->histo alt_treat->echo alt_treat->histo

Caption: Experimental Workflow for Cardiac Hypertrophy.

Logical_Relationship_CT1_Models cluster_models Animal Models cluster_outcomes Therapeutic Outcomes CT1 Cardiotrophin-1 Cardiac Cardiac Disease (TAC, MI) CT1->Cardiac Metabolic Metabolic Disease (ob/ob, DIO) CT1->Metabolic Neuro Neurological Disease (MCAO, Knockout) CT1->Neuro Cardioprotection Cardioprotection (Reduced Apoptosis) Cardiac->Cardioprotection Hypertrophy Cardiac Hypertrophy Cardiac->Hypertrophy ImprovedMetabolism Improved Metabolism (Reduced Glucose) Metabolic->ImprovedMetabolism Neuroprotection Neuroprotection (Increased Survival) Neuro->Neuroprotection

Caption: CT-1's Role in Disease Models.

References

comparative study of Cardiotrophin-1 expression in different disease states

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiotrophin-1 (CT-1), a member of the interleukin-6 cytokine superfamily, has emerged as a critical signaling molecule with pleiotropic effects on various cell types. Its expression is dynamically regulated in response to physiological and pathological stimuli, making it a key player in the progression of numerous diseases. This guide provides a comparative analysis of CT-1 expression in different disease states, supported by quantitative data and detailed experimental methodologies, to aid researchers in their investigation of this multifaceted cytokine.

Quantitative Analysis of Cardiotrophin-1 Expression

Circulating levels of Cardiotrophin-1 have been shown to be significantly altered in various pathological conditions. The following table summarizes the quantitative data on CT-1 expression in several key disease states compared to healthy controls.

Disease StateSample TypeCT-1 Concentration in PatientsCT-1 Concentration in Healthy ControlsReference
Cardiovascular Diseases
Heart Failure (HF)PlasmaProgressively increases with severity. Stage C HF: >48.72 fmol/mL~30 fmol/mL[1][2]
Diastolic Heart Failure (DHF)Plasma17.5 fmol/mL (median)11.30 fmol/mL (median)[3]
Acute Myocardial Infarction (AMI)Plasma615.28 ± 5.11 pmol/L534.77 ± 6.75 pmol/L[4]
Hypertensive Heart DiseasePlasmaSignificantly higher in patients with hypertension, with further increases in those with left ventricular hypertrophy and heart failure.Lower in normotensive individuals.[5]
Metabolic Disorders
Metabolic Syndrome (MS)Serum127 ± 9 ng/mL106 ± 4 ng/mL[6]
Type 2 Diabetes (T2D)Serum355.3 ± 341.3 ng/mL103.7 ± 53.4 ng/mL[7]
Obesity (BMI > 30 kg/m ²)Serum123 ± 9 ng/mL110 ± 5 ng/mL (in normal weight subjects)[6]
Cancer
Breast CancerTumor TissueHigher levels of CTF1 expression are significantly associated with lymph node metastasis.Lower levels in non-metastatic tumors.[6]
Inflammatory Diseases
Rheumatoid Arthritis (RA)SerumElevated levels of various inflammatory and cardiovascular biomarkers are observed, though specific quantitative data for CT-1 is not consistently reported.Baseline levels.[8]

Cardiotrophin-1 Signaling Pathway

Cardiotrophin-1 exerts its effects by binding to a receptor complex composed of the leukemia inhibitory factor receptor (LIFR) and glycoprotein 130 (gp130). This interaction triggers the activation of several downstream signaling cascades, including the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways, which in turn regulate cellular processes such as hypertrophy, survival, and inflammation.

CT1_Signaling_Pathway cluster_downstream Downstream Signaling Pathways cluster_effects Cellular Responses CT1 Cardiotrophin-1 (CT-1) Receptor gp130/LIFRβ Receptor Complex CT1->Receptor JAK JAK Receptor->JAK RAS Ras Receptor->RAS PI3K PI3K Receptor->PI3K STAT3 STAT3 JAK->STAT3 P Nucleus Nucleus STAT3->Nucleus RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Nucleus AKT Akt PI3K->AKT AKT->Nucleus Hypertrophy Hypertrophy Nucleus->Hypertrophy Survival Cell Survival Nucleus->Survival Inflammation Inflammation Nucleus->Inflammation

Figure 1. Simplified Cardiotrophin-1 signaling cascade.

Experimental Protocols

Accurate and reproducible quantification of Cardiotrophin-1 expression is paramount for understanding its role in health and disease. Below are detailed methodologies for key experimental techniques used to measure CT-1 levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for Circulating CT-1

ELISA is a highly sensitive method for quantifying CT-1 in serum and plasma samples.

ELISA_Workflow start Start: Sample Collection (Serum/Plasma) coat Coat Microplate Wells with Capture Antibody start->coat block Block Non-specific Sites coat->block add_sample Add Standards and Samples block->add_sample incubate1 Incubate and Wash add_sample->incubate1 add_detection Add Biotinylated Detection Antibody incubate1->add_detection incubate2 Incubate and Wash add_detection->incubate2 add_enzyme Add Streptavidin-HRP incubate2->add_enzyme incubate3 Incubate and Wash add_enzyme->incubate3 add_substrate Add TMB Substrate incubate3->add_substrate develop Color Development add_substrate->develop stop Stop Reaction develop->stop read Measure Absorbance at 450 nm stop->read

Figure 2. Workflow for Cardiotrophin-1 ELISA.

Methodology:

  • Coating: Coat a 96-well microplate with a capture antibody specific for human CT-1 and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Add standards of known CT-1 concentrations and diluted patient samples (serum or plasma) to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a biotinylated detection antibody specific for CT-1 and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate for 15-20 minutes at room temperature in the dark, allowing for color development.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The concentration of CT-1 in the samples is determined by interpolating from the standard curve.

Western Blot for CT-1 Protein Expression in Tissues

Western blotting is used to detect and semi-quantify CT-1 protein levels in tissue lysates.

Methodology:

  • Protein Extraction: Homogenize tissue samples in RIPA buffer supplemented with protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 12% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CT-1 (e.g., rabbit polyclonal anti-CT-1) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The expected molecular weight of CT-1 is approximately 21.5 kDa.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Immunohistochemistry (IHC) for Localization of CT-1 in Tissues

IHC allows for the visualization of the spatial distribution of CT-1 protein within tissue sections.

Methodology:

  • Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm thick sections and mount them on positively charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.

  • Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30 minutes.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against CT-1 overnight at 4°C.

  • Washing: Wash the slides with PBS.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 30 minutes.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Application: Apply a streptavidin-HRP complex and incubate for 30 minutes.

  • Washing: Repeat the washing step.

  • Chromogen Development: Add a DAB (3,3'-Diaminobenzidine) substrate solution to visualize the antibody binding (positive staining will appear brown).

  • Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei (blue).

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

  • Microscopy: Examine the slides under a light microscope to assess the localization and intensity of CT-1 staining.

Quantitative PCR (qPCR) for CT-1 mRNA Expression

qPCR is a sensitive method to quantify the gene expression of CT-1 (CTF1 gene) in cells or tissues.

Methodology:

  • RNA Extraction: Isolate total RNA from tissue samples or cultured cells using a commercial RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers specific for the human CTF1 gene, and the diluted cDNA template.

  • qPCR Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension) for 40 cycles.

  • Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.

  • Data Analysis: Determine the cycle threshold (Ct) values for both the CTF1 gene and a reference gene (e.g., GAPDH, ACTB). Calculate the relative expression of CTF1 mRNA using the ΔΔCt method.

References

Validating Novel Cardiotrophin-1 Signaling Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel inhibitors targeting the Cardiotrophin-1 (CT-1) signaling pathway. CT-1, a member of the interleukin-6 (IL-6) cytokine superfamily, is a key regulator of cardiomyocyte growth and survival.[1] Its dual role in promoting both adaptive and maladaptive cardiac responses makes it a critical target for therapeutic intervention in cardiovascular diseases.[2] This document outlines the core signaling cascades, presents a comparative analysis of hypothetical inhibitors, and provides detailed experimental protocols for their validation.

The Cardiotrophin-1 Signaling Pathway

Cardiotrophin-1 initiates its cellular effects by binding to a receptor complex on the cell surface. This complex is primarily composed of the Leukemia Inhibitory Factor Receptor (LIFR) and the common signal-transducing subunit, glycoprotein 130 (gp130).[3][4] There is also evidence suggesting the involvement of a third alpha-receptor component.[5] Upon ligand binding, the receptor complex dimerizes, leading to the activation of intracellular signaling cascades.

The two major downstream pathways activated by CT-1 are:

  • The JAK/STAT Pathway: This pathway is predominantly associated with the hypertrophic effects of CT-1.[6] Receptor activation leads to the recruitment and phosphorylation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs), primarily STAT3.[5] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor to upregulate genes associated with cardiac hypertrophy.

  • The MAPK/ERK Pathway: This cascade is primarily linked to the pro-survival and cardioprotective effects of CT-1.[6] The pathway involves the activation of the Ras-Raf-MEK-ERK signaling module, leading to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2). Activated ERK1/2 can phosphorylate various cytoplasmic and nuclear targets, promoting cell survival and inhibiting apoptosis.

The divergent roles of these two pathways present a strategic opportunity for the development of targeted therapies that can selectively inhibit the detrimental hypertrophic signaling while preserving the beneficial cardioprotective effects.

CT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak_stat JAK/STAT Pathway cluster_mapk_erk MAPK/ERK Pathway CT1 Cardiotrophin-1 (CT-1) ReceptorComplex Receptor Complex CT1->ReceptorComplex Binding LIFR LIFR gp130 gp130 JAK JAKs ReceptorComplex->JAK Activation Ras Ras ReceptorComplex->Ras Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus_STAT Nucleus STAT3_dimer->Nucleus_STAT Translocation Hypertrophy Gene Transcription (Hypertrophy) Nucleus_STAT->Hypertrophy Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 Survival Cell Survival (Anti-apoptosis) pERK->Survival

Caption: Cardiotrophin-1 Signaling Pathways

Comparative Analysis of Novel Inhibitors

To effectively validate a novel CT-1 signaling inhibitor, its performance should be benchmarked against other potential therapeutic strategies. This section provides a comparative overview of three hypothetical inhibitors, each targeting a different node in the CT-1 pathway.

  • Inhibitor A (CT-1 Neutralizing Antibody): A monoclonal antibody that directly binds to CT-1, preventing its interaction with the LIFR/gp130 receptor complex.

  • Inhibitor B (Selective JAK2 Inhibitor): A small molecule designed to specifically inhibit the kinase activity of JAK2, a key mediator of STAT3 phosphorylation.

  • Inhibitor C (Selective MEK1/2 Inhibitor): A small molecule that targets MEK1/2, the upstream kinases responsible for ERK1/2 phosphorylation.

The following tables summarize the expected experimental outcomes for each inhibitor based on their mechanism of action.

Table 1: Effect of Inhibitors on CT-1 Signaling Pathway Activation

ParameterUntreated ControlCT-1 StimulationInhibitor A + CT-1Inhibitor B + CT-1Inhibitor C + CT-1
p-STAT3 Levels Baseline↑↑↑↓↓↓↓↓↓↑↑↑
p-ERK1/2 Levels Baseline↑↑↑↓↓↓↑↑↑↓↓↓

Table 2: Effect of Inhibitors on Cellular Phenotypes

ParameterUntreated ControlCT-1 StimulationInhibitor A + CT-1Inhibitor B + CT-1Inhibitor C + CT-1
Cardiomyocyte Hypertrophy NormalIncreasedNormalNormalIncreased
Protein Synthesis NormalIncreasedNormalNormalIncreased
Cell Viability (under stress) DecreasedIncreasedDecreasedIncreasedDecreased
Apoptosis (under stress) IncreasedDecreasedIncreasedDecreasedIncreased

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of any novel inhibitor. The following section outlines the methodologies for the key assays cited in this guide.

Western Blot for Phosphorylated STAT3 and ERK1/2

This assay quantifies the activation of the JAK/STAT and MAPK/ERK pathways by measuring the levels of phosphorylated STAT3 and ERK1/2.

Western_Blot_Workflow start Cardiomyocyte Culture (with treatments) lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA transfer->blocking primary_ab Incubation with Primary Antibodies (anti-p-STAT3, anti-p-ERK, anti-total STAT3, anti-total ERK) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis (p-protein / total protein) detection->analysis end Results analysis->end Puromycin_Assay_Workflow start Cardiomyocyte Culture (with treatments) puromycin Add O-Propargyl-puromycin (OPP) to culture medium start->puromycin incubation Incubate for 1-2 hours puromycin->incubation fix_perm Fix and Permeabilize Cells incubation->fix_perm click_it Click-iT Reaction with Fluorescent Azide fix_perm->click_it imaging Fluorescence Microscopy or Flow Cytometry click_it->imaging analysis Quantify Fluorescence Intensity imaging->analysis end Results analysis->end

References

Safety Operating Guide

Proper Disposal Procedures for CT1-3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of CT1-3 (CAS No. 2460738-32-1), a magnolol-sulforaphane hybrid compound used in research.[1] Adherence to these procedures is critical to ensure personnel safety and environmental protection, given the chemical's hazardous properties.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling or preparing for disposal.

GHS Hazard Classification for this compound

Hazard Class Hazard Category Hazard Statement
Acute toxicity, Oral Category 4 H302: Harmful if swallowed
Acute aquatic toxicity Category 1 H400: Very toxic to aquatic life

| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Source: DC Chemicals Safety Data Sheet[2]

Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₂₅H₂₉NO₃S₂
Molecular Weight 455.63 g/mol
Appearance Solid
Odor No data available

| Solubility | To be determined |

Source: MedKoo Biosciences, DC Chemicals[1][2]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working with powders or generating dust, use a respirator with a particulate filter.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid generating dust. Wash hands thoroughly after handling.[3]

Step-by-Step Disposal Protocol for this compound

The primary disposal method for this compound is through an approved hazardous waste management service.[2] Do not dispose of this compound down the drain or in regular trash.[4][5]

Protocol for Collection and Segregation of this compound Waste:

  • Waste Identification: All waste streams containing this compound must be treated as hazardous waste. This includes pure, unused this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, and empty containers).[6]

  • Container Selection:

    • Use a dedicated, leak-proof waste container that is compatible with this compound. The original container is often a good choice.[4]

    • Ensure the container has a secure, tight-fitting lid.[7]

    • For liquid waste, store the container in secondary containment to prevent spills.[8]

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[9][10]

    • Keep solid and liquid waste in separate containers.

  • Labeling:

    • As soon as you begin accumulating this compound waste, label the container with a hazardous waste tag provided by your institution's EHS department.[4]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and its CAS number: "2460738-32-1"

      • The specific hazards: "Acutely Toxic (Oral)", "Environmental Hazard (Aquatic Toxicity)"

      • The accumulation start date.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is close to the point of generation and under the control of laboratory personnel.[11]

    • Ensure the storage area is secure and away from incompatible materials.[10]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must also be disposed of as hazardous waste. They should not be rinsed or reused.[6] Place them in the designated solid waste container for this compound contaminated materials.

  • Requesting Pickup:

    • Once the waste container is full or you are no longer generating this compound waste, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[4][8] Follow your institution's specific procedures for requesting a waste pickup.

Spill Management

In the event of a spill, take the following steps:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup information.

  • Cleanup:

    • For small spills of solid this compound, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visual Workflows and Diagrams

Logical Workflow for Chemical Waste Disposal

A Waste Generated (this compound) B Is it a chemical waste? A->B C Consult SDS for Hazards (Acute Oral Toxicity, Aquatic Toxicity) B->C Yes G Dispose as Non-Hazardous Waste (Not applicable for this compound) B->G No D Segregate into a Compatible, Labeled Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Request Pickup by EHS/Hazardous Waste Contractor E->F

A generalized decision-making workflow for the proper disposal of chemical waste in a laboratory setting.

Experimental Workflow for this compound Waste Preparation

cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A Step 1: Identify this compound Waste (solid, liquid, contaminated items) B Step 2: Select Compatible Waste Container with Lid A->B C Step 3: Segregate Waste (e.g., solids from liquids) B->C D Step 4: Affix Hazardous Waste Label (Chemical Name, Hazards, Date) C->D E Step 5: Keep Container Securely Closed D->E F Step 6: Store in Secondary Containment in Satellite Accumulation Area E->F G Step 7: Arrange for Waste Pickup with EHS or Contractor F->G H Step 8: Document Waste Disposal G->H

A step-by-step experimental workflow for the safe preparation and disposal of this compound waste in a laboratory.

References

Essential Safety and Handling Guide for CT1-3 (CAS No. 2460738-32-1)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of CT1-3, a potent anticancer agent. The following guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Chemical Identifier: this compound CAS Number: 2460738-32-1 Known Use: Potent anticancer agent that induces mitochondria-mediated apoptosis.[1][2]

Hazard Classification and Quantitative Data

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Due to its nature as a potent anticancer agent, all handling must be conducted with the utmost care, treating the substance as a cytotoxic compound.

GHS Hazard Summary

ClassificationPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)Exclamation MarkWarningH302: Harmful if swallowed
Acute Aquatic Toxicity (Category 1)EnvironmentWarningH400: Very toxic to aquatic life
Chronic Aquatic Toxicity (Category 1)EnvironmentWarningH410: Very toxic to aquatic life with long lasting effects

Quantitative Toxicity and Efficacy Data

Data PointValueRemarks
Oral LD50 >300 - <=2000 mg/kg (rat)GHS Category 4 estimate.[4]
Aquatic Toxicity Not availableClassified as Category 1 (Acute and Chronic), indicating high toxicity.
IC50 (In Vitro) 5.10 - 14.06 µMInhibitory concentration against various cancer cell lines (LOVO, A549, HepG2, MDA-MB-231, HONE1).[2]

Operational and Disposal Plans

Due to its cytotoxic potential, this compound must be handled with stringent safety measures to prevent occupational exposure.[5][6][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form.

PPE CategorySpecification
Gloves Double-gloving with chemotherapy-tested nitrile gloves is required. The outer glove should be changed immediately upon contamination and every hour during continuous work.[1]
Lab Coat/Gown A disposable, non-permeable gown with a solid front and tight-fitting cuffs.[1]
Eye Protection Safety goggles or a full-face shield must be worn.[1]
Respiratory Protection A respirator may be required for procedures with a high risk of aerosol generation. Consult your institution's environmental health and safety (EHS) department.
Experimental Protocols: Safe Handling Workflow

All manipulations of this compound that could generate aerosols (e.g., weighing, reconstituting, or diluting) must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[1][8]

Step 1: Preparation of the Work Area

  • Ensure the BSC or fume hood is operational and certified.

  • Cover the work surface with a disposable, plastic-backed absorbent pad.[1]

  • Assemble all necessary materials (e.g., vials, syringes, solvents, waste containers) within the containment area before starting work.

Step 2: Handling and Preparation of this compound Solutions

  • Don the appropriate PPE as specified in the table above.

  • When weighing the solid form of this compound, use the tare method within the BSC to avoid contamination of the balance.

  • Use Luer-lock syringes and needles to prevent accidental disconnection.[1]

  • When reconstituting, slowly inject the solvent onto the inner wall of the vial to avoid frothing and aerosol generation.

  • After preparation, wipe the exterior of all containers with a suitable decontamination solution (e.g., 70% isopropyl alcohol) before removing them from the BSC.[9]

Step 3: Post-Procedure Decontamination

  • Decontaminate all surfaces within the BSC with an appropriate cleaning agent.

  • Dispose of all contaminated disposable materials in the designated cytotoxic waste container located inside the BSC.

G cluster_prep Step 1: Preparation cluster_handling Step 2: Handling this compound cluster_cleanup Step 3: Cleanup prep_bsc Certify and Prepare BSC prep_surface Cover Work Surface prep_bsc->prep_surface prep_materials Assemble Materials prep_surface->prep_materials don_ppe Don Appropriate PPE prep_materials->don_ppe Begin Handling handle_solid Weigh Solid (Tare Method) don_ppe->handle_solid handle_solution Reconstitute Solution handle_solid->handle_solution decontaminate_containers Wipe Down Containers handle_solution->decontaminate_containers cleanup_surface Decontaminate BSC Surface decontaminate_containers->cleanup_surface Procedure Complete dispose_waste Dispose of Contaminated Items cleanup_surface->dispose_waste G spill Spill Occurs alert Alert Others & Evacuate spill->alert assess Assess Spill Location alert->assess in_bsc Inside BSC assess->in_bsc Contained out_bsc Outside BSC assess->out_bsc Not Contained clean_spill Clean Spill per Protocol in_bsc->clean_spill contact_ehs Contact EHS Immediately out_bsc->contact_ehs report Report Incident contact_ehs->report dispose_cleanup Dispose of Cleanup Materials as Cytotoxic Waste clean_spill->dispose_cleanup dispose_cleanup->report G waste Waste Generation segregate Segregate Waste at Source waste->segregate sharps Sharps Container (Chemotherapy) segregate->sharps Needles, etc. solid Solid Waste Container (Cytotoxic) segregate->solid PPE, Pads liquid Liquid Waste Container (Sealed, Shatterproof) segregate->liquid Solutions label_container Label Container Correctly sharps->label_container solid->label_container liquid->label_container schedule_pickup Schedule EHS Pickup label_container->schedule_pickup

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。